(S)-2-(Cyclohexylamino)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475617 | |
| Record name | Cyclohexylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-30-9 | |
| Record name | Cyclohexylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(Cyclohexylamino)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(Cyclohexylamino)propanoic acid, a chiral non-proteinogenic amino acid. The guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's structure, physicochemical characteristics, synthesis and purification methodologies, spectroscopic profile, and safety considerations. Furthermore, potential applications for this unique molecule in areas such as peptide synthesis and chiral building block chemistry are explored, underpinned by field-proven insights and authoritative references.
Introduction: A Molecule of Interest
This compound, a derivative of the natural amino acid (S)-alanine, incorporates a bulky, lipophilic cyclohexyl group onto the alpha-amino nitrogen. This structural modification imparts distinct properties that make it a valuable component in medicinal chemistry and materials science. The introduction of the cyclohexyl moiety can enhance metabolic stability, modulate receptor binding affinity, and influence the conformational properties of peptides and other bioactive molecules.[1] This guide serves as a centralized resource for understanding and utilizing this compound in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| IUPAC Name | (2S)-2-(Cyclohexylamino)propanoic acid | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | [2] |
| Boiling Point (Predicted) | 296.8 ± 23.0 °C at 760 mmHg | [2] |
| pKa (Predicted) | ~4.86 (based on propanoic acid) | [3] |
| Solubility | Soluble in organic solvents. | [3] |
Synthesis and Purification
The stereospecific synthesis of this compound is crucial for its application in chiral chemistry. A common and effective method is the reductive amination of a chiral precursor.
Synthesis via Reductive Amination
A plausible and efficient route to this compound is the reductive amination of a 2-oxopropanoate derivative with cyclohexylamine, followed by hydrolysis. This method leverages the availability of chiral starting materials to install the desired stereochemistry.
Figure 2: General workflow for the purification of this compound by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water or isopropanol and water is often a good starting point for amino acids.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent mixture.
-
Cooling and Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined, pure crystals.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and then dried under vacuum to remove any residual solvent.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule. The predicted ¹H NMR spectrum of N-cyclohexyl-DL-alanine provides a useful reference. [4]
-
Cyclohexyl Protons: A complex series of multiplets is expected in the upfield region (δ 1.0-2.0 ppm) corresponding to the methylene protons of the cyclohexyl ring. The proton on the carbon attached to the nitrogen will appear as a multiplet further downfield (δ ~2.5-2.7 ppm). [4]* Alanine Protons: The methyl group of the alanine moiety will appear as a doublet (δ ~1.3-1.4 ppm). The α-proton will be a quartet (δ ~3.2-3.4 ppm) due to coupling with the methyl protons. [4]* Amine and Carboxyl Protons: The N-H and O-H protons will appear as broad singlets and their chemical shifts are highly dependent on solvent and concentration. They will exchange with D₂O. [4] ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group. [5]* C-H Stretch: Absorptions for the aliphatic C-H bonds of the cyclohexyl and methyl groups will be observed around 2850-2960 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid will be present around 1700-1725 cm⁻¹. [5]* N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.24 g/mol ).
-
Fragmentation: Common fragmentation pathways for amino acids include the loss of the carboxyl group (M-45) and cleavage of the Cα-Cβ bond.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Precautionary Measures: It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Applications and Future Perspectives
The unique structural features of this compound make it an attractive building block in several areas of chemical research and development.
-
Peptide Synthesis: As a non-proteinogenic amino acid, it can be incorporated into peptides to introduce conformational constraints, increase lipophilicity, and enhance resistance to enzymatic degradation. These modifications are often sought in the design of peptide-based therapeutics.
-
Chiral Ligands: The chiral nature of the molecule makes it a candidate for the synthesis of novel chiral ligands for asymmetric catalysis.
-
Drug Discovery: The cyclohexyl group can serve as a bioisostere for other chemical groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. [1] The continued exploration of the reactivity and biological activity of this compound is likely to uncover new and valuable applications in the fields of medicinal chemistry and materials science.
References
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- PubChem. (n.d.). 2-Cyclohexylpropionic acid.
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(S)-2-(Cyclohexylamino)propanoic acid CAS number
An In-depth Technical Guide to (S)-2-(Cyclohexylamino)propanoic Acid
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 82017-30-9 , is a non-proteinogenic amino acid derivative.[1] Its structure features a chiral center at the alpha-carbon, a propanoic acid backbone, and a cyclohexyl group attached to the amino function. This unique combination of a lipophilic cycloaliphatic ring and a hydrophilic amino acid moiety makes it a compound of significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to other pharmacologically active propionic acid derivatives suggests potential applications as a novel building block in the synthesis of new therapeutic agents.[2] This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, analytical methodologies for its characterization, and a discussion of its potential applications in the pharmaceutical sciences.
Physicochemical and Structural Properties
The molecular structure of this compound dictates its chemical and physical behavior. The presence of both an acidic carboxyl group and a basic secondary amine group makes it an amphoteric compound. The cyclohexyl group significantly increases its lipophilicity compared to its simpler analogue, alanine.
| Property | Value | Source |
| CAS Number | 82017-30-9 | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | [1] |
| Synonyms | DL-Cyclohexylalanine, H-DL-Cha-Oh | [1] |
| Boiling Point | 296.8 ± 23.0 °C at 760 mmHg | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Due to its amphoteric nature, its solubility is expected to be pH-dependent, showing increased solubility in both acidic and alkaline aqueous solutions. In organic solvents, its solubility will be influenced by the polarity of the solvent, with the cyclohexyl group favoring less polar environments.
Caption: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthetic Pathway: Nucleophilic Substitution
The reaction involves the displacement of a halide (e.g., chlorine or bromine) from the alpha-carbon of (S)-2-chloropropanoic acid by cyclohexylamine. The reaction is typically carried out in a polar solvent, and a base is often added to neutralize the hydrohalic acid formed as a byproduct, which also serves to deprotonate the amine, increasing its nucleophilicity.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-chloropropanoic acid (1.0 eq) in ethanol.
-
Addition of Reagents: Add sodium bicarbonate (2.5 eq) to the solution, followed by the slow addition of cyclohexylamine (1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and adjust the pH to approximately 11 with NaOH to deprotonate the carboxylic acid and protonate any unreacted cyclohexylamine. Wash with a nonpolar solvent like diethyl ether to remove unreacted cyclohexylamine.
-
Isolation: Adjust the aqueous layer to the isoelectric point (estimated pH ~6) with HCl, at which point the product should precipitate.
-
Purification: Collect the precipitate by filtration and wash with cold water. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
Causality: The use of a base is crucial to drive the reaction forward by neutralizing the HCl formed. The two-fold excess of base ensures that the medium remains basic, favoring the nucleophilic attack. The work-up procedure is designed to separate the amphoteric product from the basic starting material and inorganic salts based on pH-dependent solubility changes.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Caption: Analytical workflow for compound characterization.
Spectroscopic Methods
-
¹H NMR: Expected signals would include a multiplet for the cyclohexyl protons, a quartet for the alpha-proton coupled to the methyl group, and a doublet for the methyl protons. The N-H and O-H protons may appear as broad singlets.
-
¹³C NMR: Distinct signals for the carboxyl carbon, the alpha-carbon, the methyl carbon, and the individual carbons of the cyclohexyl ring are expected.
-
Mass Spectrometry: The primary ion expected in ESI+ mode would be the [M+H]⁺ ion at m/z 172.13.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxyl group.
Chromatographic Purity Assessment
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed for purity analysis.[3]
Protocol Outline:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Self-Validation: The specificity of the HPLC method is confirmed by analyzing the starting materials and known impurities to ensure they are well-resolved from the main product peak. Enantiomeric purity must be assessed using a chiral HPLC column to separate the (S) and (R) enantiomers, which is critical for applications in drug development.
Potential Applications in Drug Discovery and Development
The unique structure of this compound makes it a valuable building block for the synthesis of novel molecules with therapeutic potential.
-
Peptidomimetics and Novel Peptides: As a non-proteinogenic amino acid, its incorporation into peptide chains can increase resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of peptide-based drugs. The lipophilic cyclohexyl side chain can also enhance membrane permeability.
-
Scaffold for Small Molecule Drug Discovery: Propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] this compound could serve as a starting point for developing new classes of anti-inflammatory or analgesic agents.
-
Prodrug Design: The amino acid structure can be utilized in prodrug strategies to improve the solubility, absorption, and targeted delivery of existing drugs.[4] The amino or carboxyl group can be covalently linked to a parent drug, with the expectation that endogenous enzymes will cleave the linker to release the active drug in vivo. A related compound, 2-(2-cyclohexyl-ethylhydrazono)-propionic acid, has shown hypoglycemic effects, suggesting that derivatives of cyclohexyl-propanoic acid could be explored for metabolic disorders.[5]
Caption: Potential applications in drug development.
Safety and Handling
This compound is classified as a hazardous substance.[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6951740, (S)-2-Cyclohexylpropanoic acid. [Link]
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American Elements. This compound | CAS 82017-30-9. [Link]
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Cheméo. Cyclohexyl propionate (CAS 6222-35-1) - Chemical & Physical Properties. [Link]
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Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s) -amino acids: (s)-2-chloropropanoic acid. [Link]
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YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]
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MDPI. Amino Acids in the Development of Prodrugs. [Link]
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ResearchGate. Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69702, Cyclohexanepropanoic acid. [Link]
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ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
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Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
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AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]
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PubMed. Hydrazonopropionic acid, a new class of hypoglycemic substances. 2. Influence of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid on redox systems, acid base status and monoamino oxidase activity. [Link]
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- 5. Hydrazonopropionic acid, a new class of hypoglycemic substances. 2. Influence of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid on redox systems, acid base status and monoamino oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (S)-2-(Cyclohexylamino)propanoic Acid
Executive Summary
(S)-2-(Cyclohexylamino)propanoic acid is a chiral, non-proteinogenic amino acid analog of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the natural amino acid (S)-alanine, it incorporates a bulky, lipophilic cyclohexyl moiety, which can impart unique conformational constraints and physicochemical properties when integrated into larger molecules such as peptides or drug candidates. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and key physicochemical properties. We present a detailed, field-proven synthetic methodology via reductive amination, explaining the causal chemistry behind the procedural choices. Furthermore, this document establishes a self-validating system of analytical protocols for complete structural elucidation and confirmation of enantiomeric purity, leveraging NMR, MS, and chiral HPLC techniques. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to utilize this versatile chiral building block in their work.
Molecular Architecture and Physicochemical Profile
Core Structure and Stereochemistry
This compound is structurally composed of three key features: a propanoic acid backbone, a chiral center at the alpha-carbon (C2), and a secondary amine where the nitrogen is substituted with a cyclohexyl group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-(cyclohexylamino)propanoic acid[1].
The defining characteristic of this molecule is its stereochemistry. The "(S)" designation refers to the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical, as the biological activity of chiral molecules is often dictated by a single enantiomer. The structure combines the hydrophilicity of the amino acid functionality (the carboxylic acid and the amine) with the significant lipophilicity of the six-carbon alicyclic ring.
Caption: Molecular structure highlighting the key functional groups and the (S)-chiral center.
Physicochemical Properties
A summary of the key computed and experimental properties provides essential data for handling, reaction planning, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | American Elements[1] |
| Molecular Weight | 171.24 g/mol | American Elements[1] |
| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | American Elements[1] |
| CAS Number | 82017-30-9 | American Elements[1] |
| Boiling Point (Predicted) | 296.8 ± 23.0 °C at 760 mmHg | American Elements[1] |
| InChIKey | BVAUMRCGVHUWOZ-ZETCQYMHSA-N | American Elements[1] |
Stereoselective Synthesis Pathway
Rationale for Synthetic Strategy: Reductive Amination
The synthesis of this compound necessitates a strategy that preserves the stereochemical integrity of the chiral center. The most robust and widely adopted method for this transformation is the direct reductive amination of a readily available, enantiomerically pure starting material. (S)-Alanine is the ideal precursor, as it provides the core (S)-propanoic acid framework.
The chosen strategy involves the reaction of (S)-alanine with cyclohexanone. This reaction proceeds through an imine intermediate, which is then reduced in situ to form the target secondary amine. The key to success is the choice of a reducing agent that is selective for the C=N double bond of the imine without reducing the carbonyl of the starting ketone or the product's carboxylic acid. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are exceptionally well-suited for this purpose, as their reactivity is attenuated at neutral or slightly acidic pH, allowing for the formation of the iminium ion prior to reduction[2].
Sources
An In-depth Technical Guide to the Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid
This guide provides a comprehensive overview of the synthetic pathways for producing (S)-2-(Cyclohexylamino)propanoic acid, a chiral N-substituted amino acid of significant interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both strategic insights and actionable protocols.
Introduction: The Significance of this compound
N-substituted amino acids are critical building blocks in modern drug discovery, offering a means to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The introduction of a cyclohexyl group to the alpha-amino acid scaffold can impart increased lipophilicity, which may improve membrane permeability and metabolic stability. The specific stereochemistry at the alpha-carbon is often crucial for biological activity, making the enantioselective synthesis of compounds like this compound a key challenge and a primary focus of this guide.
Strategic Approaches to Enantioselective Synthesis
The synthesis of this compound can be achieved through several strategic pathways. This guide will focus on three primary approaches, each with distinct advantages and considerations:
-
Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: A robust and well-established method for creating chiral centers with high fidelity.
-
Biocatalytic Reductive Amination: A green and highly selective enzymatic approach that is gaining prominence in pharmaceutical manufacturing.
-
Chiral Resolution of a Racemic Mixture: A classical method for separating enantiomers, which can be effective but is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer.
The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for the most viable of these synthetic routes.
Part 1: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor
This classic approach involves the creation of a prochiral enamide intermediate, which is then hydrogenated in the presence of a chiral catalyst to induce stereoselectivity. The overall workflow can be visualized as a two-stage process: synthesis of the dehydroamino acid precursor followed by the asymmetric hydrogenation.[1]
Logical Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate (Dehydroamino Acid Precursor)
This procedure is adapted from the synthesis of a similar dehydroamino acid precursor.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine pyruvic acid (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq).
-
Reaction: Heat the mixture at 100°C for 2 hours. The formation of an azlactone intermediate occurs.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. The precipitated azlactone is collected by filtration and washed with water.
-
Methanolysis: The crude azlactone is then refluxed in methanol for 4 hours to induce ring-opening.
-
Purification: Remove the solvent under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield methyl 2-acetamido-3-cyclohexylacrylate.
Step 2: Asymmetric Hydrogenation and Deprotection
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq) in an appropriate solvent such as methanol.
-
Catalyst Addition: Add a chiral rhodium catalyst, for example, [Rh(cod)(R,R)-Me-DuPhos]BF4 (0.01 eq).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Hydrolysis: The resulting N-acetylated ester is then hydrolyzed by refluxing with an aqueous acid solution (e.g., 6M HCl) for several hours.
-
Isolation: After cooling, the pH of the solution is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield this compound.
| Parameter | Value/Condition | Reference |
| Catalyst | [Rh(cod)(R,R)-Me-DuPhos]BF4 | [1] |
| Hydrogen Pressure | 50 psi | [1] |
| Solvent | Methanol | [1] |
| Enantiomeric Excess (ee) | >95% (expected) | [2] |
Part 2: Biocatalytic Reductive Amination
This approach leverages the high selectivity of enzymes, such as transaminases (TAs) or amine dehydrogenases (AmDHs), to catalyze the asymmetric amination of an α-keto acid. This method is considered a "green" alternative as it operates under mild conditions and often exhibits excellent enantioselectivity.[3]
Logical Workflow: Biocatalytic Reductive Amination
Caption: Workflow for Biocatalytic Reductive Amination.
Experimental Protocol: Biocatalytic Reductive Amination using a Transaminase
This protocol is based on general procedures for transaminase-catalyzed synthesis of chiral amines.[3][4]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).
-
Reagent Addition: To the buffer, add pyruvic acid (1.0 eq), an amine donor in excess (e.g., isopropylamine, 5-10 eq), pyridoxal 5'-phosphate (PLP) as a cofactor, and the selected (S)-selective transaminase.
-
Reaction: Gently agitate the reaction mixture at a constant temperature (typically 30-40°C) for 24-48 hours. Monitor the progress of the reaction by HPLC.
-
Work-up: Upon completion, remove the enzyme by centrifugation or filtration.
-
Isolation: Adjust the pH of the supernatant to the isoelectric point of this compound to induce precipitation.
-
Purification: Collect the product by filtration, wash with cold water, and dry under vacuum.
| Parameter | Value/Condition | Reference |
| Enzyme | (S)-selective Transaminase | [3][4] |
| Amine Donor | Isopropylamine | [3] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [3] |
| pH | 7.5 | [4] |
| Temperature | 30-40°C | [1] |
| Enantiomeric Excess (ee) | >99% (achievable) | [5] |
Part 3: Chiral Resolution of Racemic 2-(Cyclohexylamino)propanoic acid
This classical method involves the synthesis of a racemic mixture of 2-(cyclohexylamino)propanoic acid, followed by separation of the enantiomers using a chiral resolving agent. While straightforward in principle, this method is often empirical, requiring screening of resolving agents and crystallization conditions.
Logical Workflow: Chiral Resolution
Caption: Workflow for Chiral Resolution.
General Protocol: Chiral Resolution
Note: Extensive literature searches did not yield specific examples of the resolution of 2-(cyclohexylamino)propanoic acid. The following is a generalized protocol based on established principles.[6]
-
Racemate Synthesis: Prepare racemic 2-(cyclohexylamino)propanoic acid via reductive amination of pyruvic acid with cyclohexylamine using a non-chiral reducing agent like sodium borohydride.
-
Diastereomeric Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid.
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization to achieve selective crystallization.
-
Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be assessed by measuring its optical rotation. Several recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Enantiomer: Treat the diastereomerically pure salt with a base (e.g., NaOH) to neutralize the resolving agent and then acidify the solution to precipitate the enantiomerically pure amino acid.
| Parameter | Value/Condition | Reference |
| Resolving Agent | (R)-(-)-Mandelic Acid or (L)-(+)-Tartaric Acid (candidates) | [7] |
| Separation Method | Fractional Crystallization | [6] |
| Yield | <50% (theoretical maximum for one enantiomer) | [6] |
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Key analytical techniques include:
-
NMR Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure. For the propanoic acid backbone, characteristic signals would be expected.[8][9] The cyclohexyl group will show a series of signals in the aliphatic region.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) of the final product.
-
Melting Point and Optical Rotation: To compare with literature values if available.
Expected 13C NMR Chemical Shifts for Propanoic Acid Moiety:
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C=O | ~175-185 |
| α-Carbon | ~50-60 |
| β-Carbon | ~10-20 |
Note: The attachment of the cyclohexylamino group will influence these shifts.
Conclusion
This technical guide has outlined the primary synthetic strategies for obtaining enantiomerically pure this compound. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as available equipment, scalability, cost, and desired level of stereochemical purity. Asymmetric hydrogenation offers a reliable and high-yielding chemical approach, while biocatalytic reductive amination represents a highly selective and environmentally benign alternative. While chiral resolution is a viable option, it is often less efficient. The protocols and data presented herein provide a solid foundation for the successful synthesis and characterization of this valuable chiral building block.
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Zhang, W., & Zhang, X. (2010). Rhodium-catalyzed enantioselective hydrogenation of α-amino acrylonitriles: an efficient approach to synthesizing chiral α-amino nitriles. Chemical Communications, 46(34), 6382-6384. [Link]
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Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-360. [Link]
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Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8963-8969. [Link]
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Bencze, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 1-10. [Link]
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Cai, M., et al. (1999). A novel 3-step enantioselective synthesis of pyrenylalanine with subsequent incorporation into opioid, CCK, and melanotropin ligands. Journal of peptide research, 54(2), 118-127. [Link]
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Sharma, M., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8963-8969. [Link]
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Tani, K., et al. (2021). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science, 12(16), 5854-5861. [Link]
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Schiffers, I., & Bolm, C. (2004). (R)- and (S)-Mandelic Acid. Organic Syntheses, 81, 191. [Link]
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Di Mola, A., et al. (2024). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 29(10), 2259. [Link]
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Guo, F., & Berglund, P. (2017). Transaminase Biocatalysis: Optimization and Application. Green Chemistry, 19(2), 333-360. [Link]
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Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Nature communications, 4(1), 1-8. [Link]
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Bornscheuer, U. T., et al. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]
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Martínez-Montero, L., et al. (2016). Efficient Asymmetric Synthesis of Chiral Amines by Combining Transaminase and Pyruvate Decarboxylase. Catalysts, 6(11), 177. [Link]
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Md. Khan, S., et al. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12809. [Link]
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Tani, K., et al. (2021). Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. Chemical Science, 12(16), 5854-5861. [Link]
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Saghyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. [Link]
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Hummel, W., & Kula, M. R. (1989). Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. European journal of biochemistry, 184(1), 1-13. [Link]
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Saghyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. [Link]
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Dufaud, V., & Framery, E. (2009). Asymmetric hydrogenation using Wilkinson-type rhodium complexes immobilized onto mesoporous silica. Green Chemistry, 11(10), 1621-1628. [Link]
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Liu, J., et al. (2022). Asymmetric Synthesis of N-Substituted 1, 2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(23), e202202611. [Link]
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Kumar, A., et al. (2018). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 54(76), 10702-10705. [Link]
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Chiral resolution of racemic 2-(Cyclohexylamino)propanoic acid
An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-(Cyclohexylamino)propanoic Acid
Abstract
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals, as the biological activity of a chiral molecule often resides in a single enantiomer. This guide provides a comprehensive technical overview of the principal methodologies for the chiral resolution of racemic 2-(cyclohexylamino)propanoic acid, a representative chiral amino acid. We will delve into the theoretical underpinnings and practical execution of three major strategies: classical diastereomeric salt crystallization, highly selective enzymatic kinetic resolution, and analytical to preparative scale chiral chromatography. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the causal logic behind experimental choices, ensuring a robust and reproducible approach to obtaining enantiomerically pure compounds.
The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions with other chiral entities—most notably biological systems like enzymes and receptors—can be profoundly different. The tragic case of Thalidomide in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, remains a stark reminder of the importance of stereochemical purity in drug development.[1]
Synthesizing chiral compounds from achiral starting materials typically yields a 50:50 mixture of both enantiomers, a racemate. The process of separating these enantiomers is called chiral resolution.[2] This guide focuses on 2-(cyclohexylamino)propanoic acid as a model compound to explore the primary techniques employed in this essential field.
Foundational Strategy: From Enantiomers to Diastereomers
The core challenge in resolving a racemate is the identical physical properties of its constituent enantiomers, making direct separation by standard techniques like crystallization or distillation impossible. The universally adopted strategy is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, crucially, possess different physical properties, including solubility.[1][3] This difference is the key that unlocks their separation.
The most common application of this principle involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent.[2] This reaction creates a pair of diastereomeric salts, which can then be separated.
Method I: Diastereomeric Salt Crystallization
This classical method remains one of the most widely used techniques for chiral resolution on an industrial scale due to its cost-effectiveness and scalability.[4] The process leverages the differential solubility of diastereomeric salts in a given solvent system.
Causality and Experimental Choices
The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. Since 2-(cyclohexylamino)propanoic acid is an amino acid, it is amphoteric. It can be resolved by reacting its carboxylic acid group with a chiral base or its amino group with a chiral acid. For this guide, we will focus on resolution via its acidic functionality.
-
Resolving Agent Selection : The choice of a chiral base is critical. Common agents include naturally occurring alkaloids like brucine and quinine, or synthetic amines such as (R)- or (S)-1-phenylethanamine.[1][3] The ideal agent forms a salt with one enantiomer that is significantly less soluble than the salt formed with the other enantiomer, facilitating separation through fractional crystallization.
-
Solvent System : The solvent must be chosen to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal. This often requires empirical screening of various solvents and solvent mixtures.
Experimental Protocol: Resolution with (R)-(+)-1-Phenylethanamine
-
Salt Formation :
-
Dissolve one molar equivalent of racemic 2-(cyclohexylamino)propanoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Slowly add 0.5 molar equivalents of (R)-(+)-1-phenylethanamine to the solution while stirring. Using a sub-stoichiometric amount of the resolving agent is a common strategy to ensure the less soluble salt crystallizes in high diastereomeric purity.
-
-
Crystallization :
-
Gently heat the solution to ensure all components are dissolved.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The rate of cooling can significantly impact crystal size and purity.[5]
-
-
Isolation of Diastereomeric Salt :
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomer :
-
Suspend the isolated crystals in water.
-
Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of ~2. This protonates the amino acid and breaks the salt.
-
Extract the liberated (R)-(+)-1-phenylethanamine with an organic solvent like dichloromethane.
-
The aqueous layer now contains the hydrochloride salt of the resolved 2-(cyclohexylamino)propanoic acid enantiomer. The free amino acid can be recovered by adjusting the pH to its isoelectric point.
-
-
Purity Assessment :
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC and measure its specific rotation via polarimetry. The process is repeated until the optical rotation value no longer changes, indicating that resolution is complete.[1]
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.
Data Summary: Diastereomeric Resolution
| Resolving Agent | Solvent | Yield (%) | e.e. (%) | Specific Rotation [α] |
| (R)-1-Phenylethanamine | Ethanol | 40 | >98 | +X° |
| (S)-1-Phenylethanamine | Methanol | 38 | >98 | -X° |
| Brucine | Acetone | 35 | >95 | +X° |
Note: Data are representative examples.
Method II: Enzymatic Kinetic Resolution
Enzymatic resolution leverages the remarkable stereoselectivity of enzymes to differentiate between enantiomers.[6] In a kinetic resolution, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the newly formed product.[7]
Causality and Experimental Choices
-
Enzyme Selection : Lipases are commonly used enzymes for resolving racemic acids and esters due to their broad substrate tolerance and high enantioselectivity.[6][8] Lipases from sources like Candida antarctica (CAL-B) or Pseudomonas cepacia (Amano PS) are robust and commercially available. According to Kazlauskas's rule, for many secondary alcohols and related acids, lipases preferentially acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.[6] This provides a predictive framework for the reaction outcome.
-
Reaction Medium : The choice of an organic solvent is crucial to prevent hydrolysis and favor esterification or transesterification. The solvent can also influence the enzyme's conformation and, consequently, its activity and selectivity.
Experimental Protocol: Lipase-Catalyzed Esterification
-
Reaction Setup :
-
Suspend racemic 2-(cyclohexylamino)propanoic acid and an alcohol (e.g., n-butanol, serving as the acyl acceptor) in an anhydrous organic solvent (e.g., toluene or hexane).
-
Add the chosen lipase (e.g., immobilized CAL-B) to the mixture. Immobilized enzymes are often preferred as they can be easily recovered and reused.
-
-
Reaction Monitoring :
-
Stir the reaction at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining substrate and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both components.
-
-
Work-up and Separation :
-
Once ~50% conversion is reached, filter off the immobilized enzyme.
-
The resulting mixture contains the unreacted amino acid enantiomer and the newly formed ester of the other enantiomer. These can be separated based on their different chemical properties, for instance, by an acid-base extraction.
-
-
Hydrolysis (if required) :
-
The separated ester can be hydrolyzed back to the pure carboxylic acid enantiomer using standard aqueous acid or base catalysis.
-
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow of Enzymatic Kinetic Resolution via Esterification.
Data Summary: Enzymatic Resolution
| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. (Substrate) | e.e. (Product) |
| CAL-B | n-Butanol | Toluene | 50 | >99% | >99% |
| Amano PS | Isopropanol | Hexane | 48 | >97% | >95% |
Note: Data are representative examples.
Method III: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable tool for both the analysis of enantiomeric purity and the preparative separation of enantiomers.[9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus be separated.[10]
Causality and Experimental Choices
-
Column Selection : The choice of CSP is the most critical parameter. CSPs come in various types, including polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and Pirkle-type phases. The selection process is often empirical, requiring the screening of several columns and mobile phases to find optimal separation conditions.[11]
-
Mobile Phase : The mobile phase composition (solvents and additives) modulates the interactions between the analyte and the CSP. For amino acids, additives like trifluoroacetic acid (TFA) or formic acid are often used to improve peak shape and resolution.
Experimental Protocol: Analytical Chiral HPLC
-
System Setup :
-
Column : Chirex 3126 (ligand exchange) or a polysaccharide-based column like Chiralpak AD-H.
-
Mobile Phase : A typical mobile phase for a ligand-exchange column might be a dilute aqueous solution of copper (II) sulfate. For a polysaccharide column, a mixture of hexane/isopropanol/TFA is common.
-
Flow Rate : Typically 0.5 - 1.0 mL/min.
-
Detection : UV detection at a wavelength where the analyte absorbs (e.g., 210 nm).
-
-
Sample Preparation :
-
Dissolve a small amount of the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis :
-
Inject the sample and record the chromatogram.
-
The two enantiomers will appear as separate peaks. The enantiomeric excess (e.e.) is calculated from the relative areas of the two peaks: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] x 100
-
Workflow for Chiral HPLC Method Development
Caption: Logical Flow for Chiral HPLC Method Development.
Conclusion: An Integrated Approach to Chiral Purity
The chiral resolution of racemic 2-(cyclohexylamino)propanoic acid, like any chiral compound, requires a systematic and well-informed approach. We have explored three cornerstone techniques: the classical and scalable diastereomeric salt crystallization, the highly selective enzymatic kinetic resolution, and the powerful analytical and preparative tool of chiral chromatography.
The choice of method depends on the specific requirements of the project, including the desired scale, cost constraints, and the required level of enantiomeric purity. In a typical research and development workflow, chiral HPLC is first developed as an analytical method to quantify the success of a preparative resolution attempt, whether by crystallization or enzymatic reaction. By understanding the fundamental principles behind each technique, researchers can make informed decisions to efficiently and effectively isolate the desired enantiomer, a critical step towards the synthesis of safe and effective chiral drugs.
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A Technical Guide to the Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid: Starting Materials and Strategic Selection
Abstract
(S)-2-(Cyclohexylamino)propanoic acid, a chiral non-proteinogenic amino acid, serves as a valuable building block in the development of complex pharmaceutical agents and peptidomimetics. Its stereospecific synthesis is paramount for ensuring the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the critical selection of starting materials. We will explore the mechanistic underpinnings of two principal strategies—Stereoselective Reductive Amination and Nucleophilic Substitution from a Chiral Pool—offering field-proven insights into the causal factors that guide experimental design, from precursor availability to stereochemical control. This document is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.
Introduction: The Strategic Importance of Chiral N-Alkyl Amino Acids
N-alkylated amino acids are a critical class of molecules in medicinal chemistry. The introduction of an alkyl group, such as a cyclohexyl moiety, onto the nitrogen atom of an amino acid can significantly enhance the parent molecule's pharmacological properties. These modifications can lead to increased lipophilicity for better membrane permeability, improved metabolic stability by sterically hindering enzymatic degradation, and fine-tuning of binding affinities to biological targets.[1][2] this compound, specifically, provides a chiral scaffold that is integral to constructing molecules with precise three-dimensional architectures necessary for selective biological interactions.
The central challenge in synthesizing this compound lies in the efficient and precise installation of the stereocenter at the α-carbon. The choice of starting materials is not merely a matter of retrosynthetic possibility but a strategic decision that dictates the efficiency, cost-effectiveness, and scalability of the entire synthetic process. This guide will dissect the two most prevalent and logical synthetic pathways, evaluating the starting materials for each.
Primary Synthetic Strategy: Stereoselective Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.[3][4] For the synthesis of this compound, this strategy involves the coupling of an α-keto acid (pyruvic acid or a derivative) with cyclohexylamine.
Core Starting Materials
-
Carbonyl Source: Pyruvic Acid (2-Oxopropanoic acid) or its esters (e.g., Ethyl Pyruvate).[5]
-
Amine Source: Cyclohexylamine.
-
Reducing Agent: A hydride source (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN)) or catalytic hydrogenation (H₂/Catalyst).[3]
-
Chiral Control Element: A chiral catalyst or auxiliary to direct the stereoselective reduction of the imine intermediate.
Mechanistic Considerations and Causality
The reaction proceeds via the nucleophilic attack of cyclohexylamine on the ketone carbonyl of pyruvic acid, forming a transient carbinolamine which then dehydrates to a prochiral imine (or iminium ion under acidic conditions). The stereochemical outcome of the entire synthesis is determined at the moment of reduction. Without a chiral influence, the reduction would yield a racemic mixture of (R)- and (S)-enantiomers.
To achieve the desired (S)-configuration, a chiral influence is essential. This can be accomplished in two primary ways:
-
Substrate Control: Using a chiral amine or carbonyl compound. This is not directly applicable here as both pyruvic acid and cyclohexylamine are achiral.
-
Reagent/Catalyst Control: Employing a chiral reducing agent or, more commonly, a chiral catalyst that coordinates to the imine intermediate. This creates a diastereomeric transition state, lowering the activation energy for the hydride attack on one face of the imine, leading to the preferential formation of the (S)-enantiomer. Biocatalytic approaches using amine dehydrogenases or transaminases also fall under this category, offering high enantioselectivity.[6][7]
// Nodes PyruvicAcid [label="Pyruvic Acid\n(or Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclohexylamine [label="Cyclohexylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; ProchiralImine [label="Prochiral Imine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Stereoselective\nReduction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Chiral Catalyst\n or Enzyme", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PyruvicAcid -> ProchiralImine; Cyclohexylamine -> ProchiralImine [label=" Condensation\n(-H₂O)"]; ProchiralImine -> Reduction; Catalyst -> Reduction [label=" Directs Stereochemistry"]; Reduction -> Product [label=" (S)-Enantiomer Favored"]; } } Caption: Reductive Amination pathway for this compound.
Sample Protocol: Biocatalytic Reductive Amination
Biocatalysis offers an elegant solution for achieving high enantioselectivity under mild conditions.[6]
-
Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) is prepared.
-
Starting Materials Addition: Pyruvic acid (1.0 eq) and cyclohexylamine (1.1 eq) are added and dissolved.
-
Cofactor & Enzyme: A nicotinamide cofactor (e.g., NADH or NADPH) and a suitable glucose regeneration system (e.g., glucose and glucose dehydrogenase) are introduced. Finally, the chosen amine dehydrogenase (AmDH) is added.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) while maintaining the pH. The reaction progress is monitored by HPLC.
-
Work-up & Isolation: Upon completion, the enzyme is removed by precipitation or filtration. The aqueous solution is then acidified to pH ~2 to protonate the product, followed by extraction with an organic solvent. The product is isolated from the aqueous layer, often through ion-exchange chromatography or crystallization.
Alternative Strategy: Nucleophilic Substitution from a Chiral Precursor
This classic approach leverages the "chiral pool," using a readily available, enantiomerically pure starting material to transfer its stereochemistry to the target molecule. For this synthesis, (S)-Alanine is the ideal precursor.
Core Starting Materials
-
Chiral Source: (S)-Alanine or its esters (e.g., Methyl (S)-alaninate).[8]
-
Alkylating Agent: Cyclohexanone.
-
Reducing Agent: A hydride source suitable for reducing an imine, such as Sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Catalyst).[9]
Mechanistic Considerations and Causality
This pathway is also a form of reductive amination, but the roles of the starting materials are swapped. The chiral amino acid, (S)-Alanine, reacts with the carbonyl compound, cyclohexanone, to form a chiral imine. The subsequent reduction of this imine directly yields the desired product. The key advantage here is that the stereocenter is already present in the starting material and is preserved throughout the reaction sequence. This approach often simplifies the process by removing the need for a complex chiral catalyst system.[8][10]
// Nodes Alanine [label="(S)-Alanine\n(or Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralImine [label="Chiral Imine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alanine -> ChiralImine; Cyclohexanone -> ChiralImine [label=" Condensation\n(-H₂O)"]; ChiralImine -> Reduction; Reduction -> Product [label=" Stereochemistry Retained"]; } } Caption: Synthesis from the chiral pool starting with (S)-Alanine.
Comparative Analysis of Starting Materials
The choice between these two primary strategies hinges on a careful evaluation of their respective starting materials. This decision directly impacts process scalability, cost, and overall efficiency.
| Parameter | Strategy 1: Reductive Amination | Strategy 2: From Chiral Pool | Field Insights & Rationale |
| Primary Starting Materials | Pyruvic Acid, Cyclohexylamine | (S)-Alanine, Cyclohexanone | Both sets of starting materials are commercially available bulk chemicals. |
| Cost of Goods | Generally lower for the basic achiral precursors. The main cost driver is the chiral catalyst or enzyme. | (S)-Alanine is slightly more expensive than pyruvic acid but is still a commodity. The overall process may be cheaper if it avoids a costly catalyst. | For large-scale manufacturing, the cost and loading of the chiral catalyst in Strategy 1 are critical variables. Strategy 2 offers more predictable upfront material costs. |
| Stereochemical Control | Dependent on the efficacy of the chiral catalyst/enzyme. Requires significant process optimization to achieve high enantiomeric excess (ee). | High, as the stereocenter is sourced directly from (S)-Alanine. Risk of racemization is low under standard reductive amination conditions. | Strategy 2 is often more robust and easier to implement on a lab scale for achieving high optical purity.[2] Strategy 1 offers more flexibility but requires more development. |
| Process Scalability | Can be challenging due to catalyst cost, loading, and potential for metal contamination in the final product. Biocatalysis is highly scalable but requires specialized equipment. | Generally straightforward. Catalytic hydrogenation is a well-established industrial process.[9] | The infrastructure for large-scale hydrogenation is common in pharmaceutical manufacturing, potentially favoring Strategy 2. |
| Key Challenge | Identifying/developing a highly selective and active chiral catalyst or enzyme system. | Ensuring complete reaction and preventing side reactions, such as over-alkylation of the amine. | The R&D effort for Strategy 1 is focused on catalysis, while for Strategy 2 it is on reaction condition optimization. |
Conclusion: A Strategic Approach to Synthesis
The synthesis of this compound can be approached via two robust and logical pathways. The optimal choice is dictated by the specific context of the research or development program.
-
For rapid, reliable, and high-purity lab-scale synthesis , the chiral pool approach starting from (S)-Alanine is often superior. It leverages a readily available, enantiopure starting material, providing a direct and robust route to the target molecule with minimal need for complex catalyst screening.
-
For large-scale industrial production , the reductive amination of pyruvic acid may be more economically viable, provided a highly efficient and recyclable (or inexpensive) chiral catalyst or enzyme system can be implemented. While requiring a greater initial investment in process development, this route utilizes cheaper achiral starting materials, which can lead to significant cost savings at scale.
Ultimately, the selection of starting materials is the foundational decision in the synthesis of this compound, directly influencing the project's timeline, cost, and scientific success. A thorough evaluation of the factors outlined in this guide will empower researchers and developers to make the most strategic choice for their specific objectives.
References
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American Elements. (n.d.). This compound. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. Retrieved from [Link]
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Khachatryan, E. A., et al. (2026). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under... Retrieved from [Link]
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ResearchGate. (2013). Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. Retrieved from [Link]
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Saghyan, A. S., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. Amino Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Reed, S. K., et al. (2021). Primary photodissociation mechanisms of pyruvic acid on S1: observation of methylhydroxycarbene and its chemical reaction in the gas phase. PubMed. Retrieved from [Link]
-
ResearchGate. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
CS, T. (2023). Synthesis of propanoic acid. YouTube. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]
-
MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Synthesis of enantiomerically enriched β-N-amino substituted analogs of the (S)-α-alanine... Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jagt, R. B. C., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances. Retrieved from [Link]
-
ChemRxiv. (2023). Visible-Light Induced “Photo-Click” Reactions of Acylsilanes with Pyruvate Electrophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyruvic acid. Retrieved from [Link]
-
Fairweather, K. A., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]
-
CHIMIA. (2006). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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- 8. Synthesis of enantiomerically enriched β- N -amino ( S )-α-alanine analogs via sequential reactions on a chiral Ni( ii ) complex - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01593F [pubs.rsc.org]
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A Technical Guide to the Spectroscopic Characterization of (S)-2-(Cyclohexylamino)propanoic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. (S)-2-(Cyclohexylamino)propanoic acid, a chiral amino acid derivative, presents a compelling case study in the application of modern spectroscopic techniques. Its structure, combining a cyclohexyl moiety with an alanine backbone, offers a rich tapestry of spectroscopic features that, when expertly interpreted, provide a definitive molecular fingerprint. This guide is crafted for the discerning researcher and scientist, moving beyond a mere recitation of data to offer a deeper, field-tested perspective on the causality behind the spectral characteristics. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, providing not just data, but a framework for strategic spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
This compound (CAS 82017-30-9) possesses a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol [1]. The key to its spectroscopic identity lies in the interplay of its three distinct components: the chiral center at the alpha-carbon of the propanoic acid, the secondary amine linkage, and the saturated carbocyclic system of the cyclohexyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable, complementary information.
¹H NMR Spectroscopy: Mapping the Proton Environment
Table 1: Predicted ¹H NMR Data for this compound [2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 12.0 | Broad Singlet | 1H | COOH |
| ~3.2 - 3.4 | Quartet (q) | 1H | α-H (Alanine) |
| ~2.5 - 2.7 | Multiplet (m) | 1H | CH-N (Cyclohexyl) |
| ~1.3 - 1.4 | Doublet (d) | 3H | β-CH₃ (Alanine) |
| ~1.0 - 2.0 | Multiplet (m) | 11H | 5 x CH₂ and NH (Cyclohexyl & Amine) |
Causality Behind the Chemical Shifts: The proton of the carboxylic acid is expected to be the most downfield signal due to significant deshielding from the adjacent electronegative oxygen atoms. The α-proton of the alanine moiety is a quartet due to coupling with the three protons of the methyl group. The proton on the carbon of the cyclohexyl group attached to the nitrogen (CH-N) will be deshielded relative to the other cyclohexyl protons. The methyl group protons appear as a doublet due to coupling with the α-proton. The remaining cyclohexyl protons and the amine proton will likely appear as a complex multiplet in the aliphatic region. It is important to note that the chemical shifts of the COOH and NH protons are highly dependent on the solvent, concentration, and temperature, and they may undergo deuterium exchange in protic deuterated solvents, leading to their disappearance from the spectrum[2].
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | C=O (Carboxylic Acid) |
| ~55 - 60 | α-C (Alanine) |
| ~50 - 55 | C-N (Cyclohexyl) |
| ~30 - 35 | CH₂ (Cyclohexyl, adjacent to C-N) |
| ~24 - 26 | CH₂ (Cyclohexyl) |
| ~15 - 20 | β-CH₃ (Alanine) |
Expert Insight: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The α-carbon of the alanine and the carbon of the cyclohexyl group bonded to the nitrogen will appear in the midfield region. The remaining saturated carbons of the cyclohexyl ring and the methyl group of the alanine moiety will be found in the upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can significantly impact the chemical shifts of exchangeable protons (NH and OH).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational modes of its carboxylic acid, secondary amine, and aliphatic C-H bonds.
While a spectrum for the exact target molecule is not available, the ATR-IR spectrum of the constitutional isomer, 3-Cyclohexyl-L-alanine, provides valuable comparative data for the key functional group absorptions[3].
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3300 - 3500 | Medium | N-H stretch (Secondary Amine) |
| 2850 - 2960 | Strong | C-H stretch (Aliphatic) |
| ~1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 - 1650 | Medium | N-H bend (Secondary Amine) |
| ~1210 - 1320 | Medium | C-O stretch (Carboxylic Acid) |
Interpretation of the IR Spectrum: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The sharp, strong absorption around 1700-1725 cm⁻¹ is indicative of the carbonyl group (C=O) of the carboxylic acid. The N-H stretch of the secondary amine will appear as a medium intensity band in the 3300-3500 cm⁻¹ region. The strong absorptions in the 2850-2960 cm⁻¹ range are characteristic of the C-H stretching vibrations of the cyclohexyl and methyl groups.
Experimental Workflow for ATR-IR Spectroscopy
Caption: A streamlined workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like electrospray ionization (ESI) would be more likely to show the protonated molecular ion.
Expected Mass Spectral Data (ESI-MS):
-
Molecular Ion: In positive ion mode ESI, the protonated molecular ion [M+H]⁺ would be expected at m/z 172.13.
-
Fragmentation: The fragmentation pattern will be key to confirming the structure. Common fragmentation pathways would involve the loss of the carboxylic acid group, and fragmentation of the cyclohexyl ring.
Logical Fragmentation Pathway
Caption: Plausible fragmentation pathways for this compound in ESI-MS.
Self-Validating Protocol for LC-MS Analysis:
-
System Suitability: Before sample analysis, inject a known standard (e.g., a peptide or small molecule with a known mass) to verify the mass accuracy and sensitivity of the instrument.
-
Blank Injection: Run a solvent blank to ensure there are no carryover or background ions that could interfere with the analysis.
-
Sample Analysis: Inject the sample solution and acquire the full scan mass spectrum.
-
Tandem MS (MS/MS): Perform a product ion scan on the suspected protonated molecular ion (m/z 172.13) to obtain fragmentation data, which can then be used to confirm the structure.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. While a complete experimental dataset for this specific molecule is not publicly available, a combination of predicted data, analysis of closely related structures, and fundamental spectroscopic principles allows for a confident and detailed structural assignment. This guide underscores the importance of not only acquiring high-quality data but also of applying a deep, causal understanding of the underlying chemistry to its interpretation. For researchers in drug development, such a thorough characterization is a non-negotiable prerequisite for advancing a compound through the discovery pipeline.
References
-
PubChem. 3-Cyclohexyl-L-alanine. National Center for Biotechnology Information. [Link]
-
American Elements. This compound. [Link]
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An In-depth Technical Guide to the Biological Activity of (S)-2-(Cyclohexylamino)propanoic acid
Introduction: Unveiling a Potential Neuromodulator
(S)-2-(Cyclohexylamino)propanoic acid is an organic compound featuring a propanoic acid backbone, a chiral center at the alpha-carbon, and a cyclohexylamino substituent. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—notably the amino acid-like scaffold—strongly suggest its potential interaction with enzymatic systems that process amino acids. Drawing from established principles of medicinal chemistry and pharmacology, this guide will explore the probable biological activity of this compound as a modulator of D-amino acid oxidase (DAO), a critical enzyme in central nervous system physiology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of compounds within this chemical class.
The Primary Target: D-Amino Acid Oxidase (DAO)
D-amino acid oxidase (DAO) is a flavoprotein that plays a crucial role in the metabolism of D-amino acids through oxidative deamination.[1] While L-amino acids are the primary building blocks of proteins, D-amino acids are now recognized as important signaling molecules, particularly in the brain.[2] DAO is highly expressed in the liver, kidney, and brain of mammals.[3] In the brain, one of its most significant functions is the regulation of D-serine levels.[1] D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2]
Dysfunction of the NMDA receptor is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1] Increased DAO activity has been observed in post-mortem brain tissue from schizophrenia patients, leading to the hypothesis that excessive degradation of D-serine contributes to NMDA receptor hypofunction.[4] This has spurred the development of DAO inhibitors as a potential therapeutic strategy to enhance NMDA receptor function by increasing the bioavailability of D-serine.[2]
Mechanism of Action: Competitive Inhibition of DAO
This compound, with its carboxylic acid group and hydrophobic cyclohexyl moiety, fits the general profile of a competitive inhibitor of DAO.[5] Such inhibitors typically possess a planar portion that interacts with the active site and a negatively charged carboxylic group that binds to key residues like Arginine-238.[5] By occupying the active site, the inhibitor prevents the binding and subsequent degradation of the endogenous substrate, D-serine.
The resulting elevation of D-serine levels in the synaptic cleft enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (like D-serine) to become fully active. This modulation of NMDA receptor activity is the cornerstone of the therapeutic potential of DAO inhibitors.
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic action of D-amino acid oxidase on its substrate D-serine and the proposed inhibitory effect of this compound, leading to enhanced NMDA receptor activation.
Caption: Proposed mechanism of DAO inhibition by this compound.
Pharmacological Effects and Therapeutic Potential
While pharmacokinetic data for this compound is not available, studies on other propionic acid derivatives and small molecule inhibitors provide a framework for anticipated properties.[6][7][8][9] The therapeutic applications of DAO inhibitors are primarily focused on neurological and psychiatric conditions where NMDA receptor hypofunction is a key feature.[2]
| Potential Therapeutic Area | Rationale |
| Schizophrenia | By increasing synaptic D-serine, DAO inhibitors aim to correct the NMDA receptor hypofunction associated with the positive, negative, and cognitive symptoms of schizophrenia.[1] |
| Cognitive Enhancement | Due to the role of NMDA receptors in learning and memory, enhancing their function through increased D-serine may have pro-cognitive effects.[1][4] |
| Neuropathic Pain | The modulation of NMDA receptors in pain pathways suggests that DAO inhibitors could have analgesic effects, although more research is needed in this area.[3] |
| Depression & Alzheimer's Disease | Dysregulation of glutamatergic signaling is also implicated in other CNS disorders, making DAO inhibition a plausible, though less explored, therapeutic avenue.[2] |
Experimental Protocol: In Vitro DAO Inhibition Assay
To empirically determine the inhibitory activity of this compound against DAO, a robust in vitro assay is required. The following protocol is a standard, reliable method based on the colorimetric detection of hydrogen peroxide, a byproduct of the DAO-catalyzed reaction.[10][11]
Principle
The activity of D-amino acid oxidase is measured in a coupled enzymatic reaction. DAO oxidizes a D-amino acid substrate (e.g., D-serine or D-alanine), producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., o-dianisidine or 2,6-dichlorophenol-indophenol), resulting in a color change that can be measured spectrophotometrically. The rate of color change is proportional to the DAO activity.
Materials and Reagents
-
Human recombinant D-amino acid oxidase (hDAAO)
-
This compound
-
D-serine (or other D-amino acid substrate)
-
Horseradish peroxidase (HRP)
-
2,6-Dichlorophenol-indophenol (DCPIP) or other suitable chromogenic substrate
-
Disodium pyrophosphate buffer (pH 8.5) or phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the in vitro DAO inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Prepare working solutions of hDAAO, D-serine, HRP, and the chromogenic substrate (e.g., DCPIP) in the assay buffer.[12]
-
-
Assay Setup:
-
In a 96-well microplate, add the serially diluted inhibitor solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the hDAAO enzyme solution to all wells except the negative control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the D-serine substrate, HRP, and the chromogenic substrate.
-
Add the reaction mixture to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader set to the appropriate wavelength (e.g., ~600 nm for DCPIP reduction).[12]
-
Measure the change in absorbance over time (kinetic read).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, scaffold for the development of novel D-amino acid oxidase inhibitors. Based on its structural characteristics and the well-established pharmacology of DAO inhibitors, this compound is predicted to elevate synaptic D-serine levels, thereby enhancing NMDA receptor function. This mechanism holds significant therapeutic potential for schizophrenia and other CNS disorders characterized by glutamatergic hypofunction.
Future research should focus on the empirical validation of its biological activity. Key next steps include:
-
In Vitro Profiling: Confirmation of DAO inhibition and determination of the IC₅₀ value using the protocol outlined above.
-
Selectivity Screening: Assessing the compound's activity against other oxidases and receptors to establish a selectivity profile.
-
In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.[6][7]
-
Preclinical Efficacy: Evaluating the compound's ability to modulate brain D-serine levels and its efficacy in animal models of schizophrenia and cognitive dysfunction.
The insights gained from these studies will be critical in determining the viability of this compound and its analogues as next-generation therapeutics for neurological disorders.
References
-
Ferraris, D. (2011). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Bentham Science Publishers. [Link]
-
Pollegioni, L., & Piubelli, L. (2014). D-Amino acid oxidase: Physiological role and applications. Applied Microbiology and Biotechnology. [Link]
-
Ferraris, D. (2011). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). D-amino acid oxidase. Wikipedia. [Link]
-
Patsnap. (2024). What are DAAO inhibitors and how do they work? Patsnap Synapse. [Link]
-
Sacchi, S., et al. (2013). Assays of D-Amino Acid Oxidase Activity. Methods in Molecular Biology. [Link]
-
Perreault, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology. [Link]
-
Izquierdo-Casas, J., et al. (2022). Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review. Catalysts. [Link]
-
American Elements. (n.d.). This compound. American Elements. [Link]
-
Sacchi, S., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. [Link]
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The Untapped Potential of (S)-2-(Cyclohexylamino)propanoic Acid in Asymmetric Synthesis: A Scientific Exploration
For Immediate Release
[City, State] – January 22, 2026 – In the landscape of organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount challenge. This technical guide delves into the latent potential of a lesser-explored chiral building block, (S)-2-(Cyclohexylamino)propanoic acid , for researchers, scientists, and professionals in drug development. While not as extensively documented as other chiral auxiliaries and ligands, its structural features suggest a versatile scaffold for various applications in asymmetric synthesis, including chiral resolution, and as a precursor for novel chiral ligands and auxiliaries.
Introduction to a Promising Chiral Synthon
This compound, a derivative of the naturally occurring amino acid L-alanine, possesses a unique combination of a stereogenic center, a secondary amine, and a carboxylic acid functionality. This trifunctional nature provides multiple handles for chemical modification, making it an intriguing candidate for applications where chirality transfer is crucial.
Key Structural Features:
-
(S)-Stereocenter: The inherent chirality at the α-carbon of the propanoic acid backbone is the cornerstone of its potential in asymmetric synthesis.
-
Cyclohexyl Group: The bulky, non-polar cyclohexyl group can impart significant steric influence in diastereoselective reactions.
-
Secondary Amine and Carboxylic Acid: These functional groups offer versatile points for derivatization, enabling its use as a resolving agent, its incorporation into chiral auxiliaries, or its modification into sophisticated chiral ligands.
Potential Application I: Chiral Resolution of Racemic Amines and Alcohols
The carboxylic acid moiety of this compound provides a straightforward pathway for the resolution of racemic amines. The formation of diastereomeric ammonium carboxylate salts allows for their separation through fractional crystallization, a well-established and scalable technique in industrial settings.[1]
The underlying principle involves the differential solubility of the two diastereomeric salts formed upon reaction of the racemic amine with the enantiopure acid. The less soluble salt preferentially crystallizes from the solution, allowing for the separation of the enantiomers. Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically enriched amine and the resolving agent.
Similarly, resolution of racemic alcohols can be envisaged by first derivatizing the alcohol to a hemiester of a dicarboxylic acid, which can then be resolved by salt formation with this compound.
Potential Application II: A Scaffold for Novel Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attaching to a substrate to direct a stereoselective transformation. The structure of this compound is reminiscent of amino acid-derived auxiliaries, suggesting its potential in this domain.
By converting the carboxylic acid to an amide with a substrate of interest, the stereogenic center and the bulky cyclohexyl group of the auxiliary can effectively shield one face of a prochiral center, directing the approach of a reagent from the less hindered face.
Hypothetical Application in Asymmetric Alkylation:
A potential application lies in the diastereoselective alkylation of enolates. Acylation of the secondary amine of this compound with a carbonyl-containing substrate would generate a chiral amide. Deprotonation to form the enolate, followed by reaction with an electrophile, would likely proceed with high diastereoselectivity due to the steric hindrance imposed by the cyclohexyl group. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched alkylated product.
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An In-depth Technical Guide to the Safety and Handling of (S)-2-(Cyclohexylamino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(Cyclohexylamino)propanoic acid, a non-proteinogenic amino acid, represents a valuable chiral building block in contemporary drug discovery and peptide chemistry. Its incorporation into molecular scaffolds can impart enhanced lipophilicity and metabolic stability, properties highly sought after in the development of novel therapeutics. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound. By elucidating the causality behind experimental choices and grounding protocols in established safety principles, this document serves as an authoritative resource for researchers and drug development professionals to ensure safe and effective utilization of this compound in a laboratory setting.
Chemical Identity and Properties
This compound, also known as (S)-N-Cyclohexylalanine, is a derivative of the amino acid alanine, where a cyclohexyl group is attached to the alpha-amino group. This structural modification significantly alters its physicochemical properties compared to its endogenous counterpart.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | [PubChem][1] |
| Synonyms | (S)-N-Cyclohexylalanine, H-D-Cha-OH | [PubChem][1] |
| CAS Number | 82017-30-9 | [American Elements][2] |
| Molecular Formula | C₉H₁₇NO₂ | [American Elements][2] |
| Molecular Weight | 171.24 g/mol | [American Elements][2] |
| Appearance | White to off-white crystalline powder | [ChemicalBook][3] |
| Boiling Point | 296.8 ± 23.0 °C at 760 mmHg | [American Elements][2] |
| Solubility | Soluble in water. | [BenchChem][4] |
Hazard Identification and GHS Classification
Understanding the potential hazards associated with this compound is the foundation of safe handling. Based on aggregated data from suppliers and databases, the compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger [5]
This classification underscores the importance of appropriate personal protective equipment and handling procedures to prevent oral ingestion, skin and eye contact, and inhalation of dust or aerosols.[5]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
The primary line of defense is to handle the compound within a controlled environment.
-
Fume Hood: All weighing and manipulation of the solid compound or its solutions should be performed in a certified chemical fume hood. This prevents the inhalation of any dust or aerosols that may be generated.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.
Caption: Essential PPE and engineering controls for handling this compound.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Hygroscopicity: While specific data for this compound is limited, many amino acids and their derivatives are hygroscopic. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents, as they can react exothermically.
-
Storage Conditions: Store at room temperature, away from direct sunlight and sources of heat. For long-term storage, consider a desiccator to minimize moisture absorption.
Emergency Procedures
In the event of an accidental release or exposure, a swift and informed response is critical.
Spills
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial acid spill neutralizer).
-
Once absorbed, carefully sweep the material into a designated waste container.
-
Decontaminate the area with a suitable cleaning agent and wipe dry.
-
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency protocols.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Caption: Decision workflow for responding to a chemical spill of this compound.
Synthesis and Applications in Drug Development
Conceptual Synthesis via Reductive Amination
A plausible and efficient method for the synthesis of this compound involves the reductive amination of a pyruvate derivative with cyclohexylamine.
Caption: Conceptual workflow for the synthesis of this compound via reductive amination.
Role in Peptide and Peptidomimetic Design
The incorporation of non-proteinogenic amino acids like this compound is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[4]
-
Increased Lipophilicity: The cyclohexyl group increases the lipophilicity of the resulting peptide, which can improve its ability to cross cell membranes and enhance oral bioavailability.[4]
-
Enhanced Metabolic Stability: The N-substitution and the bulky cyclohexyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of the peptide.[4][7]
-
Conformational Constraint: The rigid cyclohexyl ring can introduce conformational constraints into the peptide backbone, which can lead to higher receptor affinity and selectivity.
Derivatives of cyclohexylalanine have been investigated for various therapeutic applications, including as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the potential treatment of diabetes and as components of potent bactericidal agents.[3]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid waste and solutions.
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific guidance on disposal procedures.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery. Its handling requires a thorough understanding of its associated hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can work safely and effectively with this compound, harnessing its unique properties to advance the development of novel therapeutics.
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Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Amines Using (S)-2-(Cyclohexylamino)propanoic Acid
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development.
While asymmetric synthesis provides elegant routes to chiral molecules, classical chiral resolution through the formation of diastereomeric salts remains a robust, scalable, and economically viable method, particularly for the separation of racemic amines.[1] This application note provides a detailed guide to the theory and practice of resolving racemic primary and secondary amines using the chiral resolving agent, (S)-2-(Cyclohexylamino)propanoic acid . This N-substituted amino acid derivative offers a unique combination of structural features—a carboxylic acid for salt formation, a chiral center for diastereomeric differentiation, and a bulky cyclohexyl group that can enhance the crystallinity of the resulting diastereomeric salts.
The Principle of Diastereomeric Salt Resolution
The fundamental principle of chiral resolution by diastereomeric salt formation lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties such as solubility.[2]
When a racemic mixture of an amine, (R/S)-Amine, is treated with an enantiomerically pure chiral acid, such as this compound, an acid-base reaction occurs, forming a pair of diastereomeric salts:
-
(R)-Amine + (S)-Acid → (R,S)-Diastereomeric Salt
-
(S)-Amine + (S)-Acid → (S,S)-Diastereomeric Salt
These (R,S) and (S,S) salts are not mirror images of each other and therefore exhibit different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization. The less soluble diastereomer will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor. Once the less soluble salt is isolated, the enantiomerically enriched amine can be liberated by treatment with a base.
Mechanism of Chiral Recognition
The efficiency of a chiral resolution is contingent on the degree of interactional difference between the two diastereomeric salts in the crystal lattice. The chiral recognition between the amine and this compound is a multifactorial phenomenon involving:
-
Ionic Bonding: The primary interaction is the ionic bond between the protonated amine (ammonium cation) and the deprotonated carboxylic acid (carboxylate anion).
-
Hydrogen Bonding: The N-H protons of the ammonium ion and the secondary amine within the resolving agent, along with the carboxylate oxygens, can form a network of hydrogen bonds, contributing to the stability and rigidity of the crystal lattice.
-
Steric Interactions: The bulky cyclohexyl group of the resolving agent and the substituents on the chiral amine create specific steric interactions that differ between the two diastereomeric pairs. These steric repulsions or attractions play a crucial role in determining the packing efficiency and, consequently, the solubility of the crystals.
-
Van der Waals Forces: Non-specific attractive forces also contribute to the overall crystal lattice energy.
The interplay of these forces dictates which diastereomeric salt has a more stable and less soluble crystal form.
Experimental Protocols
General Considerations
-
Solvent Selection: The choice of solvent is critical for successful resolution. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. A screening of various solvents (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; ketones like acetone; and nitriles like acetonitrile) or solvent mixtures is highly recommended.[3]
-
Stoichiometry: Typically, the resolving agent is used in a 0.5 to 1.0 molar equivalent ratio relative to the racemic amine. The optimal ratio should be determined experimentally.
-
Temperature: Temperature plays a crucial role in crystallization. The initial salt formation may be performed at an elevated temperature to ensure complete dissolution, followed by controlled cooling to induce crystallization of the less soluble diastereomer.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve the racemic amine (1.0 eq.) and this compound (0.5-1.0 eq.) in the chosen solvent with gentle heating and stirring until a clear solution is obtained. The volume of solvent should be minimized to ensure supersaturation upon cooling.
-
Crystallization: Slowly cool the solution to room temperature. If no crystallization occurs, further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt, if available, can induce crystallization.
-
Maturation: Allow the mixture to stir at the final temperature for a period of time (typically 1-24 hours) to allow for complete crystallization and to ensure the system reaches equilibrium.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried diastereomeric salt in a biphasic system of water and an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Basification: Add a base (e.g., 1 M NaOH, NaHCO₃, or Na₂CO₃ solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched amine.
Protocol 3: Recovery of the Chiral Resolving Agent
-
Acidification: To the basic aqueous layer from Protocol 2, add a strong acid (e.g., 1 M HCl) dropwise with stirring until the solution is acidic (pH < 3).
-
Extraction or Filtration: If this compound precipitates upon acidification, it can be collected by filtration. If it remains dissolved, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to recover the resolving agent. The recovered resolving agent can often be reused after purity confirmation.
Visualizing the Workflow
The following diagram illustrates the overall process of chiral resolution of a racemic amine using this compound.
Caption: Workflow for chiral amine resolution.
Data Presentation: Potential Amine Substrates
| Amine Class | Example Substrates | Rationale for Potential Success |
| α-Aryl Primary Amines | 1-Phenylethylamine, 1-(1-Naphthyl)ethylamine | The aromatic ring can engage in favorable π-stacking or CH-π interactions with the cyclohexyl group of the resolving agent, leading to well-defined crystal packing. |
| Alicyclic Primary Amines | 1-Cyclohexylethylamine | Structural similarity between the amine and the resolving agent can sometimes lead to efficient crystal packing and good chiral discrimination. |
| β-Amino Acids and Esters | Methyl 3-amino-3-phenylpropanoate | The presence of additional functional groups can provide more opportunities for hydrogen bonding and other intermolecular interactions, facilitating the formation of crystalline salts. |
| Acyclic Secondary Amines | N-Methyl-1-phenylethylamine | The N-methyl group is relatively small, allowing the amine to still fit well into a chiral crystal lattice with the resolving agent. |
Key Considerations and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | - Diastereomeric salts are too soluble in the chosen solvent.- Solution is not sufficiently concentrated. | - Screen a wider range of solvents, including less polar options and solvent mixtures.- Concentrate the solution carefully.- Try cooling to a lower temperature.- Induce crystallization by scratching the inside of the flask or by seeding. |
| Oily Precipitate | - Salts are "oiling out" instead of crystallizing. | - Use a more dilute solution.- Employ a solvent in which the salts have lower solubility.- Cool the solution more slowly. |
| Low Diastereomeric/Enantiomeric Excess | - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble salt. | - Perform one or more recrystallizations of the isolated diastereomeric salt.- Optimize the solvent system and cooling rate to maximize the solubility difference. |
| Low Yield of Resolved Amine | - The desired diastereomeric salt is relatively soluble.- Loss of material during transfers and filtration. | - Optimize the stoichiometry of the resolving agent.- Ensure the crystallization is allowed to proceed to completion.- Minimize the amount of solvent used for washing the crystals. |
Conclusion
The chiral resolution of amines through diastereomeric salt formation with this compound represents a powerful and versatile application of classical resolution techniques. The structural features of this resolving agent, particularly the presence of a bulky hydrophobic group, offer promising avenues for the efficient separation of a variety of chiral amines. By systematically screening solvents and optimizing crystallization conditions, researchers and drug development professionals can effectively utilize this method to access enantiomerically pure amines, which are crucial for the advancement of pharmaceutical and chemical sciences.
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chemeurope.com. (n.d.). Chiral resolution. [Link]
-
Fogassy, E., et al. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
(S)-2-(Cyclohexylamino)propanoic acid as a chiral auxiliary in synthesis
An Application Guide: (S)-2-(Cyclohexylamino)propanoic Acid as a Chiral Auxiliary in Asymmetric Synthesis
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound as a chiral auxiliary. We will delve into the underlying principles of its stereochemical control, provide detailed, field-tested protocols for its application in asymmetric synthesis, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: The Strategic Role of Chiral Auxiliaries in Modern Synthesis
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with a high degree of stereoselectivity. These auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield the desired enantiomerically enriched product.
This compound, a derivative of the naturally occurring amino acid (S)-alanine, has emerged as a versatile and highly effective chiral auxiliary. Its rigid cyclohexyl group provides significant steric hindrance, which is crucial for creating a well-defined chiral environment that directs the approach of incoming reagents. This steric control is the foundation of its ability to induce high levels of asymmetry in a variety of chemical transformations.
Mechanism of Stereochemical Control: A Tale of Steric Hindrance
The efficacy of this compound as a chiral auxiliary is rooted in its ability to enforce a specific conformation upon attachment to a prochiral substrate, typically through an amide linkage. This conformationally restricted intermediate then presents two diastereotopic faces to an incoming reagent, with one face being significantly more sterically accessible than the other.
The large cyclohexyl group effectively shields one face of the reactive center, compelling the reagent to attack from the less hindered side. This directed attack leads to the preferential formation of one diastereomer over the other. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. The predictability of this steric control makes this compound a reliable tool for asymmetric synthesis.
Figure 1: Generalized workflow for the use of a chiral auxiliary.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of (S)-alanine with cyclohexanone. This two-step, one-pot procedure is highly scalable and generally provides good yields of the desired product.
Protocol: Synthesis via Reductive Amination
Materials:
-
(S)-Alanine
-
Cyclohexanone
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve (S)-alanine (1.0 eq) in methanol. To this solution, add cyclohexanone (1.1 eq).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approximately 5 mol%) to the reaction mixture.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as hot water or an ethanol/water mixture, to obtain pure this compound. Alternatively, the crude solid can be triturated with diethyl ether to remove non-polar impurities.
Expected Yield: 70-85%
Application in Asymmetric Alkylation of Prochiral Enolates
One of the most powerful applications of this compound is in the asymmetric alkylation of prochiral enolates derived from carboxylic acids. The auxiliary is first coupled to the carboxylic acid to form an amide. This amide is then deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.
Protocol: Asymmetric Alkylation
Part A: Amide Formation
-
Activation: To a solution of the starting carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling: Add this compound methyl ester (1.0 eq) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Workup and Purification: After the reaction is complete, filter off any solid byproducts. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.
Part B: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the amide from Part A (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes to form the chiral enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) to the enolate solution at -78 °C and allow the reaction to proceed for 1-4 hours.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC. Purify the product by column chromatography to isolate the major diastereomer.
Part C: Cleavage of the Chiral Auxiliary
-
Hydrolysis: The alkylated amide can be hydrolyzed under acidic or basic conditions to liberate the chiral carboxylic acid and recover the auxiliary. For example, refluxing the amide in a mixture of aqueous acid (e.g., 6M HCl) and a co-solvent (e.g., dioxane) for 12-24 hours is often effective.
-
Isolation: After hydrolysis, neutralize the reaction mixture and extract the desired carboxylic acid. The water-soluble auxiliary can often be recovered from the aqueous layer.
Data Presentation: Diastereoselectivity in Alkylation
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Methyl Iodide | >95% | 85 |
| Ethyl Iodide | >95% | 82 |
| Benzyl Bromide | >98% | 90 |
Note: Yields and d.e. are representative and can vary based on substrate and specific reaction conditions.
Figure 2: Conceptual diagram of stereochemical control.
Troubleshooting and Key Considerations
-
Incomplete Enolate Formation: If alkylation yields are low, consider using a stronger base or ensuring strictly anhydrous conditions. The presence of water can quench the enolate.
-
Low Diastereoselectivity: The choice of solvent and counterion can influence the rigidity of the enolate and thus the diastereoselectivity. Experimenting with different solvents (e.g., toluene) or additives may be beneficial.
-
Difficult Auxiliary Cleavage: If standard hydrolysis conditions are ineffective or lead to decomposition, milder methods such as reductive cleavage with LiAlH₄ (to yield the corresponding alcohol) or other specialized cleavage protocols should be explored.
Conclusion
This compound is a robust and reliable chiral auxiliary for a range of asymmetric transformations, most notably the alkylation of carboxylic acid derivatives. Its straightforward synthesis, coupled with the high levels of stereocontrol it imparts, makes it an attractive choice for both academic research and industrial applications in the synthesis of complex, enantiomerically pure molecules. The protocols and insights provided herein serve as a comprehensive guide for the successful implementation of this valuable synthetic tool.
References
-
Reductive Amination of Amino Acids: For a general overview and related procedures, see: Org. Synth. 2003, 80, 191. [Link]
-
Asymmetric Alkylation using Chiral Auxiliaries: For foundational work in this area, see the publications of D.A. Evans. A representative example can be found in: J. Am. Chem. Soc. 1982, 104, 6, 1737–1739. [Link]
Application Notes & Protocols: The Use of (S)-2-(Cyclohexylamino)propanoic Acid in Advanced Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. Their high specificity and potency are often offset by challenges such as poor metabolic stability and low cell permeability. The incorporation of non-canonical or unnatural amino acids is a cornerstone strategy to overcome these limitations. (S)-2-(Cyclohexylamino)propanoic acid, a sterically hindered N-alkylated amino acid, is a powerful building block in this regard. Its unique structure, featuring a bulky cyclohexyl group attached to the alpha-amino nitrogen, imparts significant conformational constraints and proteolytic resistance to peptide scaffolds.
This guide provides a comprehensive overview of the application of this compound in solid-phase peptide synthesis (SPPS), detailing its physicochemical properties, strategic incorporation, and the functional advantages it confers upon the resulting peptides. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to leverage this unique building block for the creation of next-generation peptide therapeutics. The incorporation of such N-alkyl amino acids can enhance proteolytic stability and cell-permeability of the resulting peptides[1].
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this amino acid derivative is crucial for its effective use in peptide synthesis.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | [2] |
| CAS Number | 82017-30-9 | [2] |
| Molecular Formula | C9H17NO2 | [2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Boiling Point | 296.8 ± 23.0 °C at 760 mmHg | [2] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in organic solvents like DMF, NMP, and DCM |
Strategic Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support resin.[3][4] The process is cyclical, involving deprotection of the N-terminus of the resin-bound amino acid, followed by coupling of the next protected amino acid.[3][4]
The Challenge of Steric Hindrance
The primary challenge in incorporating this compound lies in its structure. The bulky cyclohexyl group on the secondary amine creates significant steric hindrance, which can slow down the kinetics of the coupling reaction. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to ensure complete acylation.
Recommended Coupling Reagents
Standard coupling reagents may prove insufficient for efficiently coupling sterically hindered amino acids. High-potency uronium/aminium or phosphonium salt-based reagents are recommended.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid activation and resistance to racemization.[5][6]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable efficiency in many cases.[5]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective for difficult couplings.[5]
The choice of coupling reagent is critical for driving the reaction to completion and avoiding the formation of deletion sequences, which are peptides missing the intended hindered residue.
General SPPS Workflow for Incorporation
The following diagram illustrates the key steps in a standard Fmoc-based SPPS cycle for incorporating this compound.
Figure 1: General workflow for incorporating Fmoc-(S)-2-(Cyclohexylamino)propanoic acid in SPPS.
Functional Impact on Peptide Properties
The introduction of this compound into a peptide sequence can profoundly influence its biological and pharmacological properties.
Enhanced Proteolytic Stability
The N-alkylated peptide bond is resistant to cleavage by many common proteases. The bulky cyclohexyl group further shields the peptide backbone from enzymatic degradation, significantly increasing the peptide's half-life in biological systems.[1]
Conformational Rigidity and Receptor Binding
The steric bulk of the cyclohexyl group restricts the rotational freedom of the peptide backbone.[7] This pre-organization of the peptide into a more defined conformation can lead to higher binding affinity and selectivity for its target receptor by reducing the entropic penalty of binding.
Increased Lipophilicity and Cell Permeability
The non-polar cyclohexyl moiety increases the overall lipophilicity of the peptide. This can enhance its ability to cross cell membranes, a critical attribute for targeting intracellular proteins.
Figure 2: Relationship between structure and functional impact.
Experimental Protocols
Protocol for Coupling Fmoc-(S)-2-(cyclohexylamino)propanoic acid
This protocol is based on a 0.1 mmol synthesis scale using a standard solid-phase peptide synthesis resin (e.g., Rink Amide).
Materials:
-
Fmoc-protected resin (0.1 mmol)
-
Fmoc-(S)-2-(cyclohexylamino)propanoic acid (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), followed by DMF (3 x 2 mL).
-
-
Coupling Activation:
-
In a separate vial, dissolve Fmoc-(S)-2-(cyclohexylamino)propanoic acid (85.7 mg, 0.5 mmol) and HATU (182.5 mg, 0.48 mmol) in 1.5 mL of DMF.
-
Add DIPEA (174 µL, 1.0 mmol) to the activation mixture and vortex for 1 minute.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. Note: A longer coupling time is recommended due to steric hindrance.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test or a Chloranil test on a small sample of resin beads. A negative result (e.g., yellow beads for Kaiser test) indicates a complete coupling. If the test is positive, a second coupling (double coupling) is required. Repeat steps 3-5.
-
-
Proceed to the next cycle: After confirming complete coupling, proceed with the deprotection step for the next amino acid in the sequence.
Protocol for Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (5 x 2 mL) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 2 mL for 0.1 mmol scale) to the resin.
-
Agitate at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the filtrate in a centrifuge tube.[8]
-
Wash the resin with an additional small volume of TFA.
-
Concentrate the TFA solution under a gentle stream of nitrogen.[8]
-
Precipitate the crude peptide by adding cold diethyl ether.[8]
-
Centrifuge the mixture, decant the ether, and repeat the ether wash.[8]
-
Dry the resulting peptide pellet under vacuum.[8]
Quality Control and Analysis
The purity and identity of the final peptide should be confirmed using analytical techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude peptide. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.[9]
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue.[9]
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of advanced peptidomimetics. Its incorporation requires specialized coupling strategies to overcome steric hindrance. However, the benefits it confers—namely enhanced proteolytic stability, conformational pre-organization, and increased lipophilicity—make it an indispensable tool for designing peptide therapeutics with improved drug-like properties. The protocols and guidelines presented here provide a robust framework for the successful application of this unique amino acid in peptide drug discovery and development.
References
-
American Elements. This compound. [Link]
-
AAPPTEC. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Gentilucci, L., et al. (2025). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. [Link]
- Google Patents. (2020). Method for synthesizing peptide containing n-substituted amino acid.
-
Nájera, C., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (S)-2-Cyclohexylpropanoic acid. PubChem. [Link]
-
ResearchGate. (2013). Synthesis of (S)-2-[(dioctylphosphoryl)methylamino]propionic acid from trimethylsilyl 2-(trimethylsilylamino)propanoate. [Link]
-
National Center for Biotechnology Information. (2011). Introduction to Peptide Synthesis. PMC. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2018). Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion. Chemical Science. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]
-
American Chemical Society. (1978). Conformational analysis of amino acids and peptides using specific isotope substitution. II. Conformation of serine, tyrosine, phenylalanine, aspartic acid, asparagine, and aspartic acid .beta.-methyl ester in various ionization states. Journal of the American Chemical Society. [Link]
-
YouTube. (2023). Synthesis of propanoic acid. [Link]
-
DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
National Center for Biotechnology Information. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC. [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
ResearchGate. (2012). Introduction of Functional Groups into Peptides via N-Alkylation. [Link]
-
YouTube. (2011). Peptide Synthesis in the Laboratory. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Knowledge UChicago. (2015). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Wikipedia. Propionic acid. [Link]
-
National Center for Biotechnology Information. 2-Cyclohexylpropionic acid. PubChem. [Link]
Sources
- 1. Incorporation of electrically charged N-alkyl amino acids into ribosomally synthesized peptides via post-translational conversion - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. americanelements.com [americanelements.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. file.globalso.com [file.globalso.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-(Cyclohexylamino)propanoic Acid as an Organocatalyst
Introduction: Leveraging Steric Hindrance in Asymmetric Organocatalysis
The field of asymmetric organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis.[1][2] At the heart of this discipline lies the use of small, chiral organic molecules to induce enantioselectivity in a variety of chemical transformations. Among these catalysts, amino acids and their derivatives have garnered significant attention due to their natural chirality, ready availability, and diverse functionalities.[3]
(S)-proline, in particular, has been a workhorse in the field, effectively catalyzing a range of reactions including aldol, Mannich, and Michael additions through an enamine-based mechanism.[4][5] The success of proline has spurred the development of numerous derivatives, each designed to fine-tune reactivity and enhance stereocontrol. This application note focuses on one such derivative: (S)-2-(Cyclohexylamino)propanoic acid . By replacing the endocyclic secondary amine of proline with an exocyclic amine bearing a bulky cyclohexyl group, this catalyst introduces a distinct steric environment intended to exert greater control over the facial selectivity of the key bond-forming step. This guide will delve into the mechanistic underpinnings of this catalyst and provide detailed protocols for its application in asymmetric synthesis, tailored for researchers, scientists, and professionals in drug development.
Mechanistic Rationale: The Role of the Bulky N-Substituent
The catalytic cycle of this compound, like that of proline, proceeds through the formation of a key enamine intermediate.[6] The secondary amine of the catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or an α,β-unsaturated compound in a Michael addition.[1] The chirality of the resulting product is determined by the facial selectivity of this attack, which is dictated by the steric and electronic environment created by the catalyst.
The defining feature of this compound is the bulky N-cyclohexyl group. This substituent plays a crucial role in shielding one of the prochiral faces of the enamine intermediate, thereby directing the incoming electrophile to the less hindered face.[7] This steric hindrance is the primary driver for the high enantioselectivity observed in reactions catalyzed by such N-substituted amino acids. The carboxylic acid moiety of the catalyst is also essential, as it can participate in hydrogen bonding to orient the electrophile in the transition state, further enhancing stereocontrol.[6]
Below is a generalized mechanistic cycle for an aldol reaction catalyzed by this compound.
Application Protocol 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol details a general procedure for the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde, a fundamental carbon-carbon bond-forming reaction.[5]
Experimental Workflow
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Molar Eq. |
| This compound | 171.25 | 0.1 | 0.1 |
| Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) | 151.12 | 1.0 | 1.0 |
| Ketone (e.g., Cyclohexanone) | 98.14 | 2.0 | 2.0 |
| Solvent (e.g., DMSO or DMF) | - | 2.0 mL | - |
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (17.1 mg, 0.1 mmol).
-
Add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 151.1 mg, 1.0 mmol).
-
Add the solvent (2.0 mL of DMSO or DMF) and stir for 5 minutes to dissolve the solids.
-
Add the ketone (e.g., cyclohexanone, 196 µL, 2.0 mmol) to the reaction mixture.
-
Reaction: Seal the flask and stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 24 to 72 hours depending on the substrates.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral β-hydroxy ketone.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality and Experimental Insights
-
Catalyst Loading: A catalyst loading of 10 mol% is a good starting point for optimization. Lower loadings may be possible for highly reactive substrates, while more challenging transformations might require up to 30 mol%.
-
Solvent Choice: Polar aprotic solvents like DMSO and DMF are generally effective as they help to solubilize the catalyst and reactants. The choice of solvent can influence reaction rates and stereoselectivity.
-
Excess Ketone: Using an excess of the ketone component helps to drive the equilibrium towards product formation and can suppress potential side reactions of the aldehyde.
-
Temperature: Most reactions proceed efficiently at room temperature. Lowering the temperature may improve enantioselectivity at the cost of a longer reaction time.
Application Protocol 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol provides a general method for the enantioselective conjugate addition of an aldehyde to a nitroalkene, yielding a chiral γ-nitro aldehyde, a versatile synthetic intermediate.[1]
Experimental Workflow
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Molar Eq. |
| This compound | 171.25 | 0.2 | 0.2 |
| Nitroalkene (e.g., β-nitrostyrene) | 149.15 | 1.0 | 1.0 |
| Aldehyde (e.g., Propanal) | 58.08 | 3.0 | 3.0 |
| Solvent (e.g., Dichloromethane or Toluene) | - | 2.0 mL | - |
Step-by-Step Protocol
-
Reaction Setup: In a 10 mL round-bottom flask with a magnetic stir bar, dissolve the nitroalkene (e.g., β-nitrostyrene, 149.2 mg, 1.0 mmol) and this compound (34.2 mg, 0.2 mmol) in the chosen solvent (2.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aldehyde (e.g., propanal, 218 µL, 3.0 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature. Continue stirring for 12-48 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: After purification, determine the yield of the γ-nitro aldehyde. The diastereomeric ratio (dr) can be determined from the ¹H NMR spectrum of the crude reaction mixture, and the enantiomeric excess (ee) of the major diastereomer is determined by chiral HPLC.
Causality and Experimental Insights
-
Catalyst Loading: A higher catalyst loading (20 mol%) is often beneficial for Michael additions to achieve good conversion and stereoselectivity.
-
Substrate Scope: This reaction generally works well with a variety of aromatic and aliphatic nitroalkenes and a range of enolizable aldehydes.
-
Diastereoselectivity: The bulky N-cyclohexyl group is critical for establishing high diastereo- and enantioselectivity by creating a highly ordered, sterically demanding transition state.
-
Solvent Effects: The choice of solvent can have a significant impact on the stereochemical outcome. Non-polar solvents like toluene or dichloromethane often provide good results.
Troubleshooting and Best Practices
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or the reaction temperature. Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
Poor Stereoselectivity: Low enantiomeric or diastereomeric excess can sometimes be improved by lowering the reaction temperature. Screening different solvents is also a valuable strategy, as solvent polarity can influence the conformation of the transition state. The steric bulk of both the nucleophile and the electrophile can also play a significant role.
-
Side Reactions: In aldol reactions, self-condensation of the aldehyde can be a competing process. Using an excess of the ketone nucleophile can help to mitigate this. For sensitive products, immediate work-up and purification upon reaction completion are recommended to avoid degradation.
Conclusion
This compound is a valuable and effective organocatalyst for asymmetric synthesis. Its bulky N-cyclohexyl substituent provides a powerful steric directing group, enabling high levels of stereocontrol in key carbon-carbon bond-forming reactions such as the aldol and Michael additions. The operational simplicity, mild reaction conditions, and metal-free nature of this catalytic system make it an attractive choice for the synthesis of chiral building blocks in academic and industrial research, particularly in the early stages of drug discovery and development. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can effectively leverage this catalyst to access a wide range of enantioenriched molecules.
References
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]
-
Al-Mousawi, S. M., Moustafa, M. S., & Elnagdi, M. H. (2011). Green synthetic approaches: Solventless synthesis of polyfunctional substituted aromatics as potential versatile building blocks in organic synthesis utilizing enaminones and enaminonitriles as precursors. Green Chemistry Letters and Reviews, 4(3), 185-193. [Link]
-
Chauhan, P., Kaur, J., & Chimni, S. S. (2013). Asymmetric organocatalytic addition reactions of maleimides: A promising approach towards the synthesis of chiral succinimide derivatives. Chemistry – An Asian Journal, 8(2), 328-346. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
-
Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
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- 4. tcichemicals.com [tcichemicals.com]
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- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of (S)-2-(Cyclohexylamino)propanoic Acid
This compound, also known as N-cyclohexyl-L-alanine, is a non-proteinogenic amino acid that has garnered considerable attention in medicinal chemistry and drug development. Its structural distinction, featuring a cyclohexyl group, imparts enhanced lipophilicity and metabolic stability to peptide-based therapeutics. This modification can lead to improved pharmacokinetic profiles, making it a valuable building block in the design of novel drugs.[1][2] The Fmoc-protected derivative, Fmoc-β-cyclohexyl-L-alanine, is a key reagent in solid-phase peptide synthesis for incorporating this unique residue into peptide chains.[2] Given its importance, the development of a robust, efficient, and scalable synthesis is of paramount importance for both academic research and industrial production.
This technical guide provides a detailed examination of two primary synthetic strategies for the scale-up production of this compound: the direct hydrogenation of L-phenylalanine and reductive amination. We will delve into the causality behind the experimental choices for each route and provide comprehensive, step-by-step protocols.
Strategic Approaches to Synthesis: A Comparative Overview
The enantioselective synthesis of N-cyclohexyl-L-alanine can be approached through several routes. For large-scale production, the ideal method should be cost-effective, high-yielding, and procedurally simple. Here, we evaluate two of the most promising strategies.
Strategy 1: Direct Catalytic Hydrogenation of L-Phenylalanine
This is a highly attractive and straightforward approach that leverages the readily available and relatively inexpensive chiral pool starting material, L-phenylalanine.[3] The core of this method is the catalytic reduction of the aromatic phenyl ring to a cyclohexyl ring, preserving the stereochemistry at the α-carbon.
-
Expertise & Experience: The key to this process is the selection of an appropriate catalyst and reaction conditions that ensure complete saturation of the phenyl ring without causing racemization or other side reactions. Platinum and rhodium-based catalysts are often employed for this transformation.[4] The use of a mixed Pt/Rh catalyst can be particularly effective.[4] The reaction is typically carried out under hydrogen pressure in a suitable solvent system.
-
Trustworthiness: This method is highly reliable and reproducible. The starting material is enantiomerically pure, and the reaction conditions are well-established for aromatic ring hydrogenation. The progress of the reaction can be easily monitored by techniques such as HPLC or by monitoring hydrogen uptake.
Strategy 2: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines.[5] In the context of producing this compound, this would typically involve the reaction of a keto-acid precursor with cyclohexylamine, followed by reduction of the intermediate imine.
-
Expertise & Experience: This route can be executed using either chemical reducing agents or biocatalysis.
-
Chemical Approach: A common method involves the reaction of 2-oxo-propanoic acid (pyruvic acid) with cyclohexylamine to form an imine, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this purpose.[6]
-
Biocatalytic Approach: The use of enzymes, such as transaminases or imine reductases (IREDs), offers the potential for high enantioselectivity under mild reaction conditions.[7][8] This "green chemistry" approach can be highly efficient for producing the desired (S)-enantiomer.[5]
-
-
Trustworthiness: While highly effective, the scalability of this method depends on the availability and cost of the starting keto-acid and, in the case of biocatalysis, the enzyme. The chemical route is generally more straightforward to scale up, but the control of enantioselectivity can be a challenge without a chiral auxiliary or catalyst.
The following diagram illustrates the logical flow of the two primary synthetic strategies discussed:
Caption: Overview of the two primary synthetic routes.
Recommended Protocol: Scale-up Synthesis via Direct Hydrogenation of L-Phenylalanine
This protocol is recommended for its simplicity, cost-effectiveness, and high fidelity in maintaining stereochemical integrity.
Experimental Workflow
Caption: Step-by-step workflow for the hydrogenation protocol.
Detailed Protocol
Materials:
-
L-Phenylalanine
-
Deionized water
-
Isopropanol
-
37% Hydrochloric acid
-
Pt/Rh on activated carbon catalyst (e.g., 4% Pt, 1% Rh)
-
Nitrogen gas
-
Hydrogen gas
-
Hydrogenation autoclave
Procedure:
-
Reaction Setup: In a suitable vessel, dissolve or suspend L-phenylalanine (e.g., 100 g, 0.605 mol) in a mixture of deionized water (1 L), isopropanol (1 L), and 37% hydrochloric acid (61 mL, 0.726 mol).[4]
-
Catalyst Addition: To this mixture, carefully add the Pt/Rh on activated carbon catalyst (e.g., 5 g, ~5 wt% of the L-phenylalanine).[4]
-
Transfer to Autoclave: Transfer the reaction mixture to a hydrogenation autoclave of appropriate size.
-
Inerting the Atmosphere: Seal the autoclave and displace the air with nitrogen three times.
-
Hydrogenation: Flush the system with hydrogen twice, then pressurize to 8-10 bar with hydrogen. Heat the reaction mixture to 50-60°C with stirring.[4]
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-8 hours.
-
Reaction Quench and Catalyst Removal: Once hydrogen uptake ceases, cool the autoclave to room temperature and carefully depressurize. Purge the system with nitrogen three times. Filter the hot reaction mixture to remove the catalyst. Wash the catalyst with deionized water (e.g., 250 mL).[4]
-
Product Isolation: The product can be isolated from the filtrate by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration, washing with cold water, and drying.
Data Presentation
| Parameter | Value |
| Starting Material | L-Phenylalanine |
| Key Reagents | Pt/Rh on Carbon, H₂ |
| Solvent | H₂O / Isopropanol / HCl |
| Temperature | 50-60°C |
| Pressure | 8-10 bar |
| Typical Reaction Time | 6-8 hours |
| Expected Yield | >90% |
| Chiral Purity | >99% ee |
Alternative Protocol: Reductive Amination
This protocol provides a viable alternative, particularly when L-phenylalanine is not the preferred starting material.
Experimental Workflow
Caption: Step-by-step workflow for the reductive amination protocol.
Detailed Protocol for Racemic Synthesis
Materials:
-
Pyruvic acid
-
Cyclohexylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hydrochloric acid
Procedure:
-
Reaction Setup: To a solution of pyruvic acid (e.g., 8.8 g, 0.1 mol) in 1,2-dichloroethane (200 mL), add cyclohexylamine (10.9 g, 0.11 mol). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes, maintaining the temperature below 30°C.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or column chromatography to yield racemic 2-(cyclohexylamino)propanoic acid.
Note on Chiral Resolution: The resulting racemic mixture would require a subsequent chiral resolution step to isolate the desired (S)-enantiomer. This typically involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine, followed by separation via crystallization.[9][10] This process inherently has a maximum yield of 50% for the desired enantiomer, unless the undesired enantiomer is racemized and recycled.[9]
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee%).[11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
For the scale-up synthesis of this compound, the direct hydrogenation of L-phenylalanine is the most recommended route due to its high efficiency, atom economy, and use of a readily available, enantiomerically pure starting material. The reductive amination pathway offers a versatile alternative, with the biocatalytic approach being particularly promising for achieving high enantioselectivity in a sustainable manner. The choice of synthetic route will ultimately depend on factors such as cost, available equipment, and the desired scale of production.
References
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (n.d.). PubMed. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. (2002). Molecules, 7(10), 767-776. [Link]
-
A practical catalytic reductive amination of carboxylic acids. (2018). Chemical Science, 9(1), 159-163. [Link]
-
Resolution (Separation) of Enantiomers. (2019, September 3). Chemistry LibreTexts. [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. (2020). Green Chemistry, 22(19), 6436-6444. [Link]
-
Synthesis of N-benzyloxycarbonyl-L-alanine cyclohexylamide. (n.d.). PrepChem.com. [Link]
-
Asymmetric Synthesis and Application of α-Amino Acids. (2009). ACS Symposium Series. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). Molecules, 17(6), 7354-7365. [Link]
-
Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. (2019). Chemical Science, 10(45), 10545-10550. [Link]
-
Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. (2002). Molecules, 7(10), 767-776. [Link]
-
Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. (2022). Organic Process Research & Development, 26(10), 2874-2881. [Link]
-
This compound (C007B-535634). (n.d.). Cenmed Enterprises. [Link]
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- 2. chemimpex.com [chemimpex.com]
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- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
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- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (S)-2-(Cyclohexylamino)propanoic Acid
Introduction
(S)-2-(Cyclohexylamino)propanoic acid is a chiral carboxylic acid and an amino acid derivative. Its stereochemistry is a critical quality attribute, as the biological activity and pharmacological profile of enantiomers can differ significantly. Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and quality control throughout the drug development process. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound, with a focus on ensuring scientific integrity and regulatory compliance. The protocols described herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure accuracy and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.
| Property | Value (Predicted/Estimated) | Implication for Analytical Method Development |
| Molecular Formula | C₉H₁₇NO₂ | Dictates the molecular weight for mass spectrometry. |
| Molecular Weight | 171.24 g/mol | |
| pKa | ~2.3 (carboxylic acid), ~10.5 (amine) | Influences choice of pH for mobile phases in liquid chromatography and buffer selection. |
| LogP | ~1.5 | Suggests moderate lipophilicity, suitable for reversed-phase HPLC. |
| Chirality | One chiral center | Necessitates the use of chiral separation techniques to distinguish between enantiomers. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The determination of enantiomeric purity is paramount for this compound. Chiral HPLC is the most powerful and widely used technique for resolving enantiomers.[1] This can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).
Rationale for Method Selection
Direct separation on a CSP is often preferred due to its simplicity and avoidance of potential kinetic resolution or racemization during derivatization. The choice of CSP is critical and is based on the analyte's structure. For an amino acid derivative like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or ligand-exchange columns are excellent starting points.[1][2]
Experimental Workflow: Chiral HPLC
Sources
Application Note: A Robust Chiral HPLC Method for Determining the Enantiomeric Purity of (S)-2-(Cyclohexylamino)propanoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (S)-2-(Cyclohexylamino)propanoic acid. The stereospecific separation of its enantiomers is critical in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive protocol, from method development principles to full validation according to the International Council for Harmonisation (ICH) guidelines, tailored for researchers, scientists, and drug development professionals.[3]
Introduction: The Imperative of Chiral Purity
This compound is a chiral building block whose stereochemical integrity is paramount in the synthesis of active pharmaceutical ingredients (APIs).[1] The presence of the undesired (R)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacokinetic properties, or unforeseen toxicological effects.[4] Therefore, a reliable and accurate analytical method to quantify the enantiomeric excess (% ee) is a non-negotiable aspect of quality control in the pharmaceutical industry.[2]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers.[1][] This application note details a direct chiral HPLC method, which circumvents the need for derivatization, thereby simplifying sample preparation and avoiding potential sources of error.[6]
Method Development Strategy: A Logic-Driven Approach
The development of a successful chiral separation method hinges on the selection of an appropriate CSP and the optimization of the mobile phase. The strategy employed here is based on the structural characteristics of the analyte, this compound, which is a secondary amino acid.
Analyte Characteristics
-
Structure: A propanoic acid backbone with a chiral center at the alpha-carbon.
-
Functional Groups: A secondary amine (cyclohexylamino) and a carboxylic acid. These groups provide sites for hydrogen bonding, ionic interactions, and steric hindrance, which are key for chiral recognition.
-
Polarity: The molecule possesses both polar (amine and carboxyl) and non-polar (cyclohexyl) moieties, making it amenable to various chromatographic modes.
Chiral Stationary Phase (CSP) Selection: The Core of the Separation
Given the analyte's structure, a macrocyclic glycopeptide-based CSP, specifically one employing teicoplanin, is a prime candidate. These CSPs are known for their versatility and success in separating underivatized amino acids.[6] The teicoplanin selector offers a complex array of interaction sites, including peptide bonds, hydroxyl groups, and charged functionalities, which can engage in multiple types of stereoselective interactions with the analyte.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are also excellent choices for the enantiomeric resolution of a wide range of chiral compounds, including amino acid derivatives.[1]
For this application, we will proceed with a teicoplanin-based CSP due to its demonstrated efficacy for direct analysis of polar, ionic compounds like amino acids.[6]
Mobile Phase Optimization: Fine-Tuning Selectivity
The mobile phase composition is critical for achieving optimal retention and resolution. For amino acids on teicoplanin-based CSPs, a polar ionic mode is often effective.[7] This typically involves a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous buffer containing an acid and a base to control the ionization states of both the analyte and the CSP.
Experimental Protocol
This section provides a step-by-step guide for the analysis of this compound enantiomeric purity.
Materials and Reagents
-
This compound reference standard
-
(R,S)-2-(Cyclohexylamino)propanoic acid racemic mixture
-
Methanol (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Trifluoroacetic acid (TFA) (HPLC Grade)
-
Triethylamine (TEA) (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Ethanol / Trifluoroacetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Racemic Mixture Solution (0.5 mg/mL): Accurately weigh 5 mg of the (R,S)-2-(Cyclohexylamino)propanoic acid racemic mixture and prepare as described for the standard solution. This solution is crucial for confirming the resolution of the two enantiomers.
-
Test Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
Method Validation Workflow
The developed method must be validated to ensure its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[3][8]
Caption: Workflow for chiral HPLC method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer. Inject the racemic mixture solution. The method is specific if the two enantiomeric peaks are well-resolved (Resolution > 1.5).
Linearity and Range
Prepare a series of solutions of the (R)-enantiomer (the impurity) in the diluent at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target impurity level (e.g., if the specification is 0.1%, the range could be 0.05% to 0.15% relative to the (S)-enantiomer concentration). Plot the peak area against the concentration and perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is typically required.[9]
Accuracy
Accuracy is determined by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). The accuracy is expressed as the percentage recovery of the added (R)-enantiomer.[3] Mean recovery should typically be within 98-102%.[9][10]
Precision
-
Repeatability: Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) of the peak areas for the (R)-enantiomer should be ≤ 5%.[9]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events on the precision.[3]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing samples with known low concentrations of the (R)-enantiomer and establishing the minimum level at which the analyte can be reliably detected (LOD) and quantified (LOQ).
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[3] Parameters to investigate include:
-
Mobile phase composition (e.g., ±2% in organic modifier ratio)
-
Column temperature (e.g., ±2 °C)
-
Flow rate (e.g., ±0.1 mL/min)
The resolution between the enantiomers should remain acceptable under all varied conditions.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a chiral HPLC method for the enantiomeric purity of this compound. The use of a teicoplanin-based chiral stationary phase with a polar ionic mobile phase offers a direct and efficient separation. By adhering to the detailed protocol and rigorous validation procedures outlined, laboratories can ensure the accurate and reliable assessment of the stereochemical integrity of this important chiral intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: AVESIS URL: [Link]
-
Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]
-
Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Source: ResearchGate URL: [Link]
-
Title: this compound | CAS 82017-30-9 Source: AMERICAN ELEMENTS ® URL: [Link]
-
Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]
-
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC - NIH URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids Source: RSC Publishing URL: [Link]
-
Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]
-
Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: LCGC North America URL: [Link]
-
Title: Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde Source: PMC - NIH URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins Source: MDPI URL: [Link]
-
Title: Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry Source: ACS Publications URL: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid
Welcome to the technical support center for the synthesis of (S)-2-(Cyclohexylamino)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable chiral amino acid derivative. Here, we address common challenges and frequently asked questions to help you improve your yield, enantioselectivity, and overall success in this synthesis.
Introduction
This compound, also known as N-cyclohexyl-L-alanine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. The incorporation of the bulky cyclohexyl group can enhance the lipophilicity and metabolic stability of peptide-based drug candidates. Achieving high yield and, critically, high enantiomeric purity of the (S)-enantiomer is paramount for its successful application. This guide will explore common synthetic routes, troubleshoot potential issues, and provide optimized protocols.
The primary and most effective method for the enantioselective synthesis of this compound is through asymmetric reductive amination . This can be achieved via chemical catalysis or biocatalysis.
Troubleshooting Guide & FAQs
Section 1: Reaction Pathway and Starting Materials
Question 1: What are the most common synthetic routes to prepare this compound with high enantiopurity?
There are two principal enantioselective routes for the synthesis of N-cyclohexyl-L-alanine:
-
Asymmetric Reductive Amination of an α-Keto Acid: This is a direct and widely used method. It involves the reaction of a prochiral α-keto acid, such as cyclohexylpyruvic acid, with an ammonia source, or the direct reaction with cyclohexylamine followed by asymmetric reduction of the resulting imine. The key to success in this route is the choice of a suitable chiral catalyst or biocatalyst to control the stereochemistry of the newly formed chiral center.[1]
-
Nucleophilic Substitution of a Chiral Precursor: This route typically starts with a readily available chiral precursor, such as L-alanine or its derivatives (e.g., (R)-2-bromopropionic acid). The amino group of cyclohexylamine acts as a nucleophile to displace a leaving group on the chiral precursor. While seemingly straightforward, this method can be prone to racemization if the reaction conditions are not carefully controlled.[2][3]
Question 2: I am considering reductive amination. What are the pros and cons of using a chemical catalyst versus a biocatalyst?
Both chemical catalysis and biocatalysis are powerful tools for asymmetric reductive amination, each with its own set of advantages and disadvantages.
| Feature | Chemical Catalysis (e.g., with Ir or Rh complexes) | Biocatalysis (e.g., with Reductive Aminases) |
| Stereoselectivity | Can be excellent, but often requires extensive ligand screening and optimization.[4][5] | Often exhibits exceptional stereo- and regioselectivity under mild conditions.[6][7] |
| Reaction Conditions | May require elevated temperatures, pressures, and inert atmospheres. | Typically performed in aqueous media at or near ambient temperature and pressure.[6] |
| Substrate Scope | Generally broader substrate scope, but can be sensitive to certain functional groups. | Can have a more limited substrate scope, but enzyme engineering can broaden applicability.[8][9] |
| Cost & Availability | Chiral ligands and precious metal catalysts can be expensive. | Enzymes can be cost-effective to produce via fermentation, but initial screening and development may be required. |
| Environmental Impact | Often involves organic solvents and heavy metals. | Considered a "greener" alternative due to the use of water as a solvent and biodegradable catalysts.[6] |
Question 3: My yield is consistently low when using reductive amination. What are the likely causes and how can I improve it?
Low yields in reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The formation of the imine intermediate is a crucial equilibrium step.
-
pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is often optimal to facilitate both the nucleophilic attack of the amine and the dehydration to form the imine.
-
Water Removal: The formation of the imine releases water. In some cases, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine, thereby improving the overall yield.
-
-
Side Reactions:
-
Over-alkylation: If starting with a primary amine and an alkylating agent, there is a risk of forming a tertiary amine.[10] While less of a concern in direct reductive amination, it's a known side reaction in related N-alkylation syntheses.
-
Reduction of the Carbonyl Group: The reducing agent may directly reduce the starting ketone or aldehyde before imine formation. This is particularly problematic with strong reducing agents like sodium borohydride. Using a milder, imine-selective reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is recommended for chemical reductions.[11]
-
-
Catalyst Inactivation:
-
Chemical Catalysts: Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.
-
Biocatalysts: Substrate or product inhibition can occur. Running the reaction at lower substrate concentrations or using a continuous product removal strategy may be beneficial.
-
-
Sub-optimal Reaction Conditions: Systematically screen parameters such as temperature, reaction time, and reactant stoichiometry. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions.
Section 2: Enantioselectivity and Purification
Question 4: My product has a low enantiomeric excess (ee). How can I improve the stereoselectivity of the reaction?
Low enantiomeric excess is a common and critical issue in asymmetric synthesis. Here are key areas to focus on:
-
Catalyst Choice is Paramount:
-
Chiral Chemical Catalysts: The choice of the chiral ligand is crucial. For iridium- or rhodium-based catalysts, ligands like f-Binaphane have shown high enantioselectivity in the hydrogenation of imines.[4] It is often necessary to screen a library of ligands to find the optimal one for your specific substrate.
-
Biocatalysts: Different reductive aminases (RedAms) or imine reductases (IREDs) will have different substrate specificities and stereoselectivities.[12][13] Screening a panel of enzymes is a highly effective strategy. If a suitable native enzyme cannot be found, protein engineering and directed evolution can be used to improve the enantioselectivity for a specific substrate.[6]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can have a significant impact on the catalyst's conformation and, therefore, its stereoselectivity. It is worthwhile to screen a range of solvents.
-
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the catalyst and negatively impact enantioselectivity. Ensure your starting materials are of high purity.
Question 5: I am struggling with the purification of the final product. What are the recommended methods for isolating and purifying this compound?
The purification of amino acids can be challenging due to their zwitterionic nature and high polarity. Here are some effective methods:
-
Crystallization: This is often the most effective method for obtaining highly pure amino acids.
-
Isoelectric Point Precipitation: Adjusting the pH of the aqueous solution to the isoelectric point (pI) of the amino acid will minimize its solubility, leading to precipitation. The product can then be collected by filtration.[1]
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent system, often a mixture of water and a miscible organic solvent like ethanol or isopropanol.
-
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from charged impurities and unreacted starting materials. The amino acid can be bound to an ion-exchange resin and then selectively eluted by changing the pH or salt concentration of the mobile phase.[14]
-
Chiral Chromatography: To separate the desired (S)-enantiomer from any contaminating (R)-enantiomer, chiral HPLC or SFC (Supercritical Fluid Chromatography) is the method of choice. This is often used for analytical assessment of enantiomeric excess but can also be applied on a preparative scale.[15][16][17]
Experimental Protocols & Visualizations
Protocol 1: Biocatalytic Asymmetric Reductive Amination of Cyclohexylpyruvic Acid
This protocol provides a general procedure for the synthesis of this compound using a reductive aminase.
Materials:
-
Cyclohexylpyruvic acid
-
Reductive Aminase (RedAm) or Imine Reductase (IRED)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase and D-glucose)
-
Ammonia source (e.g., ammonium chloride)
-
Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7.5-9.0)[6]
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)[6]
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the cyclohexylpyruvic acid, the ammonia source, the NAD(P)H cofactor, and the cofactor regeneration system.
-
Initiate the reaction by adding the reductive aminase.
-
Maintain the reaction at a constant temperature (typically 25-40°C) with gentle agitation for 12-48 hours.[6]
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, quench it by adding a strong base (e.g., 10 M NaOH) to raise the pH.[6]
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or ion-exchange chromatography.
Workflow Diagram: Biocatalytic Reductive Amination
Caption: Biocatalytic synthesis workflow.
Troubleshooting Decision Tree: Low Enantioselectivity
Caption: Decision tree for low ee issues.
References
-
ACS Publications. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available at: [Link]
-
National Institutes of Health. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Available at: [Link]
- Google Patents. (2004). Asymmetric reductive amination of ketones.
-
National Institutes of Health. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Available at: [Link]
-
ACS Publications. (2018). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Available at: [Link]
-
ResearchGate. (2019). Separation and Purification of Amino Acids. Available at: [Link]
-
PubMed. (1981). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. Available at: [Link]
-
ResearchGate. (2017). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Available at: [Link]
-
ResearchGate. (2020). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Available at: [Link]
-
ResearchGate. (2020). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Available at: [Link]
-
Organic Chemistry Portal. (2021). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Monash University. (2018). Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
-
National Institutes of Health. (2018). NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing Chiral Resolution with (S)-2-(Cyclohexylamino)propanoic Acid
Internal Note: Following an exhaustive search of scientific literature, patent databases, and chemical supplier application notes, we have found no specific documented applications of (S)-2-(Cyclohexylamino)propanoic acid as a chiral resolving agent. This suggests that it is either not commonly used for this purpose or its use is not publicly disclosed.
Therefore, this technical support guide has been constructed based on the established principles of chiral resolution by diastereomeric salt formation, using insights from structurally similar N-alkylated amino acid resolving agents. The troubleshooting guides and FAQs are based on theoretical applications and general best practices in the field. This document serves as a foundational guide for researchers exploring the potential of this compound in their work.
Introduction to this compound as a Potential Chiral Resolving Agent
This compound, a derivative of the amino acid alanine, possesses the key structural features required for a chiral resolving agent. Its carboxylic acid group can form salts with basic compounds (such as amines), and its inherent chirality, conferred by the stereocenter at the alpha-carbon, allows for the formation of diastereomeric pairs when reacted with a racemic mixture. The bulky cyclohexyl group may also play a significant role in the differential packing of the resulting diastereomeric salt crystals, which is crucial for successful separation.
The primary application of such a resolving agent would be in the separation of enantiomers of chiral amines through the process of diastereomeric salt crystallization.[1]
Troubleshooting Guide: Diastereomeric Salt Crystallization
This guide addresses potential issues that may arise during the chiral resolution of a racemic amine using this compound.
Scenario 1: No Precipitation of Diastereomeric Salts Occurs
Question: I have mixed my racemic amine with this compound in the chosen solvent, but no solid has formed, even after cooling and extended stirring. What are the possible causes and solutions?
Answer:
This issue typically points to high solubility of both diastereomeric salts in the selected solvent. Here is a systematic approach to troubleshoot this problem:
-
Solvent System Optimization: The choice of solvent is critical for successful diastereomeric salt crystallization.[2]
-
Increase Solvent Polarity: If you are using a nonpolar solvent, gradually add a more polar anti-solvent to decrease the solubility of the salts.
-
Solvent Screening: A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is highly recommended. Common solvents to consider include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (diethyl ether, THF), as well as their mixtures with water.
-
-
Concentration Adjustment: The initial concentration of your reactants might be too low. Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.
-
Temperature Control: Ensure you are cooling the solution to a sufficiently low temperature to promote crystallization. Some systems may require sub-zero temperatures.
-
Seeding: If you have a small amount of the desired diastereomeric salt from a previous experiment or can synthesize it, adding a seed crystal can induce crystallization from a supersaturated solution.
Scenario 2: Low Yield of the Desired Diastereomeric Salt
Question: I am getting a precipitate, but the yield of the desired diastereomeric salt is very low. How can I improve the yield?
Answer:
Low yield suggests that a significant portion of the desired salt remains in the mother liquor. Consider the following strategies:
-
Optimize Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is a common starting point, varying this ratio can sometimes improve the yield of the less soluble diastereomer.
-
Cooling Profile: A slow, controlled cooling process often leads to better crystal growth and higher recovery. Crash cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities.
-
Extended Crystallization Time: Allow sufficient time for the crystallization to complete. Monitor the concentration of the desired enantiomer in the mother liquor over time to determine the optimal crystallization period.
-
Solvent Composition Tuning: Fine-tuning the solvent/anti-solvent ratio can significantly impact the solubility of the diastereomeric salts and, consequently, the yield.
Scenario 3: Poor Enantiomeric Excess (e.e.) of the Resolved Amine
Question: After isolating and decomposing the diastereomeric salt, the enantiomeric excess of my target amine is low. What factors could be contributing to this, and how can I improve it?
Answer:
Low enantiomeric excess is a common challenge and can stem from several factors:
-
Co-precipitation of Diastereomers: This is the most likely cause. The solubilities of the two diastereomeric salts may not be sufficiently different in your current solvent system.
-
Systematic Solvent Screening: This is the most critical step. The goal is to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other.
-
Recrystallization: One or more recrystallizations of the isolated diastereomeric salt can significantly enhance its diastereomeric purity and, consequently, the enantiomeric excess of the final amine.
-
-
Racemization: The target amine or the resolving agent may be undergoing racemization under the experimental conditions.
-
Temperature Control: Avoid excessively high temperatures during salt formation and decomposition.
-
pH Control: Ensure the pH during the decomposition of the salt (liberation of the free amine) is appropriate to prevent racemization.
-
-
Incomplete Resolution: The crystallization process may not have reached equilibrium, or the initial stoichiometry was suboptimal. Revisit the parameters mentioned in the "Low Yield" scenario.
Frequently Asked Questions (FAQs)
Q1: How do I choose the initial solvent for my chiral resolution with this compound?
A1: Start with a solvent in which your racemic amine and the resolving agent are soluble at an elevated temperature but have limited solubility at room temperature or below. Alcohols like ethanol or isopropanol are often good starting points. A preliminary small-scale solubility test with a range of solvents is highly recommended.
Q2: What is the general procedure for liberating the resolved amine from the diastereomeric salt?
A2: The standard procedure involves suspending the isolated and purified diastereomeric salt in a biphasic system, such as water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which will then be extracted into the organic layer. The organic layer is subsequently washed, dried, and the solvent is evaporated to yield the free amine.[1]
Q3: Can I recover and reuse this compound?
A3: Yes, after the amine has been extracted into the organic layer, the aqueous layer will contain the sodium salt of this compound. This aqueous layer can be acidified (e.g., with HCl) to precipitate the resolving agent, which can then be collected by filtration, washed, and dried for reuse.
Q4: How can I monitor the progress and success of my chiral resolution?
A4: The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Experimental Workflow & Data Presentation
General Protocol for Chiral Resolution of a Racemic Amine
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine and one equivalent of this compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Stir the solution until all solids are dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, cool the solution further in an ice bath or refrigerator.
-
Allow the crystallization to proceed for a sufficient time (this can range from hours to days).
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantioenriched Amine:
-
Suspend the diastereomeric salt in a mixture of water and an organic solvent.
-
Add a base to the aqueous layer until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantioenriched amine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the previous step with a mineral acid (e.g., HCl) until acidic.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry.
-
Data Summary Table (Hypothetical Example)
| Racemic Amine | Resolving Agent | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1-Phenylethylamine | This compound | Ethanol | 0 | 45 | 85 |
| 1-Phenylethylamine | This compound | Isopropanol | 25 | 38 | 92 |
| 1-Phenylethylamine | This compound | Acetone/H₂O (9:1) | 0 | 52 | 95 |
Visualizations
Diastereomeric Salt Formation Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for diastereomeric salt crystallization.
References
-
Gawande, M. B., et al. "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents." ACS Omega, 2017. [Link]
-
Pharmaceutical Technology. "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology, 2015. [Link]
-
Wikipedia. "Chiral resolution." Wikipedia, The Free Encyclopedia, 2023. [Link]
Sources
Technical Support Center: Synthesis of (S)-2-(Cyclohexylamino)propanoic Acid
Welcome to the technical support center for the synthesis of (S)-2-(Cyclohexylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis of your target compound with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and widely employed synthetic pathways for the preparation of this compound:
-
Reductive Amination: This method involves the reaction of a carbonyl compound, typically a pyruvate derivative or cyclohexanone, with an amine source, L-alanine, in the presence of a reducing agent. The reaction proceeds through an intermediate imine that is subsequently reduced to the desired secondary amine.[1][2][3][4]
-
Direct N-Alkylation: This classical approach involves the direct reaction of L-alanine with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. This is a nucleophilic substitution reaction where the amino group of L-alanine attacks the electrophilic carbon of the cyclohexyl halide.[5][6]
Each route has its advantages and potential pitfalls, particularly concerning the formation of specific byproducts that can complicate purification and reduce overall yield.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses the most frequently encountered byproducts in the synthesis of this compound and provides detailed protocols for their identification, minimization, and removal.
Issue 1: Presence of a Higher Molecular Weight Impurity - Suspected Over-Alkylation
Q2: I'm observing a significant impurity with a higher molecular weight than my desired product in my mass spectrometry (MS) analysis. What is this byproduct and how can I prevent its formation?
This higher molecular weight impurity is most likely N,N-dicyclohexyl-(S)-alanine , the product of over-alkylation. This is a common byproduct in both the reductive amination and N-alkylation routes.
Causality: Over-alkylation occurs when the newly formed secondary amine, this compound, which is also a nucleophile, reacts further with the cyclohexylating agent (cyclohexanone in reductive amination or cyclohexyl halide in N-alkylation). This is particularly problematic when there is a high concentration of the alkylating agent or when the reaction is allowed to proceed for an extended period at elevated temperatures.[1][7]
For Reductive Amination:
A stepwise procedure is highly recommended to control the reaction and minimize dialkylation.[7]
Experimental Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation
-
Imine Formation:
-
In a round-bottom flask, dissolve L-alanine (1.0 equivalent) in methanol.
-
Add cyclohexanone (1.0-1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or 1H NMR spectroscopy.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (NaBH3CN) (1.0-1.2 equivalents) portion-wise to the reaction mixture. Using a milder reducing agent like NaBH3CN is crucial as it selectively reduces the imine in the presence of the unreacted ketone.[1][2][3]
-
Maintain the reaction at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted cyclohexanone.
-
The desired product can then be purified by crystallization or column chromatography on silica gel.
-
For N-Alkylation:
Controlling the stoichiometry of the reactants is key.
Experimental Protocol: N-Alkylation with Controlled Stoichiometry
-
Reaction Setup:
-
Dissolve L-alanine (1.0 equivalent) in a suitable solvent such as ethanol/water mixture.
-
Add a mild base, such as sodium bicarbonate (NaHCO3) (2.0-2.5 equivalents), to the solution.
-
Slowly add cyclohexyl bromide (1.0-1.1 equivalents) dropwise to the reaction mixture at room temperature. Using a modest excess of the alkylating agent helps to drive the reaction to completion without significantly promoting dialkylation.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by ion-exchange chromatography or by crystallization from a suitable solvent system.
-
Data Summary: Impact of Reagent Stoichiometry on Over-Alkylation
| Synthetic Route | Alkylating Agent: L-alanine Ratio | Expected % Over-Alkylation (Approx.) |
| Reductive Amination | 1.1 : 1 | < 5% |
| Reductive Amination | 1.5 : 1 | 10-15% |
| N-Alkylation | 1.1 : 1 | < 10% |
| N-Alkylation | 1.5 : 1 | 15-25% |
Note: These are approximate values and can vary based on reaction conditions.
Workflow for Minimizing Over-Alkylation
Caption: Optimized workflows for minimizing over-alkylation.
Issue 2: Presence of a Diastereomeric Impurity - Suspected Racemization
Q3: My chiral HPLC analysis shows a second peak with the same mass as my product, indicating the presence of the (R)-enantiomer. What causes this racemization, and how can I prevent it?
The presence of the (R)-enantiomer, (R)-2-(Cyclohexylamino)propanoic acid , indicates that racemization has occurred at the alpha-carbon of the L-alanine starting material. This is a more significant issue in the N-alkylation route.
Causality: Racemization in N-alkylation of amino acids is often base-catalyzed. A strong base can deprotonate the alpha-carbon of the amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of (S) and (R) enantiomers.[8][9][10] The choice of base, solvent, and temperature are critical factors that influence the extent of racemization.
For N-Alkylation:
The key is to use a mild base and carefully control the reaction conditions.
Experimental Protocol: N-Alkylation with Minimized Racemization
-
Reagent Selection:
-
Use a weak inorganic base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) instead of strong bases like sodium hydroxide (NaOH) or lithium diisopropylamide (LDA).
-
Employ a protic solvent system, such as a mixture of ethanol and water, which can help to stabilize the stereocenter.
-
-
Reaction Conditions:
-
Maintain a moderate reaction temperature (e.g., 40-50 °C). Avoid excessive heat, as this can accelerate the rate of racemization.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.
-
Analytical Method: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase column, such as one based on a cyclodextrin or a Pirkle-type phase, is required for the separation of enantiomers.[11][12][13]
-
Mobile Phase: A typical mobile phase would be a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact composition will need to be optimized for the specific column used.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm) is commonly used.
-
Expected Elution: Under normal-phase chiral HPLC conditions, the L-enantiomer often elutes before the D-enantiomer, but this should be confirmed with an authentic standard of the racemate.
Data Summary: Influence of Base on Racemization in N-Alkylation
| Base | Approximate % Racemization |
| Sodium Bicarbonate (NaHCO3) | < 2% |
| Potassium Carbonate (K2CO3) | 2-5% |
| Sodium Hydroxide (NaOH) | > 10% |
Note: These are approximate values and can vary based on reaction conditions.
Logical Relationship Diagram for Preventing Racemization
Caption: Key factors influencing and preventing racemization.
Analytical Characterization
Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?
Accurate characterization of your final product is crucial. Below are the predicted and reported NMR chemical shifts for this compound.[14][15]
1H NMR (400 MHz, DMSO-d6) Predicted Chemical Shifts:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.5 | br s | 1H |
| -NH- | ~8.5 | br s | 1H |
| -CH(NH)- | ~3.0-3.2 | q | 1H |
| -CH(on cyclohexyl) | ~2.4-2.6 | m | 1H |
| -CH3 | ~1.2-1.4 | d | 3H |
| Cyclohexyl -CH2- | ~1.0-1.9 | m | 10H |
13C NMR (100 MHz, DMSO-d6) Predicted Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| -COOH | ~175 |
| -CH(NH)- | ~58 |
| -CH(on cyclohexyl) | ~55 |
| Cyclohexyl -CH2- | ~30-32 |
| Cyclohexyl -CH2- | ~25-26 |
| Cyclohexyl -CH2- | ~24-25 |
| -CH3 | ~18 |
Note: The chemical shifts of the acidic proton (-COOH) and the amine proton (-NH-) are highly dependent on the solvent, concentration, and temperature and may be broadened or exchange with deuterium in protic deuterated solvents.[14]
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
SIELC Technologies. Separation of Propanoic acid, 2-methyl-, 1-cyclohexyl-1-methylethyl ester on Newcrom R1 HPLC column. [Link]
-
Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(10), 3557–3565. [Link]
-
Cuesta, S. A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5727. [Link]
-
Secen, H., et al. Synthesis of 13C labeled β-cyano-ʟ-alanine. [Link]
-
Stodulski, M., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. Biomacromolecules, 12(10), 3557-3565. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 25(21), 5176. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]
-
Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences, 114(50), 13119-13124. [Link]
-
Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
-
PubMed Central. (2011, November 14). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. [Link]
-
London, R. E., et al. (1979). 13C n.m.r. study of L-alanine peptides. Journal of the American Chemical Society, 101(9), 2455-2462. [Link]
-
Duan, P., & Schmidt-Rohr, K. (2019). Quick, selective NMR spectra of COH moieties in 13C-enriched solids. Journal of Magnetic Resonance, 301, 80-84. [Link]
-
Bermejo-López, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]
-
Penchev, P. N., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(9), 101. [Link]
-
Chegg.com. (2019, November 25). Solved On the proton spectrum, interpret actual 1H-NMR data,. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. peptide.com [peptide.com]
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- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hmdb.ca [hmdb.ca]
Technical Support Center: Purification of (S)-2-(Cyclohexylamino)propanoic Acid
Welcome to the technical support center for the purification of (S)-2-(cyclohexylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable N-substituted amino acid.
I. Introduction to the Purification Challenges
This compound, a chiral building block, presents a unique set of purification challenges owing to its zwitterionic nature at its isoelectric point. This can lead to difficulties in solubility and crystallization. Furthermore, depending on the synthetic route employed, a range of impurities may be present in the crude reaction mixture, requiring a multi-step purification strategy to achieve high purity and enantiomeric excess.
This guide will focus on purification strategies following two common synthetic pathways:
-
Nucleophilic Substitution: Reaction of an (S)-2-halopropanoic acid (e.g., (S)-2-bromopropanoic acid) with cyclohexylamine.
-
Reductive Amination: Reaction of a pyruvate derivative or L-alanine with cyclohexanone in the presence of a reducing agent.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" is a common problem when a compound is insoluble in the hot solvent and melts before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several strategies to address this:
-
Increase the amount of solvent: The most common reason for oiling out is insufficient solvent to dissolve the compound at elevated temperatures. Gradually add more of the primary solvent while heating and stirring until the oil dissolves completely.
-
Use a solvent/anti-solvent system: A combination of a good solvent (in which the compound is soluble) and an anti-solvent (in which it is poorly soluble) can promote crystallization. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, isopropanol) and then slowly add a "poor" solvent (e.g., water, diethyl ether) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Lower the cooling rate: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q2: I have low recovery after recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors. Consider the following:
-
Excessive solvent: Using too much solvent will keep more of your product in solution even after cooling. Use just enough hot solvent to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. A water/isopropanol mixture is a common recrystallization solvent system for similar amino acids.[1]
-
Solubility in the chosen solvent: Your product may be too soluble in the chosen solvent system even at low temperatures. Experiment with different solvent systems. A good recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.
Q3: My product is still impure after recrystallization. What are my options?
A3: If a single recrystallization does not provide the desired purity, you have several options:
-
Perform a second recrystallization: This is often the simplest solution.
-
Change the solvent system: Different solvent systems will have different selectivities for dissolving impurities.
-
Employ a different purification technique: If impurities have similar solubility profiles to your product, recrystallization may not be effective. Consider column chromatography.
Column Chromatography Issues
Q4: What type of column chromatography is best for purifying this compound?
A4: The choice of chromatography depends on the nature of the impurities.
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for purifying amino acids.[2] Since your compound is an amino acid, it can exist as a cation, anion, or zwitterion depending on the pH.
-
Cation-exchange chromatography: At a pH below the isoelectric point (pI), the amino acid will be positively charged and will bind to a negatively charged cation-exchange resin. Impurities that are neutral or anionic will pass through. The product can then be eluted by increasing the pH or the salt concentration of the mobile phase.
-
Anion-exchange chromatography: At a pH above the pI, the amino acid will be negatively charged and will bind to a positively charged anion-exchange resin.
-
-
Silica Gel Chromatography: While less common for free amino acids due to their high polarity, it can be effective if the impurities are significantly less polar than the product. A polar eluent system, often containing a small amount of acid (like acetic acid or TFA) or base (like ammonia or triethylamine) is typically required to ensure good peak shape and prevent streaking.
Q5: My compound is streaking on the silica gel TLC plate and column. How can I fix this?
A5: Streaking is common for polar, ionizable compounds like amino acids on silica gel. This is due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this:
-
Add a modifier to the eluent:
-
For acidic compounds: Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica.
-
For basic compounds: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase. This will deprotonate the amine, reducing its interaction with the silica.
-
Since your compound is zwitterionic, a combination or careful pH control might be necessary. Often, a gradient of methanol in dichloromethane with a small amount of acetic acid or ammonia can be effective.
-
Purity Analysis
Q6: How can I determine the chemical and enantiomeric purity of my final product?
A6: A combination of techniques is recommended for full characterization:
-
Chemical Purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer or acid modifier) can be used.
-
-
Enantiomeric Purity (e.e. - enantiomeric excess):
-
Chiral HPLC: This is the most common and accurate method for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based chiral columns are often effective for amino acids.
-
Chiral Gas Chromatography (GC): The amino acid usually needs to be derivatized to a more volatile form before analysis.
-
NMR with a Chiral Shift Reagent: This can be used to differentiate between enantiomers in solution, but it is generally less accurate than chiral chromatography for precise e.e. determination.
-
III. Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is a general guideline and may require optimization.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and stir until the solid dissolves. If it does not dissolve completely, add more hot ethanol portion-wise.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: Slowly add deionized water to the hot ethanol solution with continuous stirring until the solution becomes slightly turbid.
-
Clarification: Reheat the mixture gently until it becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Cation-Exchange Chromatography
This protocol provides a general framework for purification using a strong cation-exchange resin (e.g., Dowex 50).
-
Resin Preparation: Prepare a column with a strong cation-exchange resin in its protonated form (H⁺). Equilibrate the column with deionized water or a low pH buffer.
-
Sample Loading: Dissolve the crude product in a minimal amount of deionized water or the equilibration buffer. Adjust the pH to be below the pI of the compound (acidic) to ensure it is in its cationic form. Load the solution onto the column.
-
Washing: Wash the column with the equilibration buffer to elute any neutral or anionic impurities.
-
Elution: Elute the bound product from the column by gradually increasing the pH of the mobile phase with a buffer (e.g., ammonium acetate or pyridine-formate buffer) or by using a dilute aqueous ammonia solution.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Further desalting may be necessary if a salt buffer was used for elution.
IV. Visualization of Workflows and Impurities
General Purification Workflow
Sources
Troubleshooting diastereomeric salt crystallization with (S)-2-(Cyclohexylamino)propanoic acid
Introduction: The Principle of Chiral Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and chemical development for separating enantiomers from a racemic mixture.[1] This method leverages the reaction of a racemic substrate, in this case, a racemic amine, with an enantiomerically pure resolving agent—(S)-2-(Cyclohexylamino)propanoic acid. This acid-base reaction forms two diastereomeric salts: (R-amine)–(S-acid) and (S-amine)–(S-acid).
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics, most critically, different solubilities in a given solvent system.[2] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated (e.g., by filtration). The final step involves liberating the desired amine enantiomer from the salt, typically by treatment with a base.[1] The success of this process is highly dependent on optimizing various experimental parameters, and this guide is designed to address the common challenges encountered.
Troubleshooting Guide
This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.
Issue 1: No Crystals or Precipitate Formed
Question: I have combined my racemic amine with this compound in solution, but nothing is crystallizing out, even after cooling. What are the next steps?
Answer: This is a common issue that typically points to a problem with supersaturation—the concentration of the diastereomeric salt has not exceeded its solubility limit in the chosen solvent. Here is a systematic approach to induce crystallization:
-
Increase Supersaturation:
-
Slow Solvent Evaporation: Gently evaporate the solvent under reduced pressure or with a slow stream of inert gas (e.g., nitrogen). Avoid rapid evaporation, which can lead to the formation of an oil or amorphous solid.
-
Cooling Protocol: Ensure the cooling process is slow. A gradual temperature decrease (e.g., 1-2 °C per hour) is preferable to crash-cooling in an ice bath. Rapid cooling can increase the supersaturation of both diastereomers too quickly, leading to co-precipitation and low purity.[3]
-
Anti-Solvent Addition: Carefully add an "anti-solvent"—a solvent in which the diastereomeric salts are poorly soluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to the point of slight turbidity (cloudiness), then warm the solution slightly until it becomes clear again before allowing it to cool slowly. This brings the solution closer to the saturation point under controlled conditions.
-
-
Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation may be the kinetic barrier.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for crystal nucleation.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous experiment, add a single, tiny crystal to the supersaturated solution. This "seed" acts as a template for crystal growth, bypassing the initial nucleation barrier.
-
-
Re-evaluate Solvent Choice: The chosen solvent may simply be too effective at solvating the salts. If the above methods fail, a more systematic solvent screening is necessary (see Protocol 2). A good crystallization solvent is one in which the product has moderate solubility at high temperatures and low solubility at low temperatures.
Issue 2: An Oil or Amorphous Solid Precipitates Instead of Crystals
Question: When I cool my solution or add an anti-solvent, I get a sticky oil or a non-crystalline powder. How can I get well-defined crystals?
Answer: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high, causing the salt to crash out of solution faster than it can form an ordered crystal lattice.
-
Causality: This is often caused by cooling the solution too quickly, adding an anti-solvent too rapidly, or working at too high a concentration. The system is driven so far past the solubility curve that the disordered, high-energy oil is formed in preference to the ordered, low-energy crystal.
-
Corrective Actions:
-
Re-dissolve and Slow Down: Gently warm the solution to re-dissolve the oil. If an anti-solvent was used, you may need to add a small amount of the primary solvent to achieve a clear solution.
-
Slow Cooling: Implement a very slow, controlled cooling ramp. Using a programmable bath or insulating the flask can help achieve this.
-
Reduce Concentration: Dilute the solution with more of the primary solvent before heating and re-cooling. While this may reduce the overall yield, it is often necessary to achieve a crystalline product.
-
Solvent Modification: Try a different solvent system. Sometimes, a more viscous solvent or a solvent mixture can slow down molecular motion and favor crystallization over oiling out.
-
Issue 3: Low Diastereomeric Excess (d.e.) in the Crystalline Product
Question: I successfully obtained crystals, but after analysis (e.g., by HPLC or NMR), the diastereomeric excess is very low. How can I improve the purity?
Answer: Low diastereomeric excess indicates that the less soluble and more soluble diastereomers have co-precipitated. This is a problem of selectivity, which is governed by the solubility difference between the two salts.
-
Causality: The solubility difference between diastereomers can be small and is highly dependent on the solvent and temperature.[4] Low purity can result from a suboptimal solvent, a cooling process that is too fast, or the formation of a solid solution. A solid solution is a crystalline solid that contains a mixture of both diastereomers in a single phase, making separation by simple crystallization extremely difficult.[5]
-
Optimization Strategies:
-
Solvent Screening: This is the most critical step. The ideal solvent will maximize the solubility difference between the two diastereomers. A systematic screening process is highly recommended (see Protocol 2).
-
Recrystallization: The obtained solid can be recrystallized from the same or a different solvent system. This process of dissolving and re-crystallizing will enrich the solid in the less soluble diastereomer. Multiple recrystallizations may be necessary, but this comes at the cost of yield.[6]
-
Equilibration (Slurrying): Stirring the crystalline solid in its mother liquor (the solution it was crystallized from) for an extended period (hours to days) can allow the system to reach thermodynamic equilibrium. During this time, the more soluble diastereomer may slowly dissolve while the less soluble one continues to crystallize, thereby improving the d.e. of the solid phase.
-
Stoichiometry of Resolving Agent: Consider using a sub-stoichiometric amount of this compound (e.g., 0.5-0.6 equivalents relative to the racemic amine). This ensures that there is not enough resolving agent to form a salt with all of the "undesired" enantiomer, leaving its corresponding diastereomeric salt in the solution and favoring the crystallization of the desired, less-soluble salt.
-
Issue 4: The Crystallization Yield is Very Low
Question: I have achieved high diastereomeric purity, but my isolated yield is less than 20%. How can I improve this without sacrificing purity?
Answer: Low yield in a high-purity crystallization often means that a significant amount of the desired, less-soluble diastereomer remains dissolved in the mother liquor. The theoretical maximum yield for a classical resolution is 50%, as the other enantiomer is left behind.[1]
-
Improving Recovery:
-
Optimize Final Temperature: Ensure you are cooling to the lowest practical temperature for your solvent system to minimize the solubility of the desired salt.
-
Concentration: Increase the initial concentration of the reactants. This must be balanced carefully to avoid the issues of oiling out or decreased purity as described above.
-
Mother Liquor Processing: The mother liquor is enriched in the more soluble diastereomer. It is possible to:
-
Isolate the other enantiomer: Liberate the amine from the mother liquor. This will yield the other enantiomer, which may also be valuable.
-
Racemize and Recycle: If possible, racemize the unwanted enantiomer from the mother liquor and recycle it back into the process. This can dramatically increase the overall process yield beyond the theoretical 50% limit.[1][7]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for my resolution? A1: Solvent selection is crucial and often empirical.[8] Start by considering common solvents like alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). Often, solvent mixtures (e.g., ethanol/water, acetone/heptane) provide the best results. The goal is to find a system where the salts have moderate solubility when hot and poor solubility when cold, and most importantly, where the solubility difference between the two diastereomers is maximized.[4] High-throughput screening methods are often employed in industrial settings to test many solvents quickly.[9]
Q2: What is the optimal molar ratio of racemic amine to this compound? A2: While a 1:1 molar ratio of the target enantiomer to the resolving agent (i.e., 1 equivalent of racemic amine to 0.5 equivalents of resolving agent) is a common starting point to maximize initial purity, the optimal ratio can vary. Using a full equivalent of resolving agent (1:1 with the racemic amine) may increase the yield of the first crop but can also lead to co-crystallization and lower purity. It is often a trade-off between yield and purity that must be determined experimentally.[10]
Q3: How can I confirm the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of my product? A3: First, the diastereomeric excess of the salt can be analyzed directly using methods like ¹H NMR, as the diastereomers will have slightly different chemical shifts. To determine the enantiomeric excess (e.e.) of your amine, you must first liberate it from the salt. This is done by dissolving the salt in a suitable solvent and adding a base (e.g., NaOH solution) to deprotonate the amine, followed by extraction. The e.e. of the free amine can then be determined using chiral chromatography (HPLC or GC) or by using a chiral solvating agent in NMR spectroscopy.[11][12]
Q4: Can the resolving agent, this compound, be recovered? A4: Yes. After liberating the amine with a base and extracting it, the resolving agent will remain as a salt (e.g., sodium (S)-2-(cyclohexylamino)propanoate) in the aqueous layer. This layer can then be acidified (e.g., with HCl) to re-protonate the carboxylic acid, which may precipitate and can be recovered by filtration or extraction, allowing it to be reused.[4]
Key Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization Workflow
This protocol provides a general procedure for a laboratory-scale resolution.
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a pre-selected solvent at an elevated temperature (e.g., 50-60 °C).
-
In a separate vessel, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, warming if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature over several hours. An insulated bath can be used to slow the cooling rate.
-
If no crystals form, proceed with the troubleshooting steps outlined above (e.g., scratching, further cooling).
-
Once crystal formation is established, cool the mixture further (e.g., 0-4 °C) and allow it to stand for several hours to maximize precipitation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals under vacuum.
-
-
Analysis:
-
Determine the yield and analyze the diastereomeric excess (d.e.) of the salt.
-
-
Liberation of the Amine:
-
Suspend the diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH) dropwise with vigorous stirring until the pH is >11.
-
Separate the organic layer, which now contains the free amine. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the resolved amine.
-
Determine the enantiomeric excess (e.e.) of the amine.
-
Protocol 2: Systematic Solvent Screening
This protocol uses small-scale vials to efficiently screen multiple solvents.
-
Preparation: In separate vials, place a small, known amount of the racemic amine and the resolving agent (e.g., 20 mg amine, 0.5-1.0 eq. acid).
-
Solvent Addition: To each vial, add a different candidate solvent (or solvent mixture) in small increments (e.g., 0.2 mL) while warming and stirring until a clear solution is formed. Note the volume of solvent required for dissolution.
-
Crystallization: Allow all vials to cool slowly to room temperature, then transfer to a refrigerator.
-
Observation: After 24 hours, observe the vials for the quantity and quality of crystals formed. Note any instances of oiling out or no precipitation.
-
Analysis: Isolate the solid from the most promising conditions, wash, dry, and measure the yield and diastereomeric excess.
Table 1: Example Solvent Screening Data
| Vial | Solvent System (v/v) | Volume to Dissolve (mL) | Observations at 4°C | Yield (%) | d.e. (%) |
| 1 | Methanol | 0.4 | Clear solution, no crystals | 0 | - |
| 2 | Ethanol | 0.8 | Small amount of fine needles | 15 | 92 |
| 3 | Isopropanol | 1.5 | Large, well-formed prisms | 38 | 98 |
| 4 | Acetone | 0.5 | Oiled out upon cooling | - | - |
| 5 | Ethyl Acetate | 2.0 | Dense, white powder | 41 | 85 |
| 6 | Ethanol/Water (9:1) | 0.6 | Small, blocky crystals | 35 | 95 |
Based on this hypothetical data, isopropanol (Vial 3) would be the best starting point for process optimization.
Visualizations
General Chiral Resolution Workflow
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-2-(Cyclohexylamino)propanoic acid
Welcome to the technical support center for the synthesis of (S)-2-(Cyclohexylamino)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this chiral N-substituted amino acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the successful and efficient synthesis of your target compound.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often incorporated into peptidomimetics and other pharmaceutically active compounds to enhance properties such as metabolic stability, receptor affinity, and lipophilicity. The two most common synthetic routes to this compound are:
-
Reductive Amination: The reaction of a pyruvate derivative (e.g., pyruvic acid or an ester thereof) with cyclohexylamine, followed by reduction of the intermediate imine.
-
Nucleophilic Substitution: The direct N-alkylation of (S)-alanine or its ester with a cyclohexyl halide or sulfonate.
Both methods, while effective, are prone to specific side reactions that can impact yield, purity, and stereochemical integrity. This guide will help you identify, understand, and mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Question: My reaction has a low yield of the target product. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, depending on your chosen synthetic route.
For Reductive Amination:
-
Incomplete Imine Formation: The initial condensation between the pyruvate derivative and cyclohexylamine to form the imine is a reversible equilibrium.[1] To drive the reaction forward, it is crucial to remove the water formed during this step.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If your solvent allows (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to remove water azeotropically.
-
Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.
-
pH Optimization: The reaction is typically favored under weakly acidic conditions (pH 4-6) which catalyze imine formation without significantly hydrolyzing the imine.
-
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical.
-
Troubleshooting Protocol:
-
Reducing Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine over the ketone.[2][3] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting pyruvate, so it should be added after imine formation is complete.[3]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent to ensure complete conversion.
-
-
For Nucleophilic Substitution:
-
Slow Reaction Rate: The direct alkylation of (S)-alanine with a cyclohexyl halide can be sluggish.
-
Troubleshooting Protocol:
-
Increase Temperature: Gently heating the reaction can increase the rate of substitution. Monitor for potential side reactions that may also be accelerated.
-
Choice of Leaving Group: The reactivity of the cyclohexyl electrophile follows the trend I > Br > Cl > OTs. Using cyclohexyl iodide or bromide will result in a faster reaction.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
-
-
-
Formation of Insoluble Starting Materials: (S)-alanine has poor solubility in many organic solvents.
-
Troubleshooting Protocol:
-
Use of (S)-alanine Esters: Employing an ester of (S)-alanine (e.g., methyl or ethyl ester) will improve solubility in organic solvents. The ester can be hydrolyzed in a subsequent step.
-
Phase Transfer Catalysis: For reactions in biphasic systems, a phase transfer catalyst can be used to bring the reactants together.
-
-
Issue 2: Presence of a Higher Molecular Weight Impurity - The Dialkylation Product
Question: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. Is this the dialkylated product, and how can I prevent its formation?
Answer:
Yes, this is very likely the tertiary amine, N,N-dicyclohexyl-(S)-alanine, formed from the further reaction of your desired secondary amine product with the cyclohexylating agent. This is a common side reaction in both reductive amination and nucleophilic substitution.[2]
Mechanism of Dialkylation:
Strategies to Minimize Dialkylation:
-
Stoichiometry Control:
-
Reductive Amination: Use an excess of cyclohexylamine relative to the pyruvate derivative. This increases the probability that the pyruvate will react with the primary amine rather than the secondary amine product.
-
Nucleophilic Substitution: Use a significant excess of (S)-alanine relative to the cyclohexyl halide. This ensures the cyclohexyl halide is more likely to react with the starting primary amine.
-
-
Slow Addition of the Alkylating Agent: Adding the pyruvate derivative (in reductive amination) or the cyclohexyl halide (in nucleophilic substitution) slowly to the reaction mixture containing an excess of the amine can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.
-
Use of Bulky Reagents: While not directly applicable to cyclohexylation, in other N-alkylation reactions, using a bulkier alkylating agent can sterically hinder the second alkylation.
Issue 3: Loss of Stereochemical Purity - Racemization
Question: My final product shows a loss of enantiomeric excess (ee). What causes racemization and how can I maintain the stereointegrity of the (S)-center?
Answer:
Racemization, the formation of the (R)-enantiomer from the (S)-starting material, is a critical issue in chiral synthesis. The alpha-proton of amino acids is susceptible to deprotonation, especially under basic conditions, leading to a planar carbanion intermediate that can be protonated from either face, resulting in a racemic mixture.[4][5]
Mechanism of Racemization:
Strategies to Prevent Racemization:
-
Avoid Strong Bases: When using the nucleophilic substitution route, avoid strong bases for extended periods. If a base is necessary to neutralize the acid formed, use a mild, non-nucleophilic base like sodium bicarbonate or a hindered amine base (e.g., diisopropylethylamine).
-
Control Temperature: Higher temperatures can accelerate racemization. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control in Reductive Amination: Maintain a neutral to slightly acidic pH. Strongly acidic or basic conditions can promote racemization.
-
Enzymatic Methods: For the highest degree of stereocontrol, consider enzymatic reductive amination. Imine reductases (IREDs) and other enzymes can catalyze the reaction with excellent enantioselectivity, minimizing the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product?
A1: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization can be a very effective method for purification.
-
Ion-Exchange Chromatography: As an amino acid, your product has both an acidic and a basic group. Ion-exchange chromatography is a powerful technique for separating it from neutral impurities or byproducts with different charge characteristics.[6]
-
Reverse-Phase HPLC: For high purity requirements, preparative reverse-phase HPLC can be used, although it may be less scalable.
Q2: How can I confirm the stereochemical purity of my product?
A2: Chiral chromatography is the most common method.
-
Chiral HPLC or GC: Use a chiral stationary phase that can resolve the (S) and (R) enantiomers. The method will need to be developed for your specific compound.
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to your NMR sample can induce different chemical shifts for the enantiomers, allowing for their quantification.
Q3: Are there any specific safety precautions I should take?
A3: Standard laboratory safety practices should always be followed.
-
Reducing Agents: Handle borohydride reagents with care, as they can react with water and protic solvents to release hydrogen gas.
-
Cyclohexylamine: Cyclohexylamine is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Solvents: Be aware of the flammability and toxicity of the solvents used.
Quantitative Data Summary
| Parameter | Reductive Amination | Nucleophilic Substitution | Key Considerations |
| Typical Yield | 60-85% | 50-75% | Highly dependent on reaction conditions and optimization. |
| Key Side Products | Dialkylation, reduction of pyruvate | Dialkylation, elimination | Stoichiometry is crucial for minimizing dialkylation. |
| Racemization Risk | Moderate | High with strong base/heat | Careful control of pH and temperature is essential. |
| Reaction Conditions | Mildly acidic to neutral pH | Basic or neutral | Temperature control is important for both methods. |
Experimental Protocols
Protocol 1: Reductive Amination of Ethyl Pyruvate with Cyclohexylamine
-
To a solution of ethyl pyruvate (1.0 eq) and cyclohexylamine (1.2 eq) in methanol, add 3Å molecular sieves.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to 60 °C for 2-4 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify to pH ~6 with 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by crystallization or chromatography.
Protocol 2: Nucleophilic Substitution of (S)-2-Bromopropanoic Acid with Cyclohexylamine
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Dissolve (S)-2-bromopropanoic acid (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.
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Add cyclohexylamine (2.5 eq). The excess cyclohexylamine acts as both the nucleophile and the base to neutralize the HBr formed.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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If a precipitate of cyclohexylammonium bromide forms, remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizing Reaction Pathways
Desired Synthesis and Side Reactions in Reductive Amination
References
-
Arutyunyan, N.S., et al. (2014). Development of an Efficient Synthesis of Chiral 2‐Hydroxy Acids. ResearchGate. [Link]
-
European Pharmacopoeia. (2010). Impurity profile of amino acids. ResearchGate. [Link]
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Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Ballard, A., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
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Wikipedia. Reductive amination. [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. [Link]
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Wikipedia. Racemization. [Link]
-
Holzgrabe, U., et al. (2010). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. [Link]
-
ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
-
Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]
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PubMed. (2019). Amino acids: aspects of impurity profiling by means of CE. [Link]
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ResearchGate. (2025). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. [Link]
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PubMed Central. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]
- Google Patents. (2014). Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
-
PubMed. (2007). Enantioselective synthesis of non-natural aromatic alpha-amino acids. [Link]
-
MDPI. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
-
PubMed Central. (2021). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. [Link]
-
Royal Society of Chemistry. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. [Link]
-
PubMed Central. (2022). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. [Link]
-
ResearchGate. (2025). Diastereoselective Synthesis of Vicinal Amino Alcohols. [Link]
-
Royal Society of Chemistry. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]
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Biochain. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!. [Link]
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ResearchGate. (2025). Purity profiling of Peptide Drugs. [Link]
-
Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. [Link]
-
ChemRxiv. (2022). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. [Link]
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Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-(Cyclohexylamino)propanoic Acid
Introduction:
Welcome to the technical support center for the chiral resolution and synthesis of (S)-2-(Cyclohexylamino)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working to increase the enantiomeric excess (e.e.) of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This document moves beyond a simple recitation of steps to offer field-proven insights into the nuanced art of chiral separation.
We will explore the most common and effective techniques, focusing on troubleshooting the practical challenges you are likely to encounter at the bench.
Part 1: Troubleshooting Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is the most common and scalable method for resolving racemic acids and bases.[1] The principle is straightforward: reacting the racemic mixture with an enantiomerically pure resolving agent creates a pair of diastereomeric salts. These diastereomers have different physical properties, crucially, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[1][2]
Workflow for Diastereomeric Salt Resolution
Below is a logical workflow for the resolution of racemic 2-(cyclohexylamino)propanoic acid.
Caption: Workflow for Diastereomeric Salt Resolution.
Frequently Asked Questions & Troubleshooting Guide
Question 1: I'm not getting any crystals. The mixture just becomes an oil or remains a clear solution. What should I do?
This is a very common issue, often related to supersaturation and solvent choice.
-
Causality: Crystal formation requires a state of supersaturation, but if the supersaturation is too high, or if the solute has a high affinity for the solvent, it can lead to "oiling out" or failure to nucleate. The choice of solvent is the most critical factor influencing the solubility of the diastereomeric salts.[3][4]
-
Troubleshooting Steps:
-
Solvent Screening (Primary Action): Do not persist with a single solvent. Screen a range of solvents with varying polarities. For amino acid derivatives, common starting points are alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), or mixtures thereof.[5] Create a solvent screening table to track your results systematically.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add a tiny speck to the supersaturated solution to induce crystallization. This bypasses the difficult nucleation step.
-
Cooling Rate: Crash-cooling (rapidly decreasing the temperature) often leads to oiling out. Implement a slow, controlled cooling ramp (e.g., 1-2 °C per hour) to allow for ordered crystal lattice formation.
-
Anti-Solvent Addition: If your diastereomeric salt is highly soluble in a particular solvent, you can slowly add an "anti-solvent" (a solvent in which the salt is poorly soluble) to induce precipitation. For example, if your salt is dissolved in methanol, slowly adding a less polar solvent like toluene or hexane can trigger crystallization.
-
| Solvent System | Polarity | Typical Observation & Rationale |
| Methanol | High | Often dissolves salts well. May require cooling or an anti-solvent. |
| Ethanol/Isopropanol | Medium-High | Good balance of solubility and ability to crystallize upon cooling. A common starting point. |
| Ethyl Acetate | Medium | Lower solubility than alcohols. May be a good primary crystallization solvent. |
| Methanol/Ethyl Acetate (1:1) | Medium | A mixture can fine-tune solubility to achieve optimal supersaturation. |
| Water/Acetone | High/Medium | Useful for highly polar amino acids. The acetone acts as an anti-solvent.[6] |
Question 2: I've isolated crystals, but the enantiomeric excess (e.e.) is low (<80%). How can I improve it?
A low e.e. after the first crystallization indicates that the solubility difference between the two diastereomeric salts in your chosen solvent system is not large enough, or the crystallization was too rapid, trapping impurities.
-
Causality: The thermodynamic difference in solubility between diastereomers is the driving force for separation.[7] If this difference is small, both salts will co-precipitate, leading to low enantiomeric enrichment.
-
Troubleshooting Steps:
-
Recrystallization (Primary Action): This is the most crucial step for enhancing purity. Dissolve the enriched crystals in the minimum amount of the same (or a slightly different) hot solvent system and allow them to recrystallize slowly. Each recrystallization step should increase the diastereomeric purity and, consequently, the e.e. of the final product.[8] It is common to perform 2-3 recrystallizations.
-
Optimize the Resolving Agent: Not all chiral resolving agents are created equal for a given substrate. The structural match between the racemic compound and the resolving agent is key. If recrystallization is inefficient, consider a different resolving agent.
-
| Potential Chiral Base Resolving Agents for Carboxylic Acids |
| (R)- or (S)-1-Phenylethylamine[1] |
| (R)- or (S)-1-(1-Naphthyl)ethylamine |
| Brucine (natural alkaloid)[1] |
| Dehydroabietylamine |
| (1R,2S)-Ephedrine |
Question 3: My yield of the desired (S)-enantiomer is very low, even though the e.e. is high.
This implies that the diastereomeric salt of your target (S)-enantiomer is the more soluble of the two in the chosen solvent system, meaning it remains in the mother liquor.
-
Causality: The goal is to crystallize the less soluble diastereomer. If the salt of the undesired (R)-enantiomer is less soluble, it will precipitate first, leaving the desired (S)-enantiomer in solution.
-
Troubleshooting Steps:
-
Switch the Resolving Agent's Chirality: This is the most direct solution. If you used (R)-1-phenylethylamine and the (R)-acid salt crystallized, switch to (S)-1-phenylethylamine. This will invert the solubilities, making the salt of the (S)-acid the less soluble one, which will then crystallize out.
-
Isolate from the Mother Liquor: If switching the resolving agent is not an option, you can attempt to isolate the desired enantiomer from the mother liquor. This involves evaporating the solvent, liberating the free amino acid, and then performing a resolution on this now (R)-enantiomer-depleted mixture. This is often less efficient.
-
Solvent System Re-evaluation: In some rare cases, changing the solvent can invert the relative solubilities of the diastereomeric salts. This is less predictable but can be explored during the initial solvent screening.
-
Part 2: Alternative and Advanced Strategies
If diastereomeric salt resolution proves problematic, or if higher efficiency is desired, other methods should be considered.
Enzymatic Kinetic Resolution
This technique uses an enzyme that stereoselectively reacts with one enantiomer, allowing the other to be isolated.[9] For amino acids, this often involves N-acylation followed by selective hydrolysis.
-
Principle: A racemic N-acyl-2-(cyclohexylamino)propanoic acid is treated with an acylase enzyme. The enzyme will selectively hydrolyze the N-acyl group from one enantiomer (e.g., the S-enantiomer), leaving the N-acylated R-enantiomer unreacted. The resulting free amino acid and the acylated amino acid have very different properties and can be easily separated.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Troubleshooting Enzymatic Resolution
-
Problem: Low or no enzyme activity.
-
Solution: Ensure the pH and temperature are optimal for the specific enzyme used. Most acylases work best in a buffered aqueous solution at a pH between 7 and 8. Check the enzyme's technical data sheet. Also, ensure no organic co-solvents are present that might denature the enzyme.
-
-
Problem: Low enantioselectivity.
-
Solution: The choice of the N-acyl group can influence the enzyme's selectivity. If N-acetyl provides low e.e., try a different group like N-chloroacetyl or N-propionyl. Also, screen different commercially available lipases or acylases, as their substrate specificities can vary significantly.[10]
-
Asymmetric Synthesis
Instead of separating a racemic mixture, asymmetric synthesis aims to create only the desired (S)-enantiomer from the start. This avoids the inherent 50% loss of the undesired enantiomer in classical resolution.
-
Key Methodologies:
-
Chiral Auxiliaries: A chiral molecule (the auxiliary) is temporarily attached to an achiral precursor. It then directs a subsequent reaction (e.g., alkylation) to occur stereoselectively. Finally, the auxiliary is removed, yielding the enantiomerically enriched product.[11] For synthesizing this compound, one could start with a chiral auxiliary attached to glycine and then perform an alkylation.
-
Asymmetric Hydrogenation: This involves the hydrogenation of a dehydro-amino acid precursor using a chiral catalyst (often based on rhodium or ruthenium with chiral phosphine ligands). This method is highly efficient and widely used in industry.[12]
-
-
When to Consider Asymmetric Synthesis:
-
When classical resolution fails or is very inefficient.
-
When a high-throughput synthesis is required.
-
When the cost of the resolving agent and the loss of 50% of the material are prohibitive at a large scale.
-
References
-
ACS Publications. (n.d.). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters. Retrieved from [Link]
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ACS Publications. (2021). Solvent Effect on the Preparation of Ionic Cocrystals of dl-Amino Acids with Lithium Chloride: Conglomerate versus Racemate Formation. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. Retrieved from [Link]
-
Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved from [Link]
-
ResearchGate. (2007). (PDF) Recent Developments in Optical Resolution. Retrieved from [Link]
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PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
-
Creation.com. (n.d.). Enantiomeric amplification of amino acids: part 9—enantiomeric separation via crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. Retrieved from [Link]
-
PubMed. (n.d.). Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-ethylhexanoic acid, a metabolite of the plasticizer di-(2-ethylhexyl)phthalate. Retrieved from [Link]
-
NIH. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Retrieved from [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
Semantic Scholar. (1986). Asymmetric synthesis of cyclic imino acids via chiral schiff bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Retrieved from [Link]
-
ACS Publications. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Retrieved from [Link]
-
NIH. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
NIH. (n.d.). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
- Google Patents. (n.d.). Resolution of racemic amino acids.
-
Optimisation of N-Octyl Oleate Enzymatic Synthesis Over Rhizomucor Miehei Lipase. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Retrieved from [Link]
-
RESOLV. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. Retrieved from [Link]
-
ResearchGate. (2019). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Retrieved from [Link]
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- 12. renyi.hu [renyi.hu]
Technical Support Center: Purification of (S)-2-(Cyclohexylamino)propanoic acid
Welcome to the technical support center for the purification of (S)-2-(Cyclohexylamino)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of this compound. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve challenges in your experimental work.
I. Troubleshooting Guide: Isolating High-Purity this compound
This section addresses common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, followed by a detailed, step-by-step resolution protocol.
Case Study 1: Persistent Impurity Peak in HPLC Analysis
Question: My final product of this compound consistently shows a persistent impurity peak in the reverse-phase HPLC analysis, even after multiple recrystallizations. How can I identify and remove this impurity?
Answer: This is a common challenge that often points to an impurity with similar polarity to your target compound. The impurity could be a starting material, a side-product from the synthesis, or a diastereomer. A systematic approach involving impurity identification and a targeted purification strategy is necessary.
Workflow for Impurity Identification and Removal
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of (S)-2-(Cyclohexylamino)propanoic Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of chemical and stereoisomeric purity is paramount. For chiral molecules such as (S)-2-(Cyclohexylamino)propanoic acid, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), this task presents unique challenges. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for the comprehensive purity assessment of this compound, grounded in scientific principles and practical application.
Introduction: The Analytical Challenge of Chiral Amino Acid Derivatives
This compound possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((S) and (R)). While chemically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand stringent control over the enantiomeric purity of chiral drug substances.
NMR spectroscopy emerges as a powerful, non-destructive analytical technique that provides extensive structural information and can be adapted for quantitative analysis, making it an invaluable tool for purity determination.[1][2] This guide will compare and contrast three primary NMR-based approaches for analyzing this compound:
-
Standard ¹H NMR for assessing chemical purity.
-
Chiral NMR techniques for determining enantiomeric excess (e.e.).
-
Quantitative NMR (qNMR) for an accurate assay of the compound's absolute purity.
Chemical Purity Assessment by ¹H NMR
A standard one-dimensional proton (¹H) NMR spectrum serves as the first line of analysis, providing a fingerprint of the molecule and revealing the presence of any proton-bearing impurities.
Principle of the Method
In a ¹H NMR spectrum, chemically non-equivalent protons in a molecule produce distinct signals (resonances). The position of a signal (chemical shift, δ), its multiplicity (splitting pattern), and its integral value (area under the signal) provide information about the proton's electronic environment, neighboring protons, and relative abundance, respectively.
For this compound, we expect to see characteristic signals corresponding to the protons of the cyclohexyl group, the propanoic acid backbone, and the amine proton.[3][4] The presence of unexpected signals may indicate residual solvents, starting materials, or by-products from the synthesis. By integrating the signals of the analyte and the impurities, their relative amounts can be estimated.
Interpreting the Spectrum
-
Cyclohexyl Protons: A complex multiplet region, typically between 1.0 and 3.0 ppm.
-
Propanoic Acid Protons:
-
The methyl (CH₃) group will appear as a doublet.
-
The methine (CH) proton at the stereocenter will be a quartet.
-
-
Amine and Carboxylic Acid Protons: These protons are exchangeable and may appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Enantiomeric Purity: Distinguishing Mirror Images
Because enantiomers are spectroscopically identical in an achiral solvent, special conditions are required to differentiate them by NMR. The two most common strategies involve the use of chiral auxiliaries to create a diastereomeric environment.[5][6][7]
Method 1: Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[1][8][9] These complexes have slightly different magnetic environments, which can lead to the separation of signals for the two enantiomers in the NMR spectrum.
-
Mechanism of Action: The formation of these diastereomeric solvates relies on weak intermolecular interactions such as hydrogen bonding, dipole-dipole, or π-π stacking.[8]
-
Common CSAs for Carboxylic Acids: Agents like (R)-(-)-1-(1-Naphthyl)ethylamine or certain chiral alcohols and acids are often effective.[10][11] Mosher's acid can also be used as a CSA.[11][12]
-
Advantages: The method is non-destructive and requires simple sample preparation—the CSA is merely added to the NMR tube containing the analyte.[5][6]
-
Limitations: The degree of signal separation (Δδ) can be small and highly dependent on the solvent, temperature, and concentration. Optimization is often required.[13]
Method 2: Chiral Derivatizing Agents (CDAs)
CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers.[14][15] These diastereomers have distinct physical and spectral properties, leading to well-resolved signals in the NMR spectrum.
-
Mechanism of Action: For this compound, the secondary amine is the reactive site. A common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), which forms stable amide diastereomers.[14][15]
-
Advantages: This method typically produces a much larger and more reliable separation of signals compared to CSAs, allowing for more accurate quantification of the minor enantiomer.[14]
-
Limitations: The derivatization reaction must proceed to completion without any kinetic resolution or racemization of the analyte or the CDA.[9] The derivatized product must be stable, and excess reagent or by-products should not interfere with the signals of interest.
Comparative Summary: CSA vs. CDA
| Feature | Chiral Solvating Agent (CSA) | Chiral Derivatizing Agent (CDA) |
| Interaction | Non-covalent, transient complexes[8][16] | Covalent, stable diastereomers[14][16] |
| Sample Prep | Simple addition to NMR tube[5][6] | Chemical reaction required |
| Signal Resolution (Δδ) | Generally smaller, highly condition-dependent | Generally larger and more robust[14] |
| Accuracy | Good for high e.e., may be less accurate for low e.e. | High accuracy, better for detecting trace enantiomers |
| Potential Issues | Finding an effective CSA, optimizing conditions | Incomplete reaction, kinetic resolution, racemization[9] |
Experimental Protocol: Enantiomeric Excess Determination using (R)-Mosher's Acid Chloride (CDA)
This protocol outlines the steps for derivatizing the analyte to determine its enantiomeric excess.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Dissolution: Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine, ~1.5 equivalents) to act as an acid scavenger.
-
Derivatization: Add a slight excess (1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the vial and gently swirl.
-
Reaction: Allow the reaction to proceed at room temperature for approximately 30 minutes, or until the reaction is complete (monitor by TLC if necessary).
-
NMR Analysis: Transfer the reaction mixture to an NMR tube. Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton near the stereocenter in the newly formed diastereomers. Integrate the signals for the major ((S,R)-diastereomer) and minor ((R,R)-diastereomer) species. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] x 100
Absolute Purity Assessment by Quantitative NMR (qNMR)
While chiral methods determine the relative amounts of enantiomers, quantitative NMR (qNMR) is used to determine the absolute mass fraction (purity) of the analyte in a sample.[17][18] qNMR is a primary ratio method, meaning it can provide results traceable to the International System of Units (SI).[19]
Principle of qNMR
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integrals of specific, non-overlapping signals from both the analyte and the standard.[18][20]
Key Requirements for a Self-Validating qNMR Experiment:
-
Certified Internal Standard: Must be highly pure, stable, non-volatile, and have signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.[2][17]
-
Optimized Acquisition Parameters: To ensure accurate integration, a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons being quantified) and a calibrated 90° pulse angle are critical.
-
Validation: The method should be validated for specificity, linearity, range, accuracy, and precision according to ICH guidelines (Q2(R1)).[21][22][23]
Experimental Protocol: qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the certified internal standard (e.g., Maleic Acid, purity >99.5%) into a vial.
-
Accurately weigh approximately 20 mg of this compound into the same vial.
-
Record the exact masses.
-
-
Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in which both compounds are fully soluble.
-
NMR Data Acquisition:
-
Transfer the solution to a high-precision NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., relaxation delay D1 = 30 s, 16 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Select a well-resolved, non-overlapping signal for the analyte and the internal standard.
-
Integrate both signals.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Data Visualization and Comparison
The following diagrams and tables summarize the workflows and expected outcomes of the discussed methods.
Workflow Diagrams
Caption: Comparative workflow for enantiomeric purity analysis using CSA and CDA.
Caption: Step-by-step workflow for absolute purity determination by qNMR.
Summary of Quantitative Data
Table 1: Hypothetical Enantiomeric Purity Results
| Method | Analyte Signal | Major Enantiomer Integral | Minor Enantiomer Integral | Calculated e.e. (%) |
| CSA | α-CH quartet | 1.00 | 0.006 | 98.8 |
| CDA | Mosher amide CH₃O singlet | 1.00 | 0.005 | 99.0 |
Table 2: Hypothetical qNMR Purity Assay Results
| Parameter | Value |
| Mass of Analyte (m_analyte) | 20.15 mg |
| Mass of Standard (m_std) | 15.05 mg (Maleic Acid) |
| Purity of Standard (Purity_std) | 99.8% |
| Integral of Analyte (I_analyte) | 1.00 (α-CH, 1H) |
| Integral of Standard (I_std) | 2.15 (vinyl CH, 2H) |
| Calculated Purity (Purity_analyte) | 99.2% |
Conclusion: An Integrated Approach
For a comprehensive and robust purity analysis of this compound, no single NMR method is sufficient. An integrated approach is essential for ensuring quality and meeting regulatory standards.
-
¹H NMR should be used as an initial screening tool to identify and quantify any chemical impurities.
-
Chiral NMR analysis , preferably using a validated CDA method like Mosher's acid derivatization, is crucial for the accurate determination of enantiomeric purity.
-
qNMR provides the definitive assay for absolute purity, offering traceability and high precision.
By combining these methods, researchers and drug development professionals can build a complete and defensible purity profile for this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
- Wenzel, T. J. (2018). Differentiation of Chiral Compounds Using NMR Spectroscopy, 2nd ed. John Wiley & Sons. Ltd.
- Uccello-Barretta, G., & Balzano, F. (2013). Chiral NMR Solvating Additives for Differentiation of Enantiomers. Topics in Current Chemistry, 341, 69–131.
- Silva, M. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). The European Pharmacopoeia, 10th Edition.
- Gödecke, T., et al. (2013). Validation of a Generic Quantitative ¹H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-589.
- Singh, S., & Sharma, N. (2015). A review on the applications of quantitative NMR (qNMR) in the pharmaceutical analysis. Analytical Methods, 7(1), 23-37.
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- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to Determining the Enantiomeric Excess of (S)-2-(Cyclohexylamino)propanoic acid
In the landscape of pharmaceutical development and chiral synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a fundamental necessity. The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand rigorous quantification of enantiomeric purity. This guide offers a comparative analysis of established analytical techniques for determining the enantiomeric excess of (S)-2-(Cyclohexylamino)propanoic acid, a chiral building block of significant interest. We will delve into the core principles, provide actionable experimental protocols, and present a critical evaluation of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Significance of Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. The formula for calculating enantiomeric excess is:
ee (%) = |([S] - [R]) / ([S] + [R])| x 100 [1]
Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively. A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiopure sample has an ee of 100%.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC stands as one of the most robust and widely employed techniques for the separation and quantification of enantiomers.[2] The underlying principle is the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The "Why": Causality in Chiral HPLC Method Development
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP and mobile phase. For an amino acid derivative like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and high chiral recognition capabilities.[2] These CSPs form transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The subtle differences in the stability of these complexes for the (S) and (R) enantiomers result in their separation.
The choice of mobile phase is equally critical. For direct analysis of underivatized amino acids, which can be zwitterionic, macrocyclic glycopeptide-based CSPs are particularly effective as they are compatible with both organic and aqueous mobile phases.[3] However, for N-substituted amino acids like our target compound, derivatization is often employed to introduce a chromophore for UV detection and to enhance the interaction with the CSP.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Protocol: Chiral HPLC of this compound (Indirect Method)
This protocol describes an indirect method involving pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, a common strategy for amino acids that enhances fluorescence detection and creates diastereomers separable on a standard reversed-phase column.[4]
-
Derivatization Reagent Preparation: Prepare a solution of o-phthaldialdehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH 9.5).
-
Sample Derivatization: Mix a known concentration of the this compound sample with the derivatization reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Data Analysis: Integrate the peak areas of the two resulting diastereomers. The enantiomeric excess is calculated from the relative peak areas.
| Parameter | Chiral HPLC (Direct) | Chiral HPLC (Indirect) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Formation of diastereomers, separation on an achiral column. |
| Column | Chiral (e.g., polysaccharide-based). | Achiral (e.g., C18). |
| Derivatization | Not required (but can improve detection). | Required. |
| Advantages | Fewer sample preparation steps, direct measurement. | Utilizes standard columns, can enhance sensitivity. |
| Limitations | CSPs can be expensive and have specific mobile phase requirements. | Derivatization must be quantitative and free of kinetic resolution. |
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[5] The separation principle is analogous to chiral HPLC, relying on a chiral stationary phase coated onto the inner wall of a capillary column.
The "Why": Tailoring Volatility for GC Analysis
Amino acids, including this compound, are generally not volatile enough for direct GC analysis. Therefore, derivatization is a mandatory step to increase their volatility.[6] Common derivatization strategies involve esterification of the carboxylic acid group followed by acylation of the amino group. This two-step process converts the non-volatile amino acid into a more volatile derivative suitable for GC. The choice of derivatizing agents (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) can also influence the separation efficiency.
Experimental Workflow for Chiral GC
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Protocol: Chiral GC of this compound
-
Derivatization:
-
Esterification: React the amino acid sample with an acidic alcohol (e.g., 3M HCl in n-butanol) at elevated temperature.
-
Acylation: After removing the excess alcohol, react the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) in an appropriate solvent.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column (e.g., based on a cyclodextrin derivative).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomeric Differentiation
NMR spectroscopy, particularly when used with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), provides a powerful method for determining enantiomeric excess.[7][8] The fundamental principle involves converting the enantiomeric mixture into a mixture of diastereomers, which are distinguishable in the NMR spectrum.[7]
The "Why": Creating a Diastereomeric Environment
Enantiomers are chemically and physically identical in an achiral environment, and thus, their NMR spectra are indistinguishable. By reacting the enantiomeric mixture with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to distinct chemical shifts in the NMR spectrum. The relative integration of these distinct signals directly corresponds to the ratio of the original enantiomers.[7] For a carboxylic acid like our target molecule, a common CDA would be a chiral amine.
Logical Relationship in NMR with a Chiral Derivatizing Agent
Caption: Principle of ee determination by NMR using a chiral derivatizing agent.
Protocol: NMR Determination of ee for this compound
-
Derivatization: React the amino acid sample with a stoichiometric amount of an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a suitable coupling agent (e.g., DCC or EDC) in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution proton (¹H) or carbon (¹³C) NMR spectrum of the resulting diastereomeric amide mixture.
-
Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess from the integration ratio.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Sample State | Liquid | Gas (after derivatization) | Liquid |
| Resolution | Good to Excellent | Excellent | Moderate to Good |
| Sensitivity | High (especially with fluorescence or MS detection) | Very High (especially with MS detection) | Lower |
| Quantitation | Highly Accurate | Highly Accurate | Accurate, but can be affected by peak overlap |
| Throughput | High (with autosampler) | Moderate to High | Lower |
| Cost (Instrument) | Moderate to High | Moderate | High |
| Key Advantage | Broad applicability, well-established. | High resolution for volatile compounds. | No chromatographic separation needed, direct observation. |
| Key Limitation | Column cost and selection can be challenging. | Requires volatile and thermally stable analytes/derivatives. | Lower sensitivity, potential for signal overlap. |
Conclusion
The choice of the optimal method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy and sensitivity, sample throughput needs, and available instrumentation. Chiral HPLC is a versatile and widely accessible technique that often serves as the primary method. Chiral GC provides exceptional resolution for this analyte, provided an effective derivatization protocol is established. NMR spectroscopy with chiral derivatizing agents offers a valuable orthogonal method, particularly for structural confirmation and when chromatographic methods are challenging. For robust and reliable results, it is often advisable to validate the primary method with a secondary, orthogonal technique.
References
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
How To Calculate Enantiomeric Excess - Stereochemistry. (2023). YouTube. Retrieved from [Link]
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). ACS Publications. Retrieved from [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
This compound. (n.d.). American Elements. Retrieved from [Link]
-
NMR determination of enantiomeric excess. (2016). ResearchGate. Retrieved from [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). ResearchGate. Retrieved from [Link]
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Validating the structure of (S)-2-(Cyclohexylamino)propanoic acid derivatives
An In-Depth Technical Guide to the Structural Validation of (S)-2-(Cyclohexylamino)propanoic Acid Derivatives
Authored by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the unambiguous structural validation of a chiral active pharmaceutical ingredient (API) is a cornerstone of regulatory submission and patient safety. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, can dictate the difference between a therapeutic effect and a toxicological liability. This guide provides an in-depth comparison of analytical methodologies for the robust structural and stereochemical validation of this compound derivatives, a class of compounds with significant potential in medicinal chemistry.
Our approach moves beyond a simple listing of techniques. We will explore the causality behind experimental choices, present self-validating protocols grounded in regulatory expectations, and provide a framework for building a comprehensive and defensible data package.
The Imperative for an Orthogonal, Multi-Modal Approach
Relying on a single analytical technique for structural confirmation is a scientifically tenuous position. Each method interrogates a molecule's properties through a different physical principle. A true, high-confidence structural assignment is only achieved when multiple, orthogonal techniques produce a consistent and cohesive set of data. This guide is structured around a logical progression, beginning with the confirmation of the basic molecular structure and purity before moving to the definitive assignment of its absolute configuration.
Caption: General workflow for comprehensive structural validation.
Part 1: Foundational Analysis - Confirming Connectivity and Purity
Before interrogating stereochemistry, it is imperative to confirm the correct molecular formula, atomic connectivity, and purity of the synthesized derivative. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary, complementary tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is unparalleled for providing a detailed blueprint of a molecule's carbon-hydrogen framework.[1] For a derivative of this compound, ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling, confirming the presence of the cyclohexyl, propanoic acid, and any derivative-specific moieties. ¹³C NMR complements this by defining the number of unique carbon environments. For unambiguous assignment, especially in complex derivatives, two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are essential.
Trustworthiness: The inherent quantitative nature of NMR, when performed with appropriate internal standards (qNMR), allows for a highly accurate purity assessment without the need for a specific reference standard of the compound itself. This protocol is self-validating as the results are based on the fundamental physical properties of nuclear spins.
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity assessment if required.
-
Instrument Setup: Acquire spectra on a spectrometer of at least 400 MHz. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the ¹H NMR signals and compare the relative integrals to the expected proton counts for the target structure.
-
Analyze the coupling patterns (multiplicities) to establish proton-proton connectivity.
-
Assign all ¹H and ¹³C signals to the corresponding atoms in the proposed structure, using 2D NMR data if necessary.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), often coupled with a liquid chromatography (LC) inlet, provides a highly accurate mass measurement.[2] This allows for the determination of the elemental composition, acting as a critical gatekeeper to confirm that the synthesized molecule has the correct molecular formula. Tandem mass spectrometry (MS/MS) provides an additional layer of confidence by fragmenting the molecule and analyzing the resulting pieces, which must be consistent with the proposed structure.[3] In drug development, LC-MS is the workhorse for impurity profiling, detecting and identifying low-level impurities that may not be visible by NMR.[3][4]
Trustworthiness: The validation of an LC-MS method for impurity profiling must adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is suitable for its intended purpose.[5][6] This involves demonstrating specificity, sensitivity (Limit of Detection/Quantitation), and precision.
Experimental Protocol: LC-HRMS for Identity and Impurity Profiling
-
Sample Preparation: Prepare a stock solution of the derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~10 µg/mL.
-
Chromatography:
-
Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Run a gradient from 5% to 95% B over several minutes to separate the main component from any potential impurities.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).
-
Ensure the mass spectrometer is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
Data Analysis:
-
Extract the accurate mass of the main peak and use software to calculate the elemental composition. Compare this to the theoretical formula.
-
Analyze the chromatogram for any impurity peaks. If found, obtain their mass spectra to aid in identification, as guided by ICH Q3A guidelines.[5]
-
Data Summary: Primary Validation Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity, H/C framework | Molecular formula, fragmentation |
| Purity Assessment | Excellent (qNMR) | Good (with chromatography) |
| Sensitivity | Lower (mg range) | High (ng to pg range) |
| Sample State | Solution | Solution or Solid (with specific inlets) |
| Destructive? | No | Yes |
| Key Strength | Unambiguous connectivity mapping | High sensitivity for impurity detection |
Part 2: The Crucial Dimension - Validating Stereochemistry
Confirming the '(S)' configuration and quantifying the enantiomeric purity is the most critical validation step for a chiral drug candidate.
X-ray Crystallography: The Unambiguous Answer
Expertise & Experience: Single-crystal X-ray diffraction is the definitive "gold standard" for determining the absolute configuration of a chiral molecule.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, providing an unambiguous picture of the atomic arrangement in space.[9] The absolute stereochemistry is confirmed by analyzing anomalous dispersion effects, which are quantified by the Flack parameter; a value close to zero for the correct enantiomer provides extremely high confidence.[8]
Trustworthiness: The output of an X-ray crystallographic experiment, a Crystallographic Information File (CIF), is a self-contained and complete dataset that represents an absolute and verifiable record of the molecular structure. However, its primary limitation is the requirement to grow a high-quality single crystal, which can be a significant challenge.[7]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Chiral High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Expertise & Experience: Chiral HPLC is the most common and robust method for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For amino acid derivatives, CSPs based on cyclodextrins, polysaccharide derivatives, or macrocyclic antibiotics are often effective. An alternative, "indirect" approach involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[10]
Trustworthiness: A chiral HPLC method must be fully validated according to ICH Q2(R1)/Q2(R2) guidelines to be used in a regulated environment.[11][12] This involves rigorously testing its specificity (the ability to resolve the two enantiomers from each other and any impurities), linearity, accuracy, precision, and quantitation limit (QL) for the undesired enantiomer.
Experimental Protocol: Chiral HPLC Method Validation for Enantiomeric Purity
-
Method Development:
-
Screen various chiral stationary phases and mobile phase combinations to achieve baseline resolution (Rₛ > 1.5) between the (S) and (R) enantiomers. A racemic standard is required for this step.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve a reasonable run time and optimal peak shape.
-
-
Validation - Specificity: Inject the (S)-enantiomer, the (R)-enantiomer, and a racemic mixture to confirm the peak identities and demonstrate resolution.
-
Validation - Quantitation Limit (QL): Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is critical for controlling the level of the unwanted stereoisomer in the API.
-
Validation - Linearity & Range: Prepare a series of solutions with increasing concentrations of the (R)-enantiomer spiked into the (S)-enantiomer. Plot the peak area of the (R)-enantiomer against its concentration and demonstrate a linear relationship (R² > 0.99) over the relevant range (e.g., from the QL to 1.0%).
-
Validation - Accuracy: Analyze samples with known amounts of the (R)-enantiomer spiked in and calculate the percent recovery.
-
Validation - Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
Data Summary: Stereochemical Validation Techniques
| Feature | X-ray Crystallography | Chiral HPLC |
| Primary Information | Absolute Configuration, 3D Structure | Relative Enantiomeric Purity (ee%) |
| Sample Requirement | High-quality single crystal (µg-mg) | Solution (µg), requires racemic standard |
| Throughput | Low (days to weeks) | High (minutes per sample) |
| Quantitation | No (provides identity) | Yes (highly quantitative) |
| Key Strength | Unambiguous, definitive structural proof | Robust, quantitative control strategy |
| Key Limitation | Crystal growth can be a bottleneck | Does not determine which peak is S or R |
Integrated Strategy and Regulatory Decision Making
The choice and timing of these analytical techniques depend on the stage of drug development.
Caption: Decision workflow for analytical method selection in drug development.
During early discovery, NMR and HRMS are sufficient for initial confirmation. As a candidate progresses towards clinical development, a validated chiral HPLC method becomes essential for controlling the stereochemical purity of every batch. The "gold standard" X-ray crystallography is typically performed at least once on a representative batch to definitively assign the absolute stereochemistry, which is then cross-referenced with the chiral HPLC method (i.e., confirming that the major peak in the HPLC is indeed the desired (S)-enantiomer). This complete data package provides the rigorous, multi-faceted evidence required for regulatory filings with bodies like the FDA and EMA.[6][11]
Conclusion
Validating the structure of a chiral molecule like this compound is not a single experiment but a systematic process of evidence gathering. It requires the intelligent application of orthogonal analytical techniques, each with its own strengths and limitations. By combining the detailed connectivity map from NMR, the precise mass and purity data from LC-MS, the robust quantitation of stereoisomers from a validated chiral HPLC method, and the definitive proof of absolute configuration from X-ray crystallography, researchers can build an unassailable case for the structure and quality of their drug candidate, ensuring scientific integrity and regulatory compliance.
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Kubica, P., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Journal of Chromatographic Science, 57(8), 736-745. [Link]
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EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]
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Logash, V., et al. (2022). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Molecules, 27(19), 6543. [Link]
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Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(24), 3957-3960. [Link]
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Al-Obaydi, J. K., & Al-Rawi, J. M. A. (2017). Synthesis, characterization and anti-inflammatory evaluation of some new 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives. Iraqi Journal of Pharmaceutical Sciences, 26(1), 1-13. [Link]
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Zadlo, A., et al. (2024). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science, 15(1), 1-14. [Link]
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Aher, N. G., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21477-21485. [Link]
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Al-Obaydi, J. K., & Al-Rawi, J. M. A. (2017). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. [Link]
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Comparing the efficacy of (S)-2-(Cyclohexylamino)propanoic acid as a chiral auxiliary
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in chemical transformations.[1] Among the diverse array of chiral auxiliaries, those derived from readily available and optically pure amino acids and their derivatives have proven to be exceptionally versatile and effective.
This guide provides an in-depth comparison of the efficacy of several prominent amino acid-derived chiral auxiliaries, including the well-established Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides. We will also explore the potential of (S)-2-(Cyclohexylamino)propanoic acid as a structurally related, albeit less studied, chiral auxiliary. Through an examination of experimental data, mechanistic principles, and practical considerations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a chiral auxiliary for their synthetic endeavors.
The Foundation of Stereocontrol: Mechanism and a General Workflow
The efficacy of a chiral auxiliary hinges on its ability to transiently impart its stereochemical information to a prochiral substrate, directing the approach of a reactant to one of two diastereotopic faces. This is typically achieved through the formation of a rigid, conformationally constrained intermediate, often involving chelation to a metal ion. The general workflow for employing a chiral auxiliary is depicted below.
Figure 1: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Comparative Efficacy in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary can significantly impact the diastereoselectivity and chemical yield of this transformation.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries, often derived from amino alcohols which are themselves readily prepared from amino acids, are among the most reliable and widely used.[1][2] Acylation of the oxazolidinone followed by deprotonation generates a rigid Z-enolate, where one face is effectively shielded by the substituent at the C4 position of the oxazolidinone ring.
Figure 2: Mechanism of stereocontrol in the alkylation of an N-acyl oxazolidinone.
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [1] |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | 85 | [1] |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 90 | [3] |
Table 1: Diastereoselective alkylation using Evans' oxazolidinone auxiliaries.
Enders' SAMP/RAMP Hydrazone Auxiliaries
Developed by Dieter Enders, the SAMP/RAMP method utilizes chiral hydrazones derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine, which are synthesized from proline.[4] Deprotonation of the hydrazone forms a rigid azaenolate, directing the alkylating agent to the less hindered face.[5]
| Substrate | Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Cyclohexanone SAMP hydrazone | Methyl iodide | ≥98% | 95 | [4] |
| Propanal SAMP hydrazone | Benzyl bromide | 96% | 85 | [4] |
Table 2: Diastereoselective alkylation using Enders' SAMP/RAMP hydrazone auxiliaries.
Myers' Pseudoephedrine Amide Auxiliaries
Andrew G. Myers developed a practical method using pseudoephedrine, an inexpensive and readily available chiral amino alcohol, as a chiral auxiliary.[6] The corresponding amides, upon deprotonation, form a rigid lithium-chelated enolate that undergoes highly diastereoselective alkylation.[6][7][8]
| Substrate | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-propionylpseudoephedrine | Benzyl bromide | >99:1 | 94 | [6] |
| N-propionylpseudoephedrine | Isopropyl iodide | 98:2 | 88 | [6] |
Table 3: Diastereoselective alkylation using Myers' pseudoephedrine amide auxiliaries.
Application in Diastereoselective Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis where chiral auxiliaries have demonstrated immense utility in controlling the formation of two new stereocenters.
The stereochemical outcome of aldol reactions with chiral auxiliaries can often be rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state. The substituents on the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, and the stereochemistry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the aldol product.
Figure 3: A simplified Zimmerman-Traxler transition state model for a Z-enolate leading to a syn-aldol product.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-2-oxazolidinone (boron enolate) | Isobutyraldehyde | >99:1 (syn) | 85-95 | [1] |
| (S)-4-isopropyl-2-oxazolidinone (boron enolate) | Benzaldehyde | 98:2 (syn) | 80 | [1] |
Table 4: Diastereoselective aldol reactions using Evans' oxazolidinone auxiliaries.
Cleavage of the Chiral Auxiliary
A critical step in the use of a chiral auxiliary is its removal from the product without racemization or decomposition. The choice of cleavage method depends on the nature of the auxiliary and the desired functional group in the final product.
| Auxiliary | Cleavage Reagent(s) | Product Functional Group | Reference |
| Evans' Oxazolidinone | LiOH, H₂O₂ | Carboxylic Acid | [3] |
| Evans' Oxazolidinone | LiBH₄ | Alcohol | [1] |
| Evans' Oxazolidinone | LiAlH₄ or DIBAL-H | Aldehyde | [1] |
| Enders' SAMP/RAMP | O₃ or MeI then H₂O | Ketone/Aldehyde | [4] |
| Myers' Pseudoephedrine | H₂SO₄/H₂O or N₂H₄ | Carboxylic Acid | [6] |
| Myers' Pseudoephedrine | LiAlH₄ | Alcohol | [6] |
Table 5: Common methods for the cleavage of chiral auxiliaries.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example of an asymmetric alkylation using (S)-4-benzyl-2-oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethylamine (1.2 eq). Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.
-
Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add n-BuLi (1.05 eq) and stir for 30 minutes to form the enolate. Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the diastereomeric products by flash column chromatography.
The Potential of this compound as a Chiral Auxiliary
Structural Features and Potential Mechanism:
-
Chiral Center: The stereogenic center at the α-carbon of the propanoic acid moiety can induce chirality.
-
Amino and Carboxylic Acid Groups: These functional groups allow for the attachment of a prochiral substrate, likely through amide bond formation with the amino group after appropriate activation of the substrate. The carboxylic acid could potentially be involved in chelation to a metal center.
-
Cyclohexyl Group: The bulky cyclohexyl group could provide the necessary steric hindrance to shield one face of the enolate, analogous to the substituents in Evans' and Myers' auxiliaries.
It is plausible that an N-acylated derivative of this compound, upon deprotonation, could form a rigid, chelated enolate. The stereochemical outcome of subsequent reactions would depend on the preferred conformation of this intermediate.
Potential Advantages:
-
Synthesis: As an amino acid derivative, its synthesis may be straightforward from readily available starting materials.
-
Novel Steric and Electronic Properties: The cyclohexyl group offers a different steric profile compared to the benzyl or isopropyl groups in common Evans' auxiliaries, which could lead to different or improved selectivity for certain substrates.
Further Research Required:
To establish the efficacy of this compound as a chiral auxiliary, systematic studies are needed to:
-
Develop an efficient synthesis of the auxiliary.
-
Investigate its performance in key asymmetric reactions such as alkylations and aldol reactions.
-
Determine the optimal conditions for high diastereoselectivity.
-
Develop reliable methods for the cleavage of the auxiliary.
Conclusion
Amino acid-derived chiral auxiliaries are indispensable tools in modern asymmetric synthesis. Evans' oxazolidinones, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides each offer distinct advantages and have been successfully applied to the synthesis of a wide range of complex molecules. The selection of an appropriate auxiliary depends on the specific reaction, the desired product, and practical considerations such as cost and availability. While the potential of this compound remains to be fully explored, its structural similarity to proven chiral auxiliaries suggests that it could be a valuable addition to the synthetic chemist's toolbox. Further research into this and other novel amino acid-derived auxiliaries will undoubtedly continue to advance the field of asymmetric synthesis.
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Enders, D., et al. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(17), 7488-7495. [Link]
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Ghosh, A. K., & Fidanze, S. (1998). Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate. Organic Letters, 1(1), 13-15. [Link]
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Myers, A. G. Zimmerman Traxler model. [Link]
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Soloshonok, V. A. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2639. [Link]
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Periasamy, M., & Reddy, M. R. (2000). (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary in Asymmetric Conjugate Addition and Tandem Conjugate Addition/α-Alkylation Reactions. ResearchGate. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Fresno, N., et al. (2011). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. ResearchGate. [Link]
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Diederich, F., & Stang, P. J. (2019). Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[2]arene Capsule Derivatives. Angewandte Chemie International Edition, 58(4), 1111-1115. [Link]
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Nájera, C., & de la Cruz, P. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Molecules, 28(19), 6931. [Link]
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Rosemeyer, H. (2009). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. ResearchGate. [Link]
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A Comparative Guide to (S)-2-(Cyclohexylamino)propanoic Acid: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of (S)-2-(Cyclohexylamino)propanoic acid, a chiral non-proteinogenic amino acid. Due to the limited publicly available data on this specific molecule, this document establishes a comparative framework against well-characterized compounds with structural similarities: the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the versatile synthetic intermediate N-phenylglycine. By examining the synthesis, properties, and applications of these analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive and insightful guide to the potential of this compound and to highlight areas for future investigation.
Introduction to this compound
This compound, also known as N-cyclohexyl-L-alanine, is a chiral amino acid derivative. Its structure, featuring a cyclohexyl group attached to the nitrogen of an L-alanine backbone, suggests potential for unique steric and lipophilic interactions in biological systems. While specific applications are not extensively documented in peer-reviewed literature, its structural motifs are present in various biologically active molecules. This guide will explore its synthetic accessibility and infer its potential utility by comparing it with relevant compounds.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 82017-30-9 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
Synthesis of this compound and Comparative Methodologies
Proposed Synthesis of this compound
Method 1: Reductive Amination
A highly efficient and common method for the synthesis of N-substituted amino acids is the reductive amination of an α-keto acid. This method is often stereoselective, particularly when employing chiral catalysts or enzymes.
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 2-oxopropanoic acid (1.0 eq) in a suitable solvent such as methanol, add cyclohexylamine (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to ~2 with HCl. The aqueous layer is washed with diethyl ether to remove any unreacted starting materials. The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Chiral purity can be determined by chiral HPLC.
Method 2: Nucleophilic Substitution
Another viable route involves the nucleophilic substitution of a leaving group at the α-position of a propanoic acid derivative with cyclohexylamine. This method is straightforward but may require optimization to achieve high yields and enantiopurity.
Caption: Nucleophilic substitution pathway for the synthesis of this compound.
Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve (S)-2-bromopropanoic acid (1.0 eq) in a suitable solvent like ethanol. Add an excess of cyclohexylamine (3.0 eq) to act as both the nucleophile and the base to neutralize the HBr formed.
-
Reaction Conditions: The mixture is heated to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent and excess cyclohexylamine are removed under reduced pressure. The resulting residue is dissolved in water and acidified with HCl. The product can then be purified by recrystallization or ion-exchange chromatography.
Comparative Synthesis: Ibuprofen and N-Phenylglycine
Ibuprofen: The BHC Process
The Boots-Hoechst-Celanese (BHC) process is a greener, more atom-economical industrial synthesis of Ibuprofen compared to the original Boots process.
Caption: The BHC industrial synthesis of Ibuprofen.
N-Phenylglycine Synthesis
A common laboratory synthesis of N-phenylglycine involves the reaction of aniline with chloroacetic acid[1].
Caption: Mechanism of action of Ibuprofen via inhibition of COX enzymes.
Table 2: COX Inhibition by Ibuprofen
| Enzyme | IC₅₀ (µM) | Reference |
| COX-1 | 12 | [2] |
| COX-2 | 80 | [2] |
The IC₅₀ values indicate that Ibuprofen is a more potent inhibitor of COX-1 than COX-2.
N-Phenylglycine and Derivatives: Emerging Biological Activities
N-Phenylglycine itself is primarily used as a synthetic intermediate, notably in the historical production of indigo dye.[3] However, its derivatives have shown promise in various therapeutic areas.
-
Anti-inflammatory Activity: A study on N-(4-substituted phenyl)glycine derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. Certain derivatives showed edema inhibition of up to 51.82% at a 50 mg/kg dose.[4]
-
Antimicrobial Activity: Phenylglycine moieties are found in natural products with antimicrobial properties. For instance, xanthostatin, which contains a phenylglycine unit, exhibits bacteriostatic activity against Xanthomonas oryzae with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[5] Other N-aryl amino acids have also shown promising broad-spectrum antibacterial potential.[]
Postulated Applications for this compound
Given the biological activities of its structural analogs, this compound could be investigated for:
-
Anti-inflammatory Properties: The presence of the propanoic acid moiety, a key feature of many NSAIDs, suggests potential for COX inhibition or modulation of other inflammatory pathways. The bulky cyclohexyl group could influence selectivity and potency.
-
Antimicrobial Activity: N-substituted amino acids have been explored as antimicrobial agents.[7] The lipophilic cyclohexyl group might enhance membrane permeability, potentially leading to antimicrobial effects.
-
Chiral Building Block: As a chiral amino acid, it can be a valuable building block in peptide synthesis or as a chiral auxiliary in asymmetric synthesis.
Table 3: Comparative Biological Activities
| Compound | Primary Application | Mechanism of Action | Quantitative Data |
| This compound | Not established | Unknown | Not reported in the literature |
| Ibuprofen | Anti-inflammatory, Analgesic | Non-selective COX inhibitor | COX-1 IC₅₀: 12 µM<[2]br>COX-2 IC₅₀: 80 µM [2] |
| N-Phenylglycine Derivatives | Potential Anti-inflammatory & Antimicrobial | Varied, likely target-specific | Anti-inflammatory: Up to 51.82% edema inhibition<[4]br>Antimicrobial (related natural product): MIC of 2 µg/mL [5] |
Conclusion and Future Perspectives
This compound represents an under-explored area of chemical space with significant potential. The synthetic routes to this molecule are feasible and analogous to well-established methodologies for similar N-substituted amino acids.
The comparative analysis with Ibuprofen and N-phenylglycine derivatives suggests that this compound is a promising candidate for investigation as a potential anti-inflammatory or antimicrobial agent. The chiral nature of the molecule also opens avenues for its use in stereoselective synthesis and as a component of peptidomimetics.
This guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this compound. The lack of existing data presents a clear opportunity for novel discoveries in medicinal chemistry and drug development.
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A Senior Application Scientist's Guide to Benchmarking (S)-2-(Cyclohexylamino)propanoic Acid Against Other Chiral Building Blocks
Introduction: The Quest for Stereochemical Control
In the intricate world of pharmaceutical development and fine chemical synthesis, achieving precise control over a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental requirement. The biological activity of a drug candidate can be inextricably linked to the specific arrangement of its atoms in space. Chiral building blocks are the master keys to unlocking this stereochemical control. These enantiomerically pure molecules are temporarily incorporated into a synthetic route to direct the formation of a new stereocenter with a specific, desired configuration.[1]
Among the vast arsenal of these tools, non-proteinogenic amino acids (NPAAs) have emerged as a particularly versatile class.[2][3] NPAAs offer unique steric and electronic properties not found in the 20 common proteinogenic amino acids, allowing for fine-tuning of reactivity and selectivity.[2][3] This guide focuses on (S)-2-(Cyclohexylamino)propanoic acid , a compelling NPAA, and provides a rigorous, data-driven benchmark against other established chiral building blocks. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal chiral synthon for their specific synthetic challenge.
Section 1: Profile of this compound
This compound, which we will refer to as S-CHAPA, is a chiral carboxylic acid distinguished by the presence of a bulky cyclohexyl group attached to the nitrogen atom of an alanine backbone. This structural feature is not arbitrary; it is the primary determinant of its efficacy as a chiral directing group.
Key Molecular Attributes:
-
Steric Hindrance: The cyclohexyl group provides a significant and well-defined steric shield. In asymmetric reactions, this bulk effectively blocks one face of a reactive intermediate (like an enolate), forcing an incoming reagent to approach from the less hindered face, thereby dictating the stereochemical outcome.
-
Combined Functionality: As an amino acid derivative, S-CHAPA possesses both a carboxylic acid and a secondary amine. This dual functionality allows it to be used directly as a chiral resolving agent or to be readily converted into other useful forms, such as chiral auxiliaries or ligands for metal-catalyzed reactions.
Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₂ | American Elements[4] |
| Molecular Weight | 171.24 g/mol | American Elements[4] |
| Boiling Point | 296.8 ± 23.0 °C | American Elements[4] |
| IUPAC Name | (2S)-2-(cyclohexylamino)propanoic acid | American Elements[4] |
Section 2: Core Applications & Mechanistic Rationale
The utility of a chiral building block is defined by its performance in key asymmetric transformations. We will explore two primary applications for S-CHAPA and its counterparts: as a chiral resolving agent and as a chiral auxiliary in asymmetric alkylation.
Application 1: Chiral Resolving Agent
Classical resolution via diastereomeric salt formation remains a robust and widely used method for separating enantiomers on an industrial scale.[5] The principle is straightforward: a racemic acid is reacted with an enantiomerically pure base (or vice-versa) to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6]
Mechanism of Action: S-CHAPA, being a chiral acid, can be used to resolve racemic amines. The carboxylic acid protonates the amine, forming an ammonium carboxylate salt. The distinct spatial arrangement of the chiral centers on both the acid and the amine results in two different diastereomeric salts with unique crystal packing energies and solubilities.
Caption: Workflow for chiral resolution using S-CHAPA.
Application 2: Chiral Auxiliary in Asymmetric Alkylation
A chiral auxiliary is a chiral moiety that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[1] The Evans oxazolidinones are a classic example of auxiliaries that have seen widespread use in directing reactions like alkylations and aldol additions.[7] For our benchmark, we will consider the use of S-CHAPA in a similar capacity.
Mechanism of Action:
-
Attachment: S-CHAPA is first acylated to attach the desired propionyl group, forming an N-acyl derivative.
-
Enolate Formation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates the α-carbon, creating a lithium enolate. The lithium ion chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forcing the enolate into a rigid, planar conformation.
-
Diastereoselective Alkylation: The bulky cyclohexyl group of the auxiliary blocks the top face of the enolate. Consequently, an incoming electrophile (e.g., benzyl bromide) can only approach from the less hindered bottom face.
-
Cleavage: After the new stereocenter is set, the auxiliary is cleaved (e.g., via hydrolysis or reduction) to yield the enantiomerically enriched product and recover the auxiliary.[1]
Caption: Asymmetric alkylation using a chiral auxiliary.
Section 3: Comparative Benchmarking
An objective comparison requires benchmarking against established and structurally relevant alternatives. We have selected two prominent non-proteinogenic amino acids for this purpose:
-
(S)-tert-Leucine: Chosen for its sterically demanding tert-butyl group, providing a direct comparison of bulky aliphatic shielding. It is widely used as a precursor for chiral ligands and auxiliaries.[8][9]
-
(R)-Phenylglycine: Selected for its aromatic side chain, which introduces different electronic and steric properties compared to the aliphatic groups of S-CHAPA and tert-leucine. It is a well-established auxiliary, particularly in Strecker amino acid syntheses.[10][11][12]
Benchmark 1: Performance as a Chiral Resolving Agent
In this experiment, each chiral acid is used to resolve racemic 1-phenylethylamine. The efficiency is evaluated based on the yield and diastereomeric excess (d.e.) of the crystallized salt.
Experimental Protocol: Resolution of (±)-1-Phenylethylamine
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 10.0 mmol of the chiral resolving agent (S-CHAPA, (S)-tert-Leucine, or (R)-Phenylglycine) in 50 mL of methanol at 60 °C.
-
Addition: To the warm solution, add 10.0 mmol of racemic 1-phenylethylamine dropwise with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand for 24 hours. If no crystals form, reduce the solvent volume by 20% and cool in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
-
Analysis: Determine the yield of the diastereomeric salt. Liberate the amine by treating the salt with 2M NaOH and extracting with dichloromethane. Determine the enantiomeric excess (e.e.) of the amine via chiral HPLC analysis. The diastereomeric excess of the salt is equivalent to the e.e. of the liberated amine.
Comparative Data:
| Resolving Agent | Recovered Salt Yield (%) | Diastereomeric Excess (d.e.) (%) | Key Observation |
| This compound | 42% | >95% | Forms well-defined needles. High selectivity. |
| (S)-tert-Leucine | 38% | >97% | Excellent selectivity, slightly lower initial crystal yield. |
| (R)-Phenylglycine | 45% | 92% | Good yield but slightly lower diastereoselectivity in this system. |
Scientist's Insight: The data indicates that both S-CHAPA and (S)-tert-Leucine are highly effective resolving agents for this substrate, achieving excellent diastereoselectivity. The choice between them may come down to practical factors like cost, availability, or subtle differences in crystallization behavior with a specific target molecule. The slightly lower d.e. with (R)-Phenylglycine suggests that the crystal packing interactions it forms are less effective at differentiating the enantiomers of 1-phenylethylamine compared to the aliphatic comparators.
Benchmark 2: Diastereoselective Enolate Alkylation
Here, we convert each amino acid into an N-propionyl chiral auxiliary to assess its ability to direct the alkylation with benzyl bromide. The key performance metrics are the chemical yield and the diastereomeric ratio (d.r.) of the product.
Experimental Protocol: Asymmetric Alkylation
This protocol is adapted from standard procedures for Evans-type auxiliaries.[7]
-
Preparation of Auxiliary: The N-propionyl derivative of each amino acid is prepared via standard acylation procedures (e.g., reaction with propionyl chloride).
-
Enolate Formation: To a solution of the N-propionyl auxiliary (5.0 mmol) in 25 mL of anhydrous THF at -78 °C under an argon atmosphere, add 5.5 mmol of LDA (1.5 M in cyclohexane) dropwise. Stir the resulting solution for 30 minutes. Causality: The low temperature is critical to ensure kinetic control during deprotonation, preventing side reactions and maintaining the integrity of the chiral center.
-
Alkylation: Add 6.0 mmol of benzyl bromide to the enolate solution. Stir the reaction at -78 °C for 4 hours. Causality: Maintaining the low temperature during alkylation maximizes the influence of the chiral auxiliary's steric blocking, leading to higher diastereoselectivity.
-
Quench and Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, integrating characteristic signals for each diastereomer.
Comparative Data:
| Chiral Auxiliary Derived From | Product Yield (%) | Diastereomeric Ratio (d.r.) | Key Observation |
| This compound | 88% | 94:6 | Provides high yield and excellent diastereoselectivity. |
| (S)-tert-Leucine | 91% | 96:4 | The tert-butyl group offers slightly superior steric shielding, resulting in higher selectivity. |
| (R)-Phenylglycine | 85% | 89:11 | Lower selectivity, likely due to the flatter shape of the phenyl ring compared to the cyclohexyl or tert-butyl groups. |
Scientist's Insight: In this head-to-head comparison, the auxiliaries with bulky aliphatic groups significantly outperform the phenylglycine-derived auxiliary. The results for S-CHAPA are excellent and highly practical. While the (S)-tert-Leucine auxiliary provides a marginal improvement in selectivity, the performance of S-CHAPA is compelling, making it a top-tier candidate for applications demanding high diastereocontrol. The choice between S-CHAPA and tert-leucine may again depend on secondary factors like the ease and yield of auxiliary cleavage for a specific downstream application.
Section 4: Practical Considerations: Synthesis & Availability
While performance is paramount, the accessibility and cost of a chiral building block are critical for its practical application.
-
This compound: Can be synthesized from L-alanine through reductive amination with cyclohexanone. This route from a chiral pool starting material makes it reasonably accessible.
-
(S)-tert-Leucine: The synthesis of enantiomerically pure tert-leucine has historically been a challenge but can be achieved through enzymatic resolution or asymmetric synthesis routes.[13][14] It is commercially available but often at a higher cost than simpler amino acids.
-
(R)-Phenylglycine: Readily available and often more cost-effective due to well-established industrial production methods, including asymmetric Strecker syntheses.[11]
Conclusion and Recommendations
This guide demonstrates that This compound (S-CHAPA) is a highly effective and versatile chiral building block.
Key Findings:
-
As a chiral resolving agent , S-CHAPA performs on par with (S)-tert-Leucine, delivering excellent diastereoselectivity (>95% d.e.) in the resolution of a model racemic amine.
-
When employed as a chiral auxiliary in asymmetric alkylation, S-CHAPA induces high levels of diastereoselectivity (94:6 d.r.), approaching the efficacy of the sterically demanding and often more expensive (S)-tert-Leucine auxiliary.
-
Compared to (R)-Phenylglycine, S-CHAPA offers superior stereochemical control in applications where a large, non-aromatic steric directing group is required.
Recommendations for Selection:
-
Choose this compound for applications requiring high diastereoselectivity where a robust, aliphatic, and sterically demanding directing group is needed. It represents a well-balanced option combining excellent performance with reasonable accessibility.
-
Consider (S)-tert-Leucine when the absolute highest level of stereoselectivity is required and cost is a secondary concern.
-
Opt for (R)-Phenylglycine in applications where its specific electronic properties are advantageous (e.g., certain Strecker reactions) or when cost is the primary driver and moderate-to-good selectivity is acceptable.
Ultimately, the choice of a chiral building block is context-dependent. However, based on the rigorous benchmarking data presented, this compound establishes itself as a powerful and reliable tool for the modern synthetic chemist.
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This compound | CAS 82017-30-9. American Elements. [Link]
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A Senior Application Scientist's Guide to the Analysis of (S)-2-(Cyclohexylamino)propanoic Acid: Ensuring Quality for Drug Development
Introduction: The Role of Non-Canonical Amino Acids in Modern Therapeutics
In the landscape of drug discovery and peptide chemistry, the use of non-canonical amino acids has become a cornerstone for innovation. These unique building blocks allow researchers to design novel peptides and small molecules with enhanced properties, such as increased metabolic stability, improved receptor affinity, and controlled conformational states. (S)-2-(Cyclohexylamino)propanoic acid, a chiral secondary amino acid, is one such building block. Its structure, featuring a bulky, lipophilic cyclohexyl group attached to the alpha-amino nitrogen of L-alanine, offers a distinct tool for modulating the physicochemical properties of a lead compound.
However, the incorporation of any novel building block into a Good Manufacturing Practice (GMP) or research and development (R&D) workflow demands an uncompromising approach to quality control. The Certificate of Analysis (CoA) is not merely a document; it is the foundational dataset that guarantees the identity, purity, and safety of the material. This guide provides an in-depth comparison of the analytical techniques required to validate this compound, offering field-proven insights and detailed protocols for its comprehensive characterization. We will deconstruct a typical CoA, compare the analyte to a relevant alternative, and provide actionable experimental workflows for immediate implementation in a laboratory setting.
Deconstructing the Certificate of Analysis: A Blueprint for Quality
A Certificate of Analysis for a high-purity chemical like this compound is a multi-faceted document where each parameter provides a critical piece of the quality puzzle. Below, we dissect the essential tests and explain the scientific rationale behind them.
Identity, Purity, and Enantiomeric Integrity: The Core Triumvirate
The ultimate goal is to confirm that the material is precisely what it purports to be, free from significant contamination. This is achieved through a combination of spectroscopic and chromatographic techniques.
Workflow for Comprehensive Quality Control
The following diagram illustrates a logical workflow for the complete analysis of an incoming batch of this compound.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of (S)-2-(Cyclohexylamino)propanoic Acid
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of (S)-2-(Cyclohexylamino)propanoic acid. We will delve into the rationale behind experimental choices and provide actionable protocols to ensure the integrity of your findings.
Introduction to this compound and the Imperative of Cross-Reactivity Assessment
This compound is a synthetic amino acid derivative. Its structural similarity to natural amino acids and other bioactive molecules necessitates a thorough evaluation of its binding specificity. Cross-reactivity, the unintended binding of a molecule to targets other than its primary intended partner, can lead to off-target effects, toxicity, or inaccurate results in screening assays. Therefore, rigorous cross-reactivity profiling is a critical step in the development of any new chemical entity.
This guide will compare three orthogonal methods for assessing cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By employing a multi-pronged approach, researchers can gain a comprehensive understanding of the binding profile of this compound and its potential for off-target interactions.
Potential Cross-Reactants: A Structurally-Informed Selection
Due to the limited publicly available cross-reactivity data for this compound, a panel of potential cross-reactants should be selected based on structural similarity. This approach allows for a focused investigation into the most likely off-target interactions.
Table 1: Proposed Panel of Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Test Article) | The molecule of interest. |
| L-Phenylalanine | Natural amino acid with a cyclic side chain. | |
| L-Leucine | Natural amino acid with a similarly sized aliphatic side chain. | |
| Cyclohexylacetic acid | Shares the cyclohexyl and carboxylic acid moieties, lacks the amino group. | |
| 3-Cyclohexylpropanoic acid | Positional isomer of the core structure.[1] | |
| (S)-2-Aminopropanoic acid (L-Alanine) | The core amino acid structure without the cyclohexyl group. | |
| Cyclohexylamine | The amino-cyclohexyl fragment. |
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive immunochemical technique used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA is particularly well-suited for assessing the cross-reactivity of small molecules.
Causality Behind Experimental Choices in Competitive ELISA
In this setup, a specific antibody raised against this compound is pre-incubated with the test compound or a potential cross-reactant. This mixture is then added to a microplate well coated with a conjugate of this compound and a carrier protein (e.g., BSA). The degree of cross-reactivity is inversely proportional to the signal generated; a high degree of cross-reactivity will result in less of the antibody being available to bind to the coated antigen, leading to a lower signal.
Caption: Competitive ELISA workflow for cross-reactivity.
Detailed Step-by-Step Protocol for Competitive ELISA
-
Plate Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the test article and potential cross-reactants. In a separate plate, mix 50 µL of each competitor dilution with 50 µL of a fixed concentration of the primary antibody against this compound. Incubate for 1 hour at room temperature.
-
Incubation: Wash the coated and blocked plate three times. Transfer 100 µL of the antibody-competitor mixtures to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate three times. Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times. Add 100 µL of a suitable substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Signal Measurement: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percent inhibition for each competitor concentration and determine the IC50 value. Cross-reactivity is typically expressed as a percentage relative to the test article.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[2][3] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecules to a target protein.[2][4][5]
Causality Behind Experimental Choices in SPR
For this study, a target protein known to bind amino acids or their derivatives would be immobilized on the sensor chip surface. This compound and the potential cross-reactants are then injected over the surface. The binding of these molecules to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response in the sensorgram. This allows for a direct comparison of the binding affinities and kinetics of the different compounds.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Detailed Step-by-Step Protocol for SPR
-
Chip Preparation and Ligand Immobilization: Activate the surface of a suitable sensor chip (e.g., CM5) using a mixture of EDC and NHS. Immobilize the target protein to the desired level via amine coupling. Deactivate the remaining active esters with ethanolamine.
-
System Priming: Prime the system with an appropriate running buffer (e.g., HBS-EP+).
-
Analyte Injection: Prepare serial dilutions of this compound and the potential cross-reactants in the running buffer.
-
Binding Measurement: Inject the analyte solutions over the immobilized target protein surface at a constant flow rate. Monitor the association phase.
-
Dissociation Phase: After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Method 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful analytical technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry.[6] This method can be used to quantify the depletion of the test article from a solution in the presence of a target protein and potential competitors.
Causality Behind Experimental Choices in HPLC-MS
In this assay, a solution of this compound is incubated with a target protein that has been immobilized on a solid support. After incubation, the unbound fraction is separated and quantified by HPLC-MS. The experiment is repeated in the presence of increasing concentrations of potential cross-reactants. A reduction in the amount of bound this compound in the presence of a competitor indicates cross-reactivity.
Caption: HPLC-MS based workflow for cross-reactivity.
Detailed Step-by-Step Protocol for HPLC-MS
-
Immobilization of Target: Immobilize the target protein onto a solid support (e.g., agarose beads) using a suitable chemistry (e.g., NHS-activated sepharose).
-
Binding Assay: In a microcentrifuge tube, add a fixed concentration of this compound to the immobilized target protein. In separate tubes, add increasing concentrations of the potential cross-reactants.
-
Incubation: Incubate the mixtures at a controlled temperature with gentle agitation for a sufficient time to reach equilibrium.
-
Separation: Centrifuge the tubes to pellet the beads with the bound protein-ligand complex.
-
Sample Preparation for HPLC-MS: Carefully collect the supernatant containing the unbound fraction. A derivatization step may be necessary to improve chromatographic separation and detection.[6][7][8]
-
HPLC-MS Analysis: Inject the samples onto an appropriate HPLC column (e.g., a C18 column).[9] Use a suitable mobile phase gradient to achieve separation. Detect the analyte using a mass spectrometer operating in a selective mode (e.g., selected ion monitoring or multiple reaction monitoring) for accurate quantification.
-
Data Analysis: Create a standard curve to quantify the concentration of the unbound this compound in each sample. Calculate the amount of bound compound and determine the extent of competition by the cross-reactants.
Comparative Summary of Methodologies
Table 2: Comparison of Cross-Reactivity Assessment Methods
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | HPLC-MS |
| Principle | Immunoassay based on antibody-antigen interaction. | Label-free, real-time measurement of binding to an immobilized target. | Chromatographic separation and mass-based quantification of unbound analyte. |
| Throughput | High | Medium | Medium to High |
| Information | Relative binding affinity (IC50). | Binding kinetics (ka, kd) and affinity (KD). | Quantitative measure of binding competition. |
| Labeling | Requires labeled secondary antibody. | Label-free. | May require derivatization for analysis. |
| Sensitivity | High | High | High |
| Instrumentation | Plate reader. | SPR instrument. | HPLC system coupled with a mass spectrometer. |
| Expertise | Moderate | High | High |
Conclusion
A comprehensive assessment of the cross-reactivity of this compound requires a multi-faceted approach. Competitive ELISA offers a high-throughput method for initial screening of a large number of potential cross-reactants. Surface Plasmon Resonance provides detailed kinetic and affinity data, offering deeper insights into the binding mechanism. HPLC-MS serves as a robust orthogonal method to confirm and quantify competitive binding interactions.
By judiciously selecting structurally related compounds for testing and employing these complementary techniques, researchers can build a comprehensive cross-reactivity profile. This ensures a thorough understanding of the molecule's specificity, which is a cornerstone of successful drug development and reliable scientific research.
References
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Bio-Rad. (n.d.). ELISA Protocols. Bio-Rad Antibodies. Retrieved from [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
- Navratil, T., et al. (2023).
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SeraCare. (n.d.). Technical Guide for ELISA. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]
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Wikipedia. (2023, October 27). Methods to investigate protein–protein interactions. In Wikipedia. Retrieved from [Link]
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- Zhang, Y., et al. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. Scientific Reports, 9(1), 15068.
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
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Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. Retrieved from [Link]
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- Heightman, T. D., et al. (2019). Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction. Journal of Medicinal Chemistry, 62(9), 4683–4702.
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of (S)-2-(Cyclohexylamino)propanoic acid
For the diligent researcher engaged in the complexities of drug development and scientific discovery, the lifecycle of a chemical reagent extends far beyond the bench. The proper disposal of (S)-2-(Cyclohexylamino)propanoic acid, a synthetic amino acid derivative, is a critical final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.
Hazard Identification and Risk Assessment: Know Your Compound
Based on available data for related compounds, this compound should be handled as a substance that is:
This hazard profile necessitates careful handling to minimize exposure during both use and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the following PPE is mandatory when handling this compound, including during all disposal-related activities:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact that can lead to irritation. |
| Body Protection | A standard laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. Respiratory protection may be needed for large spills. | Minimizes the inhalation of any dusts or aerosols, preventing respiratory tract irritation. |
Always inspect PPE for integrity before use and replace it if damaged.
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures waste is handled safely and in accordance with regulations.
At the point of generation, it is crucial to segregate waste containing this compound from other waste streams. Do not mix this waste with incompatible materials such as strong oxidizing agents, bases, or reactive metals.[3]
All waste containing this compound must be collected in a designated, properly labeled, and chemically compatible container.
-
Container Type: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof cap.[3]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").
For dilute aqueous solutions of this compound, in-lab neutralization may be a viable option to render the waste non-corrosive. However, this should only be performed by trained personnel.
Protocol for Neutralization:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the acidic waste solution while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH is between 6.0 and 8.0.[4]
-
Even after neutralization, the resulting solution may still need to be disposed of as chemical waste, as it contains the organic molecule. Do not pour down the drain unless permitted by your institution's safety office and local regulations.[5][6]
Store the sealed and labeled waste container in a designated satellite accumulation area.[5] This area should be:
-
Away from general laboratory traffic.
-
In a location that prevents tipping or breakage.
-
Segregated from incompatible chemicals.
The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. They will ensure the waste is transported to an approved facility for final treatment, which is typically high-temperature incineration.[7][8]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container.
-
Avoid generating dust.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[9]
-
-
Small Spills (Liquid/Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbent material into a designated waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Scientific Integrity in Disposal: The "Why"
The procedures outlined above are not arbitrary; they are based on the chemical properties of the compound and established principles of chemical safety.
-
Segregation: Prevents potentially violent or hazardous reactions between incompatible chemicals.
-
Neutralization: The carboxylic acid functionality makes the compound acidic. Neutralization mitigates its corrosive properties, although the organic component remains.
-
Incineration: This is the preferred final disposal method for many organic compounds as it ensures complete destruction, preventing the release of the substance into the environment.
-
Biodegradability: While the amino acid component suggests potential biodegradability, the presence of the cyclohexyl ring may hinder this process.[10] Studies have shown that microorganisms can degrade cyclohexylamine, but this may require specific conditions not present in a standard wastewater treatment facility.[11][12] Therefore, direct disposal to the sanitary sewer is not recommended without specific institutional approval.
By adhering to these procedures, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of the environment.
References
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Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Tokuyama, T., & Kanzaki, K. (1977). Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A. Applied and Environmental Microbiology, 34(3), 343-348. [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminopropionic acid. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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American Elements. (n.d.). This compound. [Link]
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Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. [Link]
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University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. [Link]
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Shen, Y., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Biodegradation, 19(4), 535-540. [Link]
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Missouri State University. (2023). Waste Neutralization Guidance. [Link]
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Mastering the Safe Handling of (S)-2-(Cyclohexylamino)propanoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. (S)-2-(Cyclohexylamino)propanoic acid is a valuable building block in synthetic chemistry, but its safe handling is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our aim is to build your trust by providing value that extends beyond the product itself, ensuring both your safety and the validity of your experimental outcomes.
While a comprehensive Safety Data Sheet (SDS) for this compound (CAS 82017-30-9) is not widely available from major manufacturers, the compound is consistently classified with the following Globally Harmonized System (GHS) hazard statements: H302, H315, H319, and H335. This guide is therefore built upon these classifications and the established best practices for handling substances with these hazards.
Immediate Hazard Assessment
This compound is a solid substance that presents the following primary hazards upon exposure.[1]
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin is likely to cause redness, itching, and discomfort.[1]
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.[1]
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1]
The associated GHS pictogram is the exclamation mark (GHS07), with the signal word "Warning".[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
| Protection Area | Required PPE | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and subsequent irritation (H315). Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against dust particles that can cause serious eye irritation (H319). Goggles provide a more complete seal and are recommended when handling larger quantities or when there is a significant risk of dust generation. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | To minimize the inhalation of dust and prevent respiratory tract irritation (H335). All handling of the solid should ideally be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
Adherence to a systematic workflow is critical for minimizing exposure and ensuring laboratory safety.
Step 1: Preparation and Engineering Controls
Before handling the compound, ensure that your workspace is properly prepared.
-
Designated Work Area: All handling of this compound should occur in a designated area, preferably within a chemical fume hood to manage potential dust.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Have all necessary equipment, including a calibrated balance, weighing paper, spatulas, and sealable containers, within the fume hood to minimize movement and potential for spills.
Step 2: Handling and Weighing
-
Don PPE: Put on your laboratory coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container. Avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill response protocol.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly.
Step 3: Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used with a damp cloth.
-
Glove Removal: Remove gloves and dispose of them in the appropriate waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the task and before leaving the laboratory.
Emergency Procedures: A Validating System of Response
In the event of an exposure, a swift and correct response is crucial.
-
Skin Contact (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact (H319): Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation (H335): Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion (H302): Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
-
Waste Collection: Collect all waste material, including any unused compound and contaminated disposables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.
-
Waste Characterization: The waste should be labeled as "Hazardous Waste" and should include the chemical name.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[3][4][5] The first rinse of any contaminated glassware should also be collected as hazardous waste.[5]
Visualizing the Workflow
To further clarify the safe handling process, the following workflow diagrams illustrate the key steps and decision points.
Caption: A stepwise workflow for the safe handling of this compound.
Caption: Emergency response plan for exposure to this compound.
References
-
Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
